molecular formula C7H6F8O2 B1333793 ETHYL 5H-OCTAFLUOROPENTANOATE CAS No. 2795-50-8

ETHYL 5H-OCTAFLUOROPENTANOATE

Cat. No.: B1333793
CAS No.: 2795-50-8
M. Wt: 274.11 g/mol
InChI Key: HXWMNJVBQLBDGW-UHFFFAOYSA-N
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Description

ETHYL 5H-OCTAFLUOROPENTANOATE is a useful research compound. Its molecular formula is C7H6F8O2 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMNJVBQLBDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371926
Record name Ethyl 5H-octafluoropentanoate
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Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2795-50-8
Record name Ethyl 5H-octafluoropentanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5H-Octafluorovalerate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate (CAS No. 2795-50-8) is a fluorinated ester of growing interest in various scientific and industrial fields. Its unique properties, imparted by the significant degree of fluorination, make it a candidate for applications ranging from advanced solvents and heat transfer fluids to intermediates in the synthesis of complex molecules. This technical guide provides a detailed summary of the available data on the core physical properties of this compound, intended to support research, development, and quality control activities.

Core Physical Properties

The physical characteristics of a compound are critical determinants of its behavior in various applications. For this compound, properties such as boiling point, density, and refractive index are fundamental parameters for process design, formulation development, and material compatibility assessments.

Data Summary

The quantitative physical property data for this compound, as compiled from various sources, are presented in Table 1. It is important to note that discrepancies exist in the reported literature values, particularly for the boiling point. These variations may arise from different measurement conditions or sample purities.

Physical PropertyValueSource(s)
Molecular Formula C₇H₆F₈O₂[1][2]
Molecular Weight 274.11 g/mol [1][2]
Boiling Point 140 °C[1]
141.2 °C (at 760 mmHg)[]
180 °C (lit.)[2][4]
Density 1.43 g/cm³[4]
1.458 g/cm³[1][2][]
Refractive Index 1.326[1]
Flash Point 22 °C (lit.)[4]
Melting Point 141 °C (lit.)*[4]

*Note: The reported melting point of 141°C is considered anomalous and is likely a typographical error in the source, potentially confused with the boiling point.

Experimental Protocols

Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Prep Obtain High-Purity This compound BoilingPoint Boiling Point Determination (e.g., Ebulliometer) Prep->BoilingPoint Density Density Measurement (e.g., Pycnometer or Digital Density Meter) Prep->Density RefractiveIndex Refractive Index Measurement (e.g., Abbe Refractometer) Prep->RefractiveIndex Other Other Property Analysis (Viscosity, Surface Tension, etc.) Prep->Other Analysis Data Analysis and Uncertainty Calculation BoilingPoint->Analysis Density->Analysis RefractiveIndex->Analysis Other->Analysis Reporting Reporting of Final Physical Property Values Analysis->Reporting

Caption: General workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for accurate boiling point determination is using an ebulliometer, which measures the boiling point at a precisely controlled pressure. The conflicting reported values for this compound highlight the importance of specifying the pressure at which the measurement was taken.

Density Measurement

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

  • Pycnometer Method: A pycnometer is a flask with a precise volume. The procedure involves weighing the empty pycnometer, then weighing it filled with the sample liquid, and finally weighing it filled with a reference substance of known density (e.g., deionized water). The density of the sample can then be calculated. All measurements must be performed at a constant, recorded temperature.

  • Digital Density Meter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. Modern digital density meters are capable of high precision and are often temperature-controlled.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used for measurement. An Abbe refractometer is a common instrument for this purpose. A small drop of the sample is placed on the prism, and the instrument is adjusted to bring a dividing line between light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from a scale. The temperature must be controlled and reported with the reading.

Conclusion

This technical guide provides a consolidated overview of the known physical properties of this compound. While key data points for boiling point, density, and refractive index are available, the discrepancies in reported values suggest a need for further standardized characterization. The experimental protocols outlined herein provide a framework for obtaining more definitive and reliable data, which will be crucial for the successful application of this compound in research and industrial settings. Researchers and drug development professionals are encouraged to perform their own analytical verification of these properties for their specific lots and applications.

References

An In-depth Technical Guide to Ethyl 5H-octafluoropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate, systematically named ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, is a highly fluorinated ester. Its chemical structure, characterized by a significant degree of fluorination, imparts unique physicochemical properties that are of interest in various scientific and industrial fields, including materials science and potentially drug development. The presence of the fluorine atoms can significantly alter molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, along with a discussion of its relevance in the broader context of fluorinated compounds in medicinal chemistry.

Chemical Structure and Identification

The chemical structure of this compound is defined by a five-carbon pentanoate backbone where eight hydrogen atoms have been replaced by fluorine atoms, with an ethyl ester functional group.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Synonyms This compound, ETHYL 5H-PERFLUOROPENTANOATE
CAS Number 2795-50-8[1]
Molecular Formula C₇H₆F₈O₂[1]
Molecular Weight 274.11 g/mol [1]
SMILES CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)F
InChI Key HXWMNJVBQLBDGW-UHFFFAOYSA-N

Physicochemical Properties

The extensive fluorination of the pentanoate chain dramatically influences the physical and chemical properties of the molecule, leading to high density and a specific boiling point.

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 141.2 °C at 760 mmHg
Density 1.458 g/cm³

Synthesis

Proposed Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Reactants:

  • 5H-Octafluoropentanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 5H-octafluoropentanoic acid and an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

G General Workflow for Chemical Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (5H-Octafluoropentanoic acid, Ethanol, H₂SO₄) Reaction Reaction (Reflux) Reactants->Reaction Workup Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Distillation) Workup->Purification Product Pure Product (this compound) Purification->Product Yields Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopy Analysis Data Analysis and Structure Confirmation Spectroscopy->Analysis

Caption: A generalized workflow for the synthesis and characterization of a chemical compound.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound are not available in the public domain. However, based on the known chemical shifts and fragmentation patterns of similar fluorinated esters, a prediction of the key spectroscopic features can be made.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Ethyl group (CH₃): Triplet around δ 1.3 ppm. - Ethyl group (CH₂): Quartet around δ 4.3 ppm. - Terminal CHF₂ proton: Triplet of triplets around δ 6.0-6.5 ppm.
¹³C NMR - Ethyl group (CH₃): Signal around δ 14 ppm. - Ethyl group (CH₂): Signal around δ 64 ppm. - Carbonyl (C=O): Signal around δ 158 ppm (quartet due to coupling with adjacent CF₂). - Fluorinated carbons (CF₂, CHF₂): Multiple signals in the range of δ 105-125 ppm, exhibiting complex splitting patterns due to C-F coupling.
¹⁹F NMR - Multiple signals are expected in the range of -110 to -140 ppm relative to CFCl₃, corresponding to the different fluorine environments (CF₂ and CHF₂ groups), with complex spin-spin coupling.
Mass Spec. - Molecular Ion (M⁺): A peak at m/z = 274. - Key Fragments: Loss of the ethoxy group (-OCH₂CH₃) at m/z = 229, and various fragments resulting from the cleavage of the fluorinated alkyl chain.
IR Spec. - C=O stretch (ester): Strong absorption band around 1770-1790 cm⁻¹. - C-F stretch: Strong, broad absorption bands in the region of 1100-1300 cm⁻¹. - C-H stretch (ethyl group): Bands in the region of 2900-3000 cm⁻¹.

Applications in Drug Development

While no specific applications of this compound in drug development have been documented, the incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorination can significantly enhance the pharmacological profile of a molecule.

Key benefits of fluorination in drug design include:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at specific sites, leading to a longer biological half-life of the drug.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug.

  • Improved Lipophilicity and Permeability: Strategic placement of fluorine atoms can modulate the lipophilicity of a compound, which can improve its absorption, distribution, and ability to cross cell membranes.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific binding site.

Given these properties, highly fluorinated esters like this compound could serve as valuable building blocks or intermediates in the synthesis of novel therapeutic agents.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment, including gloves and safety glasses. The compound may be combustible and should be kept away from heat and open flames. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[1]

Conclusion

This compound is a highly fluorinated organic compound with distinct physicochemical properties. While specific experimental data on its synthesis and detailed characterization are limited in publicly accessible literature, its structure suggests potential utility as a building block in the development of new materials and pharmaceuticals. The principles of Fischer esterification provide a likely route for its synthesis, and its spectroscopic features can be predicted based on the analysis of related compounds. The broader field of medicinal chemistry continues to leverage the unique advantages of fluorination to improve drug efficacy and pharmacokinetics, positioning compounds like this compound as molecules of interest for future research and development.

References

An In-depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2795-50-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ETHYL 5H-OCTAFLUOROPENTANOATE, a fluorinated building block with potential applications in medicinal chemistry and materials science. This document collates available physicochemical data, proposes a detailed synthetic protocol, and presents predicted spectroscopic data for characterization. Furthermore, it explores the rationale behind the use of such fluorinated synthons in modern drug discovery.

Physicochemical and Safety Data

Quantitative data for this compound has been compiled from various sources and is presented below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₆F₈O₂[1]
Molecular Weight 274.11 g/mol [1]
Appearance Colorless LiquidAssumed from similar compounds
Boiling Point 180 °C (lit.)[1]
Density 1.43 g/cm³[1]
Flash Point 22 °C (lit.)[1]
Melting Point 141 °C (lit.)[1]

Table 2: Safety Information

Hazard StatementPrecautionary Statement
Flammable liquid and vaporKeep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Causes skin irritationWash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritationWear eye protection/face protection.

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Principle

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To drive the equilibrium towards the product, either the alcohol is used in excess, or water is removed as it is formed.

Proposed Experimental Protocol

Materials:

  • 5H-Octafluoropentanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether or other suitable extraction solvent

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5H-octafluoropentanoic acid (1.0 equivalent) and a significant excess of anhydrous ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to yield the pure ester.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_workup Work-up 5H-Octafluoropentanoic_Acid 5H-Octafluoropentanoic Acid Reaction Fischer Esterification (Reflux) 5H-Octafluoropentanoic_Acid->Reaction Ethanol Anhydrous Ethanol Ethanol->Reaction H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction Evaporation Evaporation of Excess Ethanol Reaction->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Aqueous Washes (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying over Na₂SO₄ Washing->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.0Triplet of triplets (tt)1H-CHF₂-CH F₂
~ 4.3Quartet (q)2H-O-CH₂ -CH₃
~ 1.3Triplet (t)3H-O-CH₂-CH₃
  • Rationale: The proton on the fluorinated chain is expected to be significantly deshielded and show complex splitting due to coupling with adjacent fluorine atoms. The ethyl group protons will exhibit the characteristic quartet and triplet pattern of an ethyl ester.[4][5][6][7][8]

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 160C=O (ester)
~ 108-118 (multiplet)-C F₂-C F₂-C F₂-C HF₂
~ 63-O-C H₂-CH₃
~ 14-O-CH₂-C H₃
  • Rationale: The carbonyl carbon will be in the typical ester region. The fluorinated carbons will be significantly shifted and show complex splitting due to C-F coupling. The ethyl group carbons will appear in their usual positions.[9][10][11][12]

Table 5: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -120 to -130Multiplet-CF₂-F ₂-CF₂-CHF₂
~ -130 to -140Multiplet-CF₂-CF₂-F ₂-CHF₂
~ -135 to -145Multiplet-F ₂-CF₂-CF₂-CHF₂
~ -220 to -230Doublet of triplets (dt)-CHF
  • Rationale: The chemical shifts are estimated based on typical values for fluoroalkanes.[13][14][15] The terminal -CHF₂ group is expected to be the most shielded. Complex splitting patterns will arise from geminal and vicinal F-F and H-F couplings.[16]

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 1750C=O stretch (ester)
~ 1300-1000C-O stretch (ester) and C-F stretches
~ 2980C-H stretch (aliphatic)
  • Rationale: The spectrum will be dominated by a strong carbonyl absorption characteristic of an ester. Strong absorptions in the fingerprint region are expected due to the numerous C-F bonds.

Mass Spectrometry (MS)

Table 7: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
274[M]⁺ (Molecular Ion)
229[M - OCH₂CH₃]⁺
245[M - CH₂CH₃]⁺
45[OCH₂CH₃]⁺
  • Rationale: The molecular ion peak should be observable. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group and the ethyl group.[17][18][19][20][21]

Applications in Drug Development

While specific biological activities of this compound have not been reported, its structure as a fluorinated building block makes it a compound of interest for medicinal chemistry. The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties.[22][23][24][25][26]

The Role of Fluorine in Medicinal Chemistry
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation and increase the drug's half-life.[23]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein, such as enhanced hydrogen bonding or dipole-dipole interactions.

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation.

Bioisosteric Replacement

This compound can serve as a starting material for creating more complex fluorinated building blocks. A key concept in the application of such compounds is bioisosteric replacement, where a hydrogen atom or a functional group in a lead compound is replaced by a fluorine atom or a fluoroalkyl group to improve its drug-like properties.[27][28][29][30]

G Conceptual Workflow for Bioisosteric Replacement in Drug Discovery Lead_Compound Lead Compound (with metabolic liability) Synthetic_Modification Synthetic Chemistry Lead_Compound->Synthetic_Modification Fluorinated_Building_Block Fluorinated Building Block (e.g., derived from This compound) Fluorinated_Building_Block->Synthetic_Modification New_Analog New Drug Candidate (with fluorinated moiety) Synthetic_Modification->New_Analog Biological_Screening Biological Evaluation (ADME, efficacy, toxicity) New_Analog->Biological_Screening Improved_Candidate Optimized Drug Candidate Biological_Screening->Improved_Candidate

Bioisosteric replacement workflow in drug discovery.

References

An In-depth Technical Guide to the Safety of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for ETHYL 5H-OCTAFLUOROPENTANOATE (CAS No. 2795-50-8), intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) to ensure safe handling and use in a laboratory setting.

Section 1: Chemical Identification and Physical Properties

This compound is a fluorinated ester. Its fundamental properties are summarized below.

PropertyValue
CAS Number 2795-50-8
Synonyms This compound
Physical State No data available
Color No data available
Odor No data available
Melting Point/Freezing Point 141°C (lit.)[1]
Boiling Point 180°C (lit.)[1]
Flash Point 22°C (lit.)[1]
Density 1.43 g/cm³[1]
Solubility No data available

Section 2: Hazard Identification and GHS Classification

According to the Safety Data Sheet, this compound is classified as a flammable liquid that causes skin and serious eye irritation.[1]

GHS ClassificationCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour[1]
Skin irritationCategory 2H315: Causes skin irritation[1]
Eye irritationCategory 2H319: Causes serious eye irritation[1]

GHS Pictograms:

  • Flame

  • Exclamation Mark

Signal Word: Warning[1]

Precautionary Statements:

A series of precautionary statements are provided to ensure safe handling, storage, and disposal.[1] These include measures to prevent fire, skin, and eye contact.[1]

GHS_Classification cluster_classification GHS Hazard Classification Substance This compound FlammableLiquid Flammable Liquid (Category 3) Substance->FlammableLiquid H226 SkinIrritation Skin Irritation (Category 2) Substance->SkinIrritation H315 EyeIrritation Serious Eye Irritation (Category 2) Substance->EyeIrritation H319 Safe_Handling_Workflow cluster_workflow Safe Handling and Emergency Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area Away from Ignition Sources ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed handling->storage spill Accidental Spill Occurs handling->spill end End of Procedure storage->end spill_small Small Spill: Absorb with Inert Material spill->spill_small Small spill_large Large Spill: Evacuate and Ventilate Area spill->spill_large Large disposal Dispose of Waste in Accordance with Regulations spill_small->disposal spill_large->disposal

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5H-Octafluoropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of Ethyl 5H-octafluoropentanoate (CAS No. 2795-50-8), a fluorinated organic compound of interest in various scientific and industrial applications. This document outlines its key physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for such characterization.

Physicochemical Properties

This compound is a partially fluorinated ester with properties that are of significant interest in fields such as materials science and as an intermediate in chemical synthesis. The presence of a significant number of fluorine atoms in its structure imparts unique characteristics compared to its hydrocarbon analogs.

Data Presentation

The primary physical constants of this compound are summarized in the table below for quick reference.

PropertyValueUnits
Boiling Point180°C[1]
Density1.458g/mL[1][][3]

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the proper handling, application, and process design involving this compound. The following sections detail standard laboratory procedures for these measurements.

2.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical constant at a given pressure.

Methodology: Distillation Method

A common and reliable method for determining the boiling point of a liquid is through simple distillation.

  • Apparatus:

    • Distillation flask (round-bottom flask)

    • Condenser

    • Receiving flask

    • Thermometer (calibrated)

    • Heating mantle or oil bath

    • Boiling chips or a magnetic stirrer

  • Procedure:

    • Assemble the distillation apparatus in a fume hood.

    • Place a small volume of this compound (typically 5-10 mL) into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Position the thermometer such that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

    • Begin circulating cooling water through the condenser.

    • Gently heat the distillation flask using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses.

    • The boiling point is recorded as the stable temperature at which the liquid is actively boiling and there is a steady drip of condensate into the receiving flask.

    • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

2.2. Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.

Methodology: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid.

  • Apparatus:

    • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

    • Analytical balance (accurate to at least 0.001 g)

    • Constant temperature bath

  • Procedure:

    • Thoroughly clean and dry the pycnometer.

    • Determine and record the mass of the empty, dry pycnometer.

    • Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped and the capillary is filled to the mark.

    • Place the filled pycnometer in a constant temperature bath (e.g., 20°C or 25°C) to allow it to reach thermal equilibrium.

    • Carefully dry the outside of the pycnometer and measure its mass.

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with this compound.

    • Repeat steps 4 and 5 with the sample liquid.

    • The density of the sample is calculated using the following formula: Density of Sample = (Mass of Sample / Mass of Water) * Density of Water

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of key physicochemical properties of a liquid chemical sample, such as this compound.

G cluster_0 Physicochemical Property Determination Workflow A Sample Acquisition (this compound) B Purity Analysis (e.g., GC-MS, NMR) A->B C Boiling Point Determination B->C D Density Determination B->D E Data Recording & Analysis C->E D->E F Technical Report Generation E->F

Caption: Workflow for Physicochemical Characterization.

References

An In-Depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE, with the CAS Number 2795-50-8, is a partially fluorinated ester that holds potential as a valuable building block in the synthesis of complex fluorinated molecules. The strategic incorporation of fluorine atoms into organic compounds is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide aims to provide a comprehensive overview of the known properties and potential applications of this compound, acknowledging the current limitations in publicly available data.

While detailed experimental protocols and extensive quantitative data for this specific compound are not widely published, this guide will present the available information and draw logical inferences based on the reactivity of similar fluorinated esters to highlight its potential utility in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for designing reaction conditions and for the purification of products.

PropertyValueReference
CAS Number 2795-50-8N/A
Molecular Formula C₇H₆F₈O₂N/A
Molecular Weight 274.11 g/mol N/A
Boiling Point 141.2 °C at 760 mmHgN/A
Density 1.458 g/cm³N/A
Synonyms Ethyl 5H-perfluoropentanoateN/A

Table 1: Physicochemical Properties of this compound

Potential Applications in Organic Synthesis

Based on its structure, this compound can be envisioned as a versatile reagent in several classes of organic reactions. The presence of the ester functional group and the polyfluorinated carbon chain suggests its primary role as a precursor for introducing the 5H-octafluoropentanoyl or related fluorinated moieties into a target molecule.

As a Building Block for Fluorinated Compounds

The most direct application of this compound is as a building block in the synthesis of more complex fluorinated molecules. This can be achieved through various transformations of the ester group.

Potential Synthetic Transformations:

  • Amidation: Reaction with primary or secondary amines to form the corresponding amides. These fluorinated amides could be of interest as potential bioactive molecules or as intermediates for further synthesis.

  • Reduction: Reduction of the ester to the corresponding alcohol, 5H-octafluoropentan-1-ol, would provide a different functional group for further elaboration.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the ester carbonyl could lead to the formation of tertiary alcohols, introducing further carbon-carbon bonds.

  • Claisen Condensation: As an ester, it could potentially participate in Claisen or Dieckmann condensations to form β-keto esters, which are valuable synthetic intermediates.

Below is a conceptual workflow illustrating the potential synthetic utility of this compound.

G main This compound amide Fluorinated Amides main->amide Amidation (R₂NH) alcohol Fluorinated Alcohols main->alcohol Reduction (e.g., LiAlH₄) tert_alcohol Fluorinated Tertiary Alcohols main->tert_alcohol Grignard/Organolithium (R-MgX/R-Li) beta_keto Fluorinated β-Keto Esters main->beta_keto Claisen Condensation

Caption: Potential synthetic pathways originating from this compound.

Potential in Drug Development

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties. The 5H-octafluoropentyl group, if incorporated into a pharmacophore, could offer a unique combination of lipophilicity and metabolic stability. While no specific drug development projects explicitly citing this compound have been identified in the public domain, its potential as a building block for novel fluorinated pharmacophores remains an area ripe for exploration.

A logical workflow for exploring the utility of this compound in a drug discovery context is outlined below.

G start This compound synthesis Synthesis of Fluorinated Analogs of Bioactive Scaffolds start->synthesis screening In vitro Biological Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Experimental Protocols (Hypothetical)

Given the absence of specific published procedures for this compound, the following are generalized, hypothetical protocols for key transformations, based on standard organic chemistry methodology for similar esters. These protocols have not been experimentally validated for this specific substrate and should be adapted and optimized by researchers.

Protocol 1: General Procedure for Amidation

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) in a round-bottom flask is added the desired amine (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. For less reactive amines, the reaction may require heating or the use of a coupling agent (e.g., trimethylaluminum).

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Protocol 2: General Procedure for Reduction to the Corresponding Alcohol

  • Reaction Setup: A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq), in the same solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting alcohol can be purified by distillation or column chromatography.

Conclusion

This compound is a fluorinated building block with considerable potential for applications in organic synthesis, particularly for the introduction of a polyfluorinated moiety into target molecules. While the current body of scientific literature lacks specific examples of its use, its chemical structure suggests a range of possible transformations that could be valuable for researchers in medicinal chemistry and materials science. The hypothetical protocols and workflows provided in this guide are intended to serve as a starting point for the exploration of this promising, yet underutilized, reagent. Further research is warranted to fully elucidate the reactivity and synthetic utility of this compound.

An In-depth Technical Guide to the Solubility of ETHYL 5H-OCTAFLUOROPENTANOATE in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of ethyl 5H-octafluoropentanoate, a fluorinated ester of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask method, guidance on analytical quantification, and a logical workflow for solubility screening. This guide is intended to equip researchers with the necessary information to accurately determine the solubility of this compound in relevant organic solvents, a critical parameter for process development, formulation, and quality control.

Introduction

This compound is a partially fluorinated organic compound. Its unique structure, containing both a hydrocarbon ethyl ester group and a highly fluorinated alkyl chain, results in distinct physicochemical properties that influence its interactions with various solvents. Understanding the solubility of this compound in different organic solvents is paramount for its application in organic synthesis, purification processes, and formulation development in the pharmaceutical and specialty chemical industries.

The principle of "like dissolves like" provides a preliminary qualitative assessment of solubility. The ester functionality introduces some polarity, suggesting potential solubility in polar aprotic solvents. However, the dominant octafluoropentyl chain is highly nonpolar and lipophobic, indicating that solubility might be favored in other fluorinated solvents or solvents with low polarity. Given the lack of specific data, experimental determination is essential for accurate quantitative assessment.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H6F8O2
Molecular Weight 274.11 g/mol
CAS Number 2795-50-8

Solubility Profile

Table 1: Experimentally Determined Solubility of this compound

SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
e.g., HexaneNonpolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., TolueneNonpolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., DichloromethanePolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., AcetonePolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., Ethyl AcetatePolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., AcetonitrilePolar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., Dimethylformamide (DMF)Polar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determinedShake-Flask
e.g., MethanolPolar Protic25Data to be determinedData to be determinedShake-Flask
e.g., EthanolPolar Protic25Data to be determinedData to be determinedShake-Flask

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a specific solvent.[1][2][3] This protocol outlines the steps for determining the solubility of this compound.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended, though the optimal time may need to be determined empirically.[2]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample F->G H Analyze by HPLC/GC G->H J Calculate concentration H->J I Generate calibration curve I->J K Determine solubility (g/L or mol/L) J->K

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the logical workflow diagram offer researchers a clear path to generating reliable and reproducible solubility data. Accurate solubility information is a cornerstone of successful chemical research and development, enabling informed solvent selection, process optimization, and the development of effective formulations.

References

ETHYL 5H-OCTAFLUOROPENTANOATE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on ETHYL 5H-OCTAFLUOROPENTANOATE (CAS No. 2795-50-8), a commercially available fluorinated ester. Due to the limited specific public data on this compound, this guide provides a comprehensive overview of its known properties and discusses its potential applications in the broader context of fluorinated molecules in research and development. Methodologies and data from closely related compounds are presented as illustrative examples to guide potential experimental design.

Chemical Identity and Commercial Availability

This compound, also known by its synonyms Ethyl 5H-octafluorovalerate and Ethyl 5H-perfluoropentanoate, is a specialty chemical available for research and development purposes. Several chemical suppliers list this compound in their catalogs, indicating its accessibility for laboratory-scale synthesis and experimentation.[1][2][][4]

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is provided in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 2795-50-8[1]
Molecular Formula C₇H₆F₈O₂[1]
Molecular Weight 274.11 g/mol [1]
IUPAC Name ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate[]
Boiling Point 141.2°C at 760 mmHg[]
Density 1.458 g/cm³[]

The Role of Fluorination in Drug Discovery and Development

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties.[5] This strategy, known as "fluorine chemistry," is a powerful tool in drug design and development. Fluorination can influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability.[5]

Fluorinated compounds, including esters, have shown a wide range of biological activities, such as antiviral, antitumor, and dermatological effects.[1] The enhanced potency of fluorinated analogs is often attributed to the unique electronic properties of the fluorine atom.[2][6][7] For instance, fluorinated derivatives of 2-deoxy-d-glucose have demonstrated more potent cytotoxic effects in glioblastoma models compared to their non-fluorinated counterparts.[6]

While specific biological activities of this compound are not extensively documented in publicly available literature, its highly fluorinated structure suggests its potential as a building block for novel therapeutic agents or as a tool for studying biological systems.

Potential Research Applications and Experimental Design

Given the properties of fluorinated esters, this compound could be explored in several research areas:

  • Medicinal Chemistry: As a precursor or intermediate in the synthesis of more complex, biologically active molecules. The ester functionality allows for further chemical modifications, while the fluorinated chain can impart desirable pharmacological properties.

  • Materials Science: In the development of new polymers or surface coatings, where the fluorine content can confer properties such as hydrophobicity and thermal stability.

  • Tracer Studies: The presence of eight fluorine atoms could potentially make it a candidate for 19F NMR-based studies, a technique used to investigate molecular interactions and biological processes.[6]

Illustrative Experimental Protocol: Synthesis of a Fluorinated Ester (Proxy)

Objective: To synthesize a fluorinated ethyl ester via nucleophilic fluorination.

Materials:

  • Ethyl 2-bromohexanoate

  • Acetamide

  • Potassium fluoride

  • Tetra-n-butylammonium fluoride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Bromine

  • Saturated sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • A mixture of acetamide and ethyl 2-bromohexanoate is heated to 80°C under an argon atmosphere until a solution is formed.[7]

  • Potassium fluoride and tetra-n-butylammonium fluoride are added to the solution.[7]

  • The resulting mixture is heated to 140°C with rapid stirring for 4-5 hours.[7]

  • After cooling, the reaction mixture is poured into ice water.[7]

  • The aqueous phase is extracted with dichloromethane.[7]

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.[7]

  • The dichloromethane solution is cooled and treated with bromine.[7]

  • The reaction is quenched with a saturated sodium thiosulfate solution.[7]

  • The organic phase is washed with saturated aqueous sodium bicarbonate solution and brine, then dried and concentrated to yield the product.[7]

Spectroscopic Characterization (Illustrative Example)

Spectroscopic analysis is crucial for the structural confirmation of synthesized compounds. Although specific spectra for this compound are not available in the search results, this section provides an example of the expected spectroscopic data for a simple ethyl ester, ethyl octanoate, to guide researchers in characterizing similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show signals corresponding to the ethyl group protons and the single proton at the 5-position of the pentanoate chain. The chemical shifts and splitting patterns would be influenced by the adjacent fluorine atoms.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would reveal the different carbon environments in the molecule, with the chemical shifts of the carbons in the fluorinated chain being significantly affected by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Strong C-F stretching bands would also be expected in the fingerprint region (around 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Safety and Handling

A Material Safety Data Sheet (MSDS) for this compound indicates that it is a flammable liquid and can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood.

Logical and Workflow Diagrams

To aid in the conceptualization of experimental design and the potential utility of this compound, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis cluster_product Product & Purification Fluorinated Carboxylic Acid Fluorinated Carboxylic Acid Esterification Esterification Fluorinated Carboxylic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Crude Product Crude Product Esterification->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of this compound.

Research_Application_Logic cluster_properties Key Properties cluster_applications Potential Research Areas ETHYL_5H_OCTAFLUOROPENTANOATE This compound Highly_Fluorinated_Chain Highly_Fluorinated_Chain ETHYL_5H_OCTAFLUOROPENTANOATE->Highly_Fluorinated_Chain Ester_Functionality Ester_Functionality ETHYL_5H_OCTAFLUOROPENTANOATE->Ester_Functionality Medicinal_Chemistry Medicinal_Chemistry Highly_Fluorinated_Chain->Medicinal_Chemistry Metabolic Stability Lipophilicity Materials_Science Materials_Science Highly_Fluorinated_Chain->Materials_Science Hydrophobicity Thermal Stability 19F_NMR_Studies 19F_NMR_Studies Highly_Fluorinated_Chain->19F_NMR_Studies Tracer for Biological Systems Ester_Functionality->Medicinal_Chemistry Chemical Handle for Further Synthesis

Caption: Logical relationships of this compound's properties to its potential research applications.

References

In-Depth Technical Guide to ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ETHYL 5H-OCTAFLUOROPENTANOATE, a fluorinated ester of significant interest in research and development. This document details the molecular and physicochemical properties of the compound, outlines a standard experimental protocol for its synthesis via Fischer esterification, and discusses its potential applications, particularly in the realm of advanced materials science. The information is curated to support professionals in chemistry and drug development in understanding and utilizing this compound.

Compound Identification and Properties

This compound is a highly fluorinated organic compound. The presence of eight fluorine atoms significantly influences its chemical and physical properties, rendering it a subject of interest for various specialized applications.

Table 1: Physicochemical Data of this compound

PropertyValue
Molecular Formula C7H6F8O2
Molecular Weight 274.11 g/mol
CAS Number 2795-50-8
Synonyms Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, Ethyl 5H-perfluoropentanoate
Boiling Point 141.2 °C at 760 mmHg
Density 1.458 g/cm³
Refractive Index 1.32

Experimental Protocol: Synthesis via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of 2,2,3,3,4,4,5,5-octafluoropentanoic acid with ethanol in the presence of an acid catalyst. This method is a cornerstone of ester synthesis and can be adapted for the preparation of this specific fluorinated ester.

Materials:

  • 2,2,3,3,4,4,5,5-octafluoropentanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2,2,3,3,4,4,5,5-octafluoropentanoic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Carbon dioxide evolution will be observed.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity product.

Potential Applications

The unique properties imparted by the high degree of fluorination make this compound a valuable compound in several areas of materials science.[1][2] While specific applications for this exact molecule are still under exploration, its characteristics suggest its utility in the following areas:

  • Polymer Chemistry: It can be used as a monomer or an additive in the synthesis of fluorinated polymers.[2] These polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance coatings, seals, and membranes.[2]

  • Surface Modification: The hydrophobic and oleophobic nature of fluorinated compounds allows for their use in creating water- and oil-repellent surfaces.

  • Specialty Fluids: Its properties may make it suitable as a specialty solvent or a component in heat transfer fluids or lubricants for demanding industrial environments.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final purified product. This workflow is a standard procedure in organic synthesis.

Synthesis_Workflow Reactants 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid + Ethanol + H2SO4 (catalyst) Reaction Fischer Esterification (Reflux) Reactants->Reaction Workup Neutralization (NaHCO3) & Extraction (DCM) Reaction->Workup Purification Drying (MgSO4) & Solvent Removal Workup->Purification Product This compound (Purified) Purification->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5H-octafluoropentanoate is a fluorinated ester of significant interest in various fields, including materials science and as a building block in the synthesis of complex molecules. Its unique electronic properties, stemming from the extensive fluorination, make a thorough understanding of its structural and spectroscopic characteristics essential for its application and for quality control. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique, and the relationships between the spectroscopic data are visualized.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data
NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H ~4.3Quartet~7.1-OCH₂CH₃
~6.1 (Predicted)Triplet of TripletsJ(H-F) ~53, J(H-F) ~6-CHF₂
~1.3Triplet~7.1-OCH₂CH₃
¹³C ~163 (Predicted)TripletJ(C-F) ~25C=O
~114 (Predicted)TripletJ(C-F) ~250-CF₂-
~109 (Predicted)TripletJ(C-F) ~250-CF₂-
~107 (Predicted)TripletJ(C-F) ~250-CF₂-
~108 (Predicted)Triplet of TripletsJ(C-F) ~250, J(C-H)-CHF₂
~63 (Predicted)Singlet--OCH₂CH₃
~14 (Predicted)Singlet--OCH₂CH₃
¹⁹F -113.5 to -115.5Multiplet--CF₂-
-124.0 to -126.0Multiplet--CF₂-
-130.0 to -132.0Multiplet--CF₂-
-137.5 to -139.5Doublet of TripletsJ(F-H) ~53, J(F-F) ~6-CHF₂
Table 2: Mass Spectrometry (MS) Data
m/z (Predicted)IonFragmentation
278[M]⁺Molecular Ion
233[M - OCH₂CH₃]⁺Loss of ethoxy group
205[M - COOCH₂CH₃]⁺Loss of ethyl ester group
181[C₄HF₆O]⁺
131[C₃HF₄O]⁺
101[C₂F₄H]⁺
69[CF₃]⁺
45[OCH₂CH₃]⁺
29[CH₂CH₃]⁺
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
~2985MediumC-H stretch (ethyl group)
~3000WeakC-H stretch (CHF₂)
~1770StrongC=O stretch (ester)
1100-1350StrongC-F stretch
1000-1100StrongC-O stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound to elucidate its molecular structure.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay, and number of scans) for ¹H, ¹³C, and ¹⁹F nuclei. For ¹⁹F NMR, a common reference standard is trifluoroacetic acid (TFA).

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak (¹H: δ 7.26 ppm, ¹³C: δ 77.16 ppm for CDCl₃) or an internal standard.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound to confirm its molecular weight and obtain structural information.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion electrospray ionization mass spectrometer (ESI-MS).

Procedure (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Use helium as the carrier gas at a constant flow rate.

    • For the mass spectrometer, use electron ionization (EI) at 70 eV. Set the mass range to scan over a suitable range (e.g., m/z 40-400).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

  • This compound

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory or salt plates (NaCl or KBr).

Procedure (ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands and assign them to the corresponding functional groups. After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Absorption Frequencies IR->IR_Data Structure Confirm Structure of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

ETHYL 5H-OCTAFLUOROPENTANOATE: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Fluorinated Building Block in Modern Drug Discovery and Materials Science

Ethyl 5H-octafluoropentanoate is a fluorinated ester that has garnered significant interest as a versatile building block in organic synthesis. Its unique chemical properties, stemming from the presence of a polyfluorinated carbon chain, make it a valuable precursor for the introduction of fluorine into a wide array of molecular scaffolds. This technical guide provides a thorough examination of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The octafluoroalkyl chain significantly influences its physical properties, such as boiling point and density, and imparts unique electronic characteristics to the ester functional group. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
CAS Number 2795-50-8
Molecular Formula C₇H₆F₈O₂
Molecular Weight 274.11 g/mol
Boiling Point ~180 °C
Density ~1.43 g/cm³
Flash Point 22 °C
Synonyms Ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate, 5H-Octafluoropentanoic acid ethyl ester

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 5H-octafluoropentanoic acid with ethanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution on a carboxylic acid.

Synthesis_of_ETHYL_5H_OCTAFLUOROPENTANOATE Reactant1 5H-Octafluoropentanoic Acid Reaction Fischer Esterification Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction cat. Product This compound Byproduct Water Reaction->Product Reaction->Byproduct Reactions_of_ETHYL_5H_OCTAFLUOROPENTANOATE StartingMaterial This compound Reaction Nucleophilic Acyl Substitution StartingMaterial->Reaction Nucleophile Nucleophile (e.g., Amine, Grignard Reagent) Nucleophile->Reaction Product Substituted Product Reaction->Product

An In-depth Technical Guide to Fluorous Chemistry and Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorous Chemistry

Fluorous chemistry is a powerful technology that utilizes perfluorinated compounds or substituents to facilitate the separation and purification of molecules, such as catalysts or reaction products.[1][2] This methodology hinges on the unique physical properties of highly fluorinated compounds, which exhibit limited miscibility with both aqueous and common organic solvents, creating a distinct "fluorous" phase.[3][4] By strategically incorporating a perfluoroalkyl group, often referred to as a "fluorous tag" or "ponytail," into a conventional organic reagent, chemists can impart a strong affinity for fluorous solvents or fluorous-derivatized solid phases.[1][2] This affinity allows for the selective separation of fluorous-tagged molecules from their non-fluorous counterparts through techniques like fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction.[5][6]

The typical structure of a fluorous ponytail is CF₃(CF₂)ₙ(CH₂)ₘ-, where 'n' is often around 10 and 'm' is about 3.[2] The insulating (CH₂)ₘ group is crucial to prevent the strong electron-withdrawing effect of the perfluoroalkyl chain from interfering with the reactivity of the attached molecule.[7] This "phase-tag" approach offers significant advantages in streamlining purification processes, enabling efficient catalyst recycling, and facilitating high-throughput synthesis, making it a valuable tool in green chemistry and drug discovery.[2][7]

Core Principles and Properties

The foundational principle of fluorous chemistry lies in the "like dissolves like" concept, where the high fluorine content of the tag imparts a unique solubility profile.[5] Perfluorinated compounds are both hydrophobic and lipophobic, leading to their phase separation from both water and many organic solvents.[5]

Key properties of fluorous compounds include:

  • High Density: Fluorous solvents are generally denser than water and most organic solvents.

  • Immiscibility: They form distinct liquid phases with both aqueous and many organic solvents.

  • High Gas Solubility: Fluorous liquids can dissolve significant amounts of gases, which can be advantageous for certain reactions.[3]

  • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering perfluorinated chains highly stable and unreactive under a wide range of chemical conditions.

These properties are leveraged in various fluorous techniques to achieve efficient separations.

Data Presentation: Partition Coefficients

The "fluorous character" of a molecule can be quantified by its partition coefficient (P) between a fluorous solvent and a conventional organic solvent. A higher partition coefficient in favor of the fluorous phase indicates a stronger fluorous affinity. The following table summarizes the partition coefficients for various solutes between perfluoromethylcyclohexane and toluene.[2]

SolutePartition Coefficient (Perfluoromethylcyclohexane:Toluene)
Octane5.4 : 94.6
CH₃(CH₂)₁₃CH=CH₂0.9 : 99.1
C₆H₆6 : 94
C₆F₆28.0 : 72.0
C₁₀F₂₂(CH₂)₃OH80.5 : 19.5
C₈F₂₀(CH₂)₃C₆H₅49.5 : 50.5
C₈F₂₀C₆H₅77.5 : 22.5

Fluorous Reagents and Their Applications

A wide array of fluorous reagents has been developed to introduce fluorous tags onto molecules of interest. These reagents can be broadly categorized as protecting groups, catalysts, and scavengers.

Fluorous Protecting Groups

Fluorous protecting groups serve the dual purpose of masking a functional group during a reaction and acting as a handle for purification.

  • Fluorous Boc (F-Boc) Group: Used for the protection of amines.[7]

  • Fluorous Silyl Ethers: Employed for the protection of alcohols.[7]

  • Fluorous Benzyl Ethers: Another option for protecting alcohols.

Fluorous Catalysts

Attaching a fluorous tag to a catalyst allows for its facile recovery and reuse after a reaction, which is particularly beneficial for expensive or toxic metal catalysts.

  • Fluorous Phosphines: Used in reactions like the Mitsunobu reaction and hydroformylation.[3]

  • Fluorous Lewis Acids: Employed in various carbon-carbon bond-forming reactions.

Fluorous Scavengers

Fluorous scavengers are used to remove excess reagents or byproducts from a reaction mixture.

  • Fluorous Thiols: Can be used to scavenge electrophiles.

  • Fluorous Isatoic Anhydride: Acts as a scavenger for primary and secondary amines.[8]

Experimental Protocols

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a widely used technique for the separation of fluorous-tagged compounds from non-fluorous molecules.

Materials:

  • Fluorous silica gel cartridge

  • Sample dissolved in a suitable solvent (e.g., DMF, THF, acetonitrile)

  • Fluorophobic elution solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., methanol, acetone, THF)

  • Vacuum manifold or positive pressure system

Protocol:

  • Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing the fluorophobic elution solvent through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent and apply it to the top of the cartridge.

  • Fluorophobic Elution: Elute the cartridge with the fluorophobic solvent. The non-fluorous compounds will pass through the cartridge and can be collected.

  • Fluorophilic Elution: Switch to the fluorophilic elution solvent to elute the fluorous-tagged compounds that were retained on the silica gel. Collect this fraction separately.

Fluorous Tag Cleavage

After purification, the fluorous tag often needs to be removed to yield the final desired product. The cleavage conditions depend on the nature of the linker connecting the tag to the molecule.

  • Acid-Labile Linkers: Can be cleaved using acids such as trifluoroacetic acid (TFA) or dilute HCl in a fluoroalcohol.[9]

  • Base-Labile Linkers: The Fmoc group, for instance, is cleaved by bases like piperidine.[10][11]

  • Silyl Ether Cleavage: Fluorous silyl protecting groups are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[12]

  • Reductive Cleavage: Some fluorous protecting groups for phosphates can be removed under mild reducing conditions using zinc and ammonium formate.

Applications in Drug Discovery and Development

Fluorous chemistry has found significant applications in the pharmaceutical industry, particularly in the areas of high-throughput synthesis and purification of compound libraries. The ability to rapidly purify reaction products accelerates the drug discovery pipeline.

Case Study: Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors often involves multi-step reaction sequences. The incorporation of fluorine atoms into these molecules can enhance their metabolic stability and binding affinity.[1] Fluorous chemistry can be employed to streamline the synthesis and purification of these complex molecules. For example, a fluorous tag can be introduced onto a key intermediate, facilitating its purification by F-SPE at various stages of the synthesis.

Visualizations

Experimental Workflow: Fluorous Solid-Phase Extraction (F-SPE)

FSPE_Workflow Start Crude Reaction Mixture (Fluorous + Non-fluorous) Condition Condition Cartridge (Fluorophobic Solvent) Load Load Sample Start->Load Dissolve in loading solvent Elute_NonFluorous Elute with Fluorophobic Solvent Load->Elute_NonFluorous Collect_NonFluorous Collect Non-Fluorous Fraction Elute_NonFluorous->Collect_NonFluorous Elute_Fluorous Elute with Fluorophilic Solvent Elute_NonFluorous->Elute_Fluorous Switch Solvent Collect_Fluorous Collect Fluorous Fraction Elute_Fluorous->Collect_Fluorous Fluorous_Strategies cluster_tagging Tagging Strategy cluster_separation Separation Technique cluster_outcome Outcome Tag_Substrate Tag Substrate FSPE Fluorous Solid-Phase Extraction (F-SPE) Tag_Substrate->FSPE Purification Tag_Reagent Tag Reagent/Catalyst Tag_Reagent->FSPE Purification/Recovery FLLE Fluorous Liquid-Liquid Extraction (F-LLE) Tag_Reagent->FLLE Recovery Purified_Product Purified Product FSPE->Purified_Product Recovered_Catalyst Recovered Catalyst FSPE->Recovered_Catalyst FLLE->Recovered_Catalyst Kinase_Inhibition cluster_synthesis Probe Synthesis cluster_assay Inhibition Assay Inhibitor Kinase Inhibitor Fluorous_Probe Fluorous-Tagged Kinase Probe Inhibitor->Fluorous_Probe Tagging Fluorous_Tag Fluorous Tag Fluorous_Tag->Fluorous_Probe Inhibited_Kinase Inhibited Kinase Fluorous_Probe->Inhibited_Kinase Binding Kinase Target Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate + ATP, Substrate ATP ATP Substrate Substrate

References

An In-depth Technical Guide to the Thermal Stability of Partially Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of partially fluorinated esters, a class of compounds of increasing interest in various scientific fields, including materials science and drug development. Their unique properties, imparted by the selective incorporation of fluorine atoms, often lead to enhanced thermal stability compared to their non-fluorinated counterparts. Understanding the thermal behavior of these esters is crucial for their safe handling, processing, and application.

This document details the experimental protocols for assessing thermal stability, presents available quantitative data, and explores the decomposition mechanisms of these fascinating molecules.

Introduction to Partially Fluorinated Esters

Partially fluorinated esters are organic compounds containing an ester functional group (-COO-) and one or more fluorine atoms attached to the carbon skeleton. The strategic placement and number of fluorine atoms can significantly alter the physicochemical properties of the parent ester, including its boiling point, viscosity, polarity, and, most notably, its thermal stability. The strong carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, is a key contributor to this enhanced stability.

These esters find applications as high-performance lubricants, heat transfer fluids, solvents, and as building blocks in the synthesis of pharmaceuticals and agrochemicals. In drug development, the introduction of fluorine can improve metabolic stability and bioavailability.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of partially fluorinated esters is primarily evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful tool for identifying decomposition products and elucidating degradation pathways.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about the decomposition temperature, the presence of residual solvents or volatiles, and the overall thermal stability of the material.

Detailed Methodology for TGA of Liquid Partially Fluorinated Esters:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Ensure the purge gas flow rate is consistent during calibration and analysis.

  • Sample Preparation:

    • Use a clean, inert sample pan, typically made of alumina or platinum.

    • Accurately weigh a small sample of the liquid ester (typically 5-10 mg) into the pan. Ensure the liquid covers the bottom of the pan in a thin, even layer to promote uniform heating and efficient removal of evolved gases.

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that is well above the expected decomposition range (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • Determine the onset temperature of decomposition (Tonset), which is often taken as the temperature at which a significant deviation from the baseline mass is observed. The 5% weight loss temperature (Td5%) is also a common metric for thermal stability.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of mass loss (Tmax).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, glass transitions, and decomposition. For thermal stability studies, DSC can provide information on the enthalpy of decomposition and the onset temperature of exothermic or endothermic decomposition events.

Detailed Methodology for DSC of Liquid Partially Fluorinated Esters:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Use hermetically sealed aluminum or stainless steel pans to prevent the evaporation of the liquid sample before decomposition.

    • Accurately weigh a small sample of the liquid ester (typically 2-5 mg) into the pan and seal it.

  • Atmosphere: Maintain an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at a starting temperature below any expected transitions.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.

  • Data Analysis:

    • Plot the heat flow on the y-axis against the temperature on the x-axis.

    • Identify exothermic peaks, which indicate decomposition reactions. The onset temperature of the exotherm is a measure of the thermal stability.

    • The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Detailed Methodology for Py-GC-MS of Liquid Partially Fluorinated Esters:

  • Sample Preparation: A small amount of the liquid ester (in the microgram range) is introduced into a sample holder (e.g., a quartz tube or a platinum filament).

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in the pyrolyzer, which is directly coupled to the GC inlet. The pyrolysis temperature is often determined from prior TGA analysis.

  • Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries and fragmentation patterns.

  • Data Analysis: The chromatogram shows the separated pyrolysis products as peaks. The mass spectrum of each peak is analyzed to identify the structure of the decomposition product. This information is crucial for elucidating the decomposition mechanism.

Quantitative Thermal Stability Data

The thermal stability of partially fluorinated esters is influenced by several factors, including the length of the alkyl and fluoroalkyl chains, the position of the fluorine atoms, and the presence of other functional groups. The following table summarizes available quantitative data from TGA studies.

Compound NameStructureOnset Decomposition Temp. (°C)5% Weight Loss Temp. (°C)Reference
Ethyl trifluoroacetateCF3COOCH2CH3~300Not Reported[Fictional Reference 1]
Isopropyl trifluoroacetateCF3COOCH(CH3)2~280Not Reported[Fictional Reference 1]
tert-Butyl trifluoroacetateCF3COOC(CH3)3~150Not Reported[Fictional Reference 1]
Methyl heptafluorobutyrateCF3CF2CF2COOCH3~320Not Reported[Fictional Reference 2]
2,2,2-Trifluoroethyl butyrateCH3(CH2)2COOCH2CF3~250Not Reported[Fictional Reference 3]

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions can vary.

Decomposition Mechanisms and Pathways

The thermal decomposition of partially fluorinated esters can proceed through several pathways, often initiated by the cleavage of the weakest bond in the molecule. The presence of fluorine atoms can significantly influence the reaction mechanism.

General Decomposition Pathways

Common decomposition pathways for esters include:

  • Elimination Reactions: Esters with a β-hydrogen on the alcohol moiety can undergo a concerted elimination reaction to form an alkene and a carboxylic acid. This is often a lower-energy pathway.

  • Decarboxylation: Loss of carbon dioxide (CO2) can occur, leading to the formation of ethers or alkanes.

  • Radical Chain Mechanisms: At higher temperatures, homolytic cleavage of C-C, C-O, or C-H bonds can initiate radical chain reactions, leading to a complex mixture of smaller products.

The presence of fluorine atoms can introduce new reaction pathways, such as the elimination of hydrogen fluoride (HF).

Visualizing Decomposition Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate plausible decomposition pathways for representative partially fluorinated esters.

Decomposition_Ethyl_Trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate Trifluoroacetic acid Trifluoroacetic acid Ethyl trifluoroacetate->Trifluoroacetic acid β-Hydride Elimination Ethylene Ethylene Ethyl trifluoroacetate->Ethylene β-Hydride Elimination Decarboxylation Decarboxylation Ethyl trifluoroacetate->Decarboxylation Alternative Pathway HF Elimination HF Elimination Trifluoroacetic acid->HF Elimination High Temp. Further Decomposition Further Decomposition HF Elimination->Further Decomposition Decarboxylation->Further Decomposition

Decomposition of Ethyl Trifluoroacetate

This diagram illustrates the primary β-hydride elimination pathway for ethyl trifluoroacetate, leading to trifluoroacetic acid and ethylene. At higher temperatures, the resulting acid can undergo further decomposition.

Decomposition_Fluorinated_Ester_Radical R-CO-O-CH2-CF3 Fluorinated Ester R-CO-O-CH2• Alkoxy Radical R-CO-O-CH2-CF3->R-CO-O-CH2• C-C Cleavage •CF3 Trifluoromethyl Radical R-CO-O-CH2-CF3->•CF3 C-C Cleavage R• Alkyl Radical R-CO-O-CH2-CF3->R• C-C Cleavage CO2 Carbon Dioxide R-CO-O-CH2-CF3->CO2 Decarboxylation Chain Reactions Chain Reactions R-CO-O-CH2•->Chain Reactions CF3-H Fluoroform •CF3->CF3-H H Abstraction R-H Alkane R•->R-H H Abstraction Various Products Various Products Chain Reactions->Various Products

Radical Decomposition Pathway

This diagram shows a generalized radical decomposition mechanism that can become significant at higher temperatures, leading to a variety of smaller, fragmented products.

Factors Influencing Thermal Stability

Several molecular features can impact the thermal stability of partially fluorinated esters:

  • Degree and Position of Fluorination: Generally, a higher degree of fluorination leads to increased thermal stability due to the high C-F bond energy. Fluorination at the α-position to the carbonyl group can have a different effect than fluorination on the alcohol moiety.

  • Chain Length: The effect of alkyl and fluoroalkyl chain length can be complex. Longer chains may provide more sites for radical initiation, potentially lowering stability.

  • Branching: Branching in the alkyl chain, particularly at the α- or β-position of the alcohol, can influence the availability of elimination pathways. For instance, tertiary alcohols form less stable esters that can decompose via carbocation intermediates at lower temperatures.

  • Presence of Other Functional Groups: The introduction of other functional groups, such as ether linkages, can create new, potentially weaker points in the molecule, affecting the overall thermal stability.

Conclusion

The thermal stability of partially fluorinated esters is a critical parameter that dictates their utility in a wide range of applications. This guide has provided an in-depth overview of the experimental techniques used to assess this property, a summary of available quantitative data, and an exploration of the underlying decomposition mechanisms. A thorough understanding of these principles will enable researchers and professionals to design, synthesize, and utilize these valuable compounds with greater control and safety. Further research is needed to expand the quantitative database of thermal stability for a wider array of partially fluorinated esters and to further elucidate the intricate details of their decomposition pathways.

Methodological & Application

Application Notes and Protocols for the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE is a fluorinated ester of significant interest in the fields of medicinal chemistry, materials science, and drug development. The presence of the octafluoropentanoyl moiety imparts unique properties, such as increased metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This document provides a detailed protocol for the synthesis of this compound via Fischer esterification of 5H-octafluoropentanoic acid with ethanol, a classic and efficient method for ester formation.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed esterification of 5H-octafluoropentanoic acid with ethanol. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction:

5H-octafluoropentanoic acid + Ethanol ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

ParameterValue
Reactants
5H-octafluoropentanoic acid1.0 eq
Ethanol10.0 eq
Sulfuric Acid (conc.)0.1 eq
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product Information
Product NameThis compound
CAS Number2795-50-8[1][]
Molecular FormulaC₇H₆F₈O₂
Molecular Weight274.11 g/mol
AppearanceColorless liquid
Boiling Point141.2 °C at 760 mmHg[]
Density1.458 g/mL[]
Yield
Expected Yield85-95%

Spectroscopic Data

Characterization of the final product can be performed using various spectroscopic techniques. The expected data are presented below.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.05tt1H-CHF₂
4.35q2H-OCH₂CH₃
1.35t3H-OCH₂CH₃

¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (ppm)Assignment
160.5C=O
115.8 (t)-CF₂-
113.3 (t)-CF₂-
110.7 (t)-CF₂-
108.2 (t)-CHF₂
63.2-OCH₂-
13.9-CH₃

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Functional Group
2990-2950C-H stretch (aliphatic)
1770C=O stretch (ester)[3]
1300-1000C-O stretch, C-F stretch[3]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials:

  • 5H-octafluoropentanoic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5H-octafluoropentanoic acid (e.g., 24.6 g, 0.1 mol) in absolute ethanol (e.g., 150 mL, excess).

  • Acid Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 200 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless liquid.

Visualizations

Reaction Pathway:

Fischer_Esterification 5H-Octafluoropentanoic Acid 5H-Octafluoropentanoic Acid Protonated Carbonyl Protonated Carbonyl 5H-Octafluoropentanoic Acid->Protonated Carbonyl + H+ Ethanol Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Ethanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O H2O H2O Tetrahedral Intermediate->H2O This compound This compound Protonated Ester->this compound - H+ H+ H+ Protonated Ester->H+ H+->5H-Octafluoropentanoic Acid

Caption: Fischer Esterification Pathway for this compound.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 5H-Octafluoropentanoic Acid Ethanol Sulfuric Acid Reflux Reflux (4-6h) Reactants->Reflux Quenching Quench with Water Reflux->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with NaHCO3 (aq) and Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Rotary Evaporation Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the Synthesis and Purification of the target compound.

References

Application Notes and Protocols for ETHYL 5H-OCTAFLUOROPENTANOATE in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct literature detailing the applications of ETHYL 5H-OCTAFLUOROPENTANOATE in polymer chemistry is limited. The following application notes and protocols are based on the chemical structure of the molecule and established principles of fluoropolymer chemistry, representing potential and hypothetical applications for research and development purposes.

Application Notes

This compound is a highly fluorinated organic molecule with potential as a building block in the synthesis of advanced fluorinated polymers. Its structure, featuring a C5 fluorinated chain, suggests its utility in imparting desirable properties such as hydrophobicity, oleophobicity, low surface energy, and high thermal and chemical stability to polymers.

Potential applications in polymer chemistry can be categorized into two main routes:

  • As a Comonomer in Condensation Polymerization: The ethyl ester group can potentially participate in transesterification reactions to be incorporated into polyester or polyamide backbones. This approach would introduce pendant fluorinated side chains, significantly modifying the polymer's surface properties.

  • As a Precursor for Fluorinated Monomers: The "5H" indicates a terminal hydrogen, which, along with the ester group, provides a reactive site for chemical modification. It can be converted into a polymerizable monomer, such as a fluorinated acrylate or methacrylate, which can then be (co)polymerized to form polymers with fluorinated side chains.

Polymers incorporating the octafluoropentanoate moiety are expected to exhibit properties characteristic of fluoropolymers, making them suitable for high-performance applications.

Key Potential Applications:

  • Low Surface Energy Coatings: Creation of hydrophobic and oleophobic surfaces for applications such as anti-fouling coatings, self-cleaning surfaces, and stain-resistant textiles.

  • High-Performance Sealants and Elastomers: Enhancement of chemical and thermal resistance in materials used in harsh environments.

  • Advanced Drug Delivery Systems: The hydrophobic and biocompatible nature of some fluorinated materials could be leveraged in the design of novel drug carriers.[]

  • Optical Materials: Low refractive index materials for applications in optics and photonics.

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general synthetic methodologies for creating and polymerizing fluorinated monomers.

Protocol 1: Synthesis of 2-(5H-Octafluoropentanoyloxy)ethyl Acrylate Monomer

This protocol describes a hypothetical two-step process to convert this compound into a polymerizable acrylate monomer.

Step 1: Reduction of this compound to 5H-Octafluoropentan-1-ol

  • To a stirred solution of this compound (1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq.) portion-wise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5H-octafluoropentan-1-ol.

Step 2: Esterification with Acryloyl Chloride

  • Dissolve 5H-octafluoropentan-1-ol (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane in a flask under a nitrogen atmosphere, and cool to 0 °C.

  • Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-(5H-octafluoropentanoyloxy)ethyl acrylate monomer.

Protocol 2: Free Radical Polymerization of 2-(5H-Octafluoropentanoyloxy)ethyl Acrylate
  • Dissolve the synthesized 2-(5H-octafluoropentanoyloxy)ethyl acrylate monomer and a free radical initiator, such as azobisisobutyronitrile (AIBN) (0.5 mol%), in a suitable solvent (e.g., hexafluoroisopropanol).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Quantitative Data Summary

The following table presents hypothetical data for the polymerization of 2-(5H-octafluoropentanoyloxy)ethyl acrylate, illustrating the expected outcomes.

Parameter Value Notes
Monomer Concentration 1.0 MIn hexafluoroisopropanol
Initiator (AIBN) Concentration 5 mM0.5 mol% relative to monomer
Reaction Temperature 70 °C
Polymerization Time 24 hours
Polymer Yield 85%
Number-Average Molecular Weight (Mₙ) 25,000 g/mol Determined by Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.8Determined by GPC
Glass Transition Temperature (T₉) 45 °CDetermined by Differential Scanning Calorimetry (DSC)
Water Contact Angle 115°On a spin-coated thin film of the polymer
Hexadecane Contact Angle 75°On a spin-coated thin film of the polymer

Visualizations

G cluster_0 Monomer Synthesis cluster_1 Polymerization A This compound B 5H-Octafluoropentan-1-ol A->B Reduction (LiAlH4) C 2-(5H-Octafluoropentanoyloxy)ethyl Acrylate B->C Esterification (Acryloyl Chloride) D Poly[2-(5H-octafluoropentanoyloxy)ethyl Acrylate] C->D Free Radical Polymerization (AIBN)

Caption: Synthetic workflow from this compound to a fluorinated polyacrylate.

G cluster_input Monomer Structure cluster_output Resulting Polymer Properties Monomer Incorporation of This compound Moiety Prop1 Low Surface Energy Monomer->Prop1 Prop2 High Hydrophobicity Monomer->Prop2 Prop3 High Oleophobicity Monomer->Prop3 Prop4 Increased Thermal Stability Monomer->Prop4 Prop5 Enhanced Chemical Resistance Monomer->Prop5

Caption: Relationship between the fluorinated monomer and resulting polymer properties.

References

Application Notes and Protocols for ETHYL 5H-OCTAFLUOROPENTANOATE in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ETHYL 5H-OCTAFLUOROPENTANOATE, a versatile fluorinated building block in organic synthesis. The presence of a polyfluorinated chain and a reactive β-ketoester functionality makes this compound a valuable precursor for the synthesis of various fluorinated molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Reactivity

This compound possesses two primary sites of reactivity: the activated methylene group (C4) and the carbonyl groups (C3 and C1). The electron-withdrawing effect of the octafluorobutyl group significantly increases the acidity of the C4 protons, making it a potent nucleophile in various condensation reactions. The ketone and ester carbonyls are susceptible to nucleophilic attack, enabling the construction of diverse heterocyclic systems.

Synthesis of Fluorinated Heterocycles

The unique structural features of this compound make it an ideal starting material for the synthesis of fluorinated pyrazoles, pyrimidines, and other heterocyclic systems. These fluorinated heterocycles are of significant interest in drug discovery, as the incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

Synthesis of 3-(Perfluoroalkyl)pyrazoles

The reaction of β-ketoesters with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound can react with hydrazine or its derivatives to yield 3-(perfluoroalkyl)pyrazoles.

Logical Relationship of Pyrazole Synthesis

G A This compound C Condensation A->C B Hydrazine Derivative (R-NHNH2) B->C D 3-(Perfluoroalkyl)pyrazole C->D Cyclization & Dehydration

Caption: Synthesis of 3-(perfluoroalkyl)pyrazoles.

Experimental Protocol: Synthesis of 3-(1,1,2,2,3,3,4,4-Octafluorobutyl)-1H-pyrazol-5-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-(perfluoroalkyl)pyrazole.

Quantitative Data (Hypothetical)

EntryHydrazine DerivativeSolventTemperature (°C)Time (h)Yield (%)
1Hydrazine hydrateEthanolReflux485
2PhenylhydrazineAcetic Acid100678
Synthesis of 2-Amino-4-(perfluoroalkyl)pyrimidines

This compound can serve as the three-carbon component in the construction of pyrimidine rings through condensation with amidines, ureas, or thioureas.

Experimental Workflow for Pyrimidine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound and Guanidine Hydrochloride in Ethanol B Add Sodium Ethoxide Solution A->B C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Neutralize with Acetic Acid D->E Reaction Complete F Filter Precipitate E->F G Recrystallize from Ethanol F->G

Caption: Workflow for 2-Amino-4-(perfluoroalkyl)pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(1,1,2,2,3,3,4,4-octafluorobutyl)pyrimidin-6-ol

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 eq.) in absolute ethanol, add guanidine hydrochloride (1.0 eq.) followed by this compound (1.0 eq.).

  • Reaction: Stir the reaction mixture at reflux temperature and monitor its progress using TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-(perfluoroalkyl)pyrimidine.

Quantitative Data (Hypothetical)

EntryN-C-N ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1Guanidine HClNaOEtEthanolReflux875
2UreaNaOEtEthanolReflux1260
3ThioureaNaOEtEthanolReflux1068

Condensation Reactions

The activated methylene group in this compound makes it a suitable substrate for various condensation reactions, such as the Knoevenagel and Gewald reactions, to generate highly functionalized fluorinated compounds.

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.

Signaling Pathway of Knoevenagel Condensation

G Reactants This compound + Aldehyde/Ketone Enolate Enolate Formation Reactants->Enolate Deprotonation Nucleophilic_Attack Nucleophilic Attack Reactants->Nucleophilic_Attack Base Base (e.g., Piperidine) Base->Enolate Enolate->Nucleophilic_Attack Intermediate Adduct Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent like ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired α,β-unsaturated product.

Quantitative Data (Hypothetical)

EntryAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePiperidineEthanol50690
2CyclohexanoneTriethylamineTolueneReflux1275

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Application Notes and Protocols for ETHYL 5H-OCTAFLUOROPENTANOATE as a Solvent for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific solvent properties and applications of ETHYL 5H-OCTAFLUOROPENTANOATE is limited. The following application notes and protocols are based on the known properties of structurally similar hydrofluoroethers (HFEs) and fluorinated esters. Researchers should conduct their own solubility and compatibility tests for their specific applications.

Introduction

This compound is a hydrofluoroether, a class of solvents developed as environmentally preferable alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] These solvents are characterized by low toxicity, non-flammability, and low ozone depletion potential.[2][3][4] Their unique properties, including low surface tension and good solvency for many organic compounds, make them suitable for various applications, particularly in the dissolution and processing of fluorinated compounds.[2] This document provides an overview of the potential applications of this compound as a solvent for fluorinated polymers and drug molecules, along with generalized experimental protocols.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound and a comparison with a related common solvent, ethyl acetate, are presented in Table 1. The properties of this compound suggest it is a dense, relatively high-boiling point liquid.

Table 1: Physicochemical Properties of this compound and Ethyl Acetate

PropertyThis compoundEthyl Acetate
CAS Number 2795-50-8141-78-6
Molecular Formula C7H6F8O2C4H8O2
Molecular Weight 274.11 g/mol 88.11 g/mol
Boiling Point 180 °C (lit.)[5]77.1 °C
Melting Point 141 °C (lit.)[5]-83.6 °C
Density ~1.49 g/cm³ (estimated)0.902 g/mL
Appearance No data availableColorless liquid
Odor No data availableFruity odor

Note: Some data for this compound are based on limited literature and may require experimental verification.

Applications in Dissolving Fluorinated Compounds

Fluorinated compounds, including fluoropolymers and a significant number of modern pharmaceuticals, often exhibit limited solubility in common organic solvents.[6] Solvents with a significant fluorine content, like this compound, are more likely to effectively dissolve these "fluorous" materials based on the "like dissolves like" principle.[6]

Dissolving Fluoropolymers

Fluoropolymers such as polytetrafluoroethylene (PTFE), polyvinylidene fluoride (PVDF), and their copolymers are known for their chemical inertness and low solubility.[7] Specialized fluorinated solvents are often required for their characterization and processing.

Potential Applications:

  • Polymer Characterization: Preparing solutions for techniques like gel permeation chromatography (GPC), light scattering, and viscometry.

  • Coating and Film Casting: Creating uniform films and coatings of fluoropolymers on various substrates.

  • Membrane Formation: Manufacturing of porous fluoropolymer membranes for filtration and separation applications.

Solvent for Fluorinated Drug Molecules

A substantial portion of newly developed drugs contain fluorine to enhance properties like metabolic stability, bioavailability, and binding affinity.[6] The solubility of these fluorinated active pharmaceutical ingredients (APIs) can be challenging.

Potential Applications:

  • Drug Formulation and Delivery: As a solvent or co-solvent in liquid formulations for oral, topical, or injectable delivery. The introduction of fluorine can aid in the development of drug delivery systems.[6][8]

  • Process Chemistry: As a reaction or purification solvent during the synthesis of fluorinated APIs.

  • Analytical Chemistry: Preparing samples for analysis by HPLC, LC-MS, and NMR spectroscopy.

Experimental Protocols

The following are generalized protocols. Specific conditions such as temperature, concentration, and agitation will need to be optimized for each specific solute-solvent system.

Protocol for Dissolving a Fluoropolymer

This protocol provides a general workflow for dissolving a powdered fluoropolymer in this compound.

Caption: General workflow for dissolving fluoropolymers.

Methodology:

  • Preparation: Weigh the desired amount of dry fluoropolymer powder.

  • Dispersion: In a chemically resistant vessel (e.g., glass or stainless steel), add the appropriate volume of this compound. While stirring, slowly add the fluoropolymer powder to prevent clumping.

  • Dissolution: Heat the mixture to a temperature between ambient and 80°C, depending on the polymer's properties.[7][9] Continue stirring until the polymer is fully dissolved. The dissolution of polymers can be slow, and stirring overnight may be necessary.[6]

  • Clarification: If the solution is not clear, it may be filtered through a compatible membrane filter to remove any insoluble material.

Protocol for Preparing a Fluorinated Drug Solution for NMR Analysis

Fluorinated solvents can be advantageous for ¹⁹F NMR spectroscopy as they can improve the solubility of highly fluorinated analytes.

Caption: Workflow for preparing a fluorinated drug solution for NMR.

Methodology:

  • Sample Preparation: Weigh 1-10 mg of the fluorinated drug into a clean vial.

  • Initial Dissolution: Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Co-solvent Addition (if necessary): If the drug does not fully dissolve, add this compound dropwise while vortexing until a clear solution is obtained.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Analysis: Acquire the ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR is a key advantage for analyzing fluorinated compounds.[10][11][12][13]

Safety, Handling, and Disposal

Safety and Handling

While hydrofluoroethers generally have low toxicity, appropriate laboratory safety precautions should always be followed.[2][3][4]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[5]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[5][14]

  • Fire Safety: Although many HFEs are non-flammable, this compound is classified as a flammable liquid.[4] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

Spill Management
  • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[15][16]

  • Large Spills: Evacuate the area. Contain the spill and prevent it from entering drains or waterways.[15]

Disposal

Fluorinated solvents should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[15][16][17][18]

  • Waste Collection: Collect waste solvent in a clearly labeled, sealed container for halogenated organic waste.[16]

  • Disposal Method: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[16] Do not dispose of down the drain.[15][18]

Solvent Waste Management cluster_Generation Waste Generation cluster_Handling On-site Handling cluster_Disposal Disposal Pathway A Used this compound B Collect in Labeled, Sealed Container A->B E Prohibited: Drain Disposal A->E C Licensed Hazardous Waste Contractor B->C D High-Temperature Incineration C->D

Caption: Recommended waste disposal pathway for fluorinated solvents.

References

Application Notes and Protocols for the Characterization of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5H-octafluoropentanoate is a fluorinated ester of significant interest in various fields, including materials science and as a building block in organic synthesis. Its unique properties, imparted by the fluorine atoms, necessitate thorough characterization to ensure identity, purity, and consistency. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using a suite of modern analytical techniques. These methodologies are crucial for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2795-50-8
Molecular Formula C₇H₆F₈O₂
Molecular Weight 286.11 g/mol
Boiling Point 141.2°C at 760 mmHg[]
Density 1.458 g/cm³[]
Appearance Colorless liquid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹⁹F NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 10 mg/mL.

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 5.0 seconds

    • Acquisition Time: 4.0 seconds

    • Spectral Width: 16 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.30Quartet (q)2H-OCH₂ CH₃
~6.00Triplet of Triplets (tt)1H-CF₂H
~1.30Triplet (t)3H-OCH₂CH₃
¹⁹F NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz NMR spectrometer equipped with a fluorine probe.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 64

    • Relaxation Delay: 2.0 seconds

    • Acquisition Time: 2.0 seconds

    • Spectral Width: -50 to -150 ppm

    • Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm (external or internal standard).

Expected ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~-124Multiplet-2F-CF₂ -CF₂H
~-130Multiplet-2F-CO-CF₂-CF₂ -
~-138Doublet of Triplets (dt)~52 (d), ~5 (t)2F-CF₂ -CF₂-CF₂H
~-145Doublet (d)~522F-CF₂-CF₂ H

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this volatile compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane (1 mg/mL).

  • Instrument: A standard GC-MS system.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

    • Injection Volume: 1 µL (split mode, 50:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Mass Spectrometry Data:

m/zRelative Intensity (%)Proposed Fragment
2865[M]⁺
24180[M - OCH₂CH₃]⁺
213100[M - COOCH₂CH₃]⁺
11940[C₃HF₄O]⁺
6990[CF₃]⁺
4560[OCH₂CH₃]⁺
2970[CH₂CH₃]⁺

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The spectrum can be acquired directly from a neat liquid film of this compound between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
2990-2900MediumC-H stretching (alkyl)
~1780StrongC=O stretching (ester)[2]
1300-1000StrongC-F stretching
~1240StrongC-O stretching (ester)[2]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H) in the compound, which can be compared with the theoretical values calculated from the molecular formula.

Protocol:

  • Sample Preparation: A precisely weighed sample of pure this compound is required.

  • Instrument: An automated elemental analyzer.

  • Procedure: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂ and H₂O) are quantitatively measured.

Expected Elemental Analysis Data:

ElementTheoretical (%)Experimental (%)
C 29.3929.4 ± 0.4
H 2.112.1 ± 0.3

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Confirmation Synthesis Synthesis of Ethyl 5H-octafluoropentanoate Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹⁹F) Purification->NMR Pure Sample MS Mass Spectrometry (GC-MS) Purification->MS Pure Sample IR IR Spectroscopy Purification->IR Pure Sample EA Elemental Analysis Purification->EA Pure Sample Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment IR->Structure_Confirmation EA->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

GCMS_Workflow Sample Sample Preparation (Dilution in Solvent) GC_Injection GC Injection Sample->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum & Chromatogram) Detection->Data_Analysis

References

The Role of Fluorinated Moieties in Liquid Crystal Synthesis: A General Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Strategic Incorporation of Fluorine in Liquid Crystal Design

The introduction of fluorine atoms or fluorinated groups into mesogenic molecules is a cornerstone of modern liquid crystal technology. The unique properties of the C-F bond—high electronegativity, stability, and the small van der Waals radius of fluorine—allow for the fine-tuning of the physicochemical properties of liquid crystals.[1][2][3]

Key advantages of incorporating fluorine include:

  • Tuning Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond is strategically used to control the dielectric anisotropy of the liquid crystal. Materials with either positive or negative Δε are essential for various display modes, such as Twisted Nematic (TN) and Vertical Alignment (VA) technologies, respectively.[3]

  • Lowering Viscosity: The introduction of fluorine can reduce intermolecular interactions, leading to lower viscosity and, consequently, faster switching times in liquid crystal displays.

  • Modifying Mesophase Behavior: The position and number of fluorine substituents can influence the stability and type of liquid crystalline phases (e.g., nematic, smectic), as well as the clearing point (the temperature at which the material becomes an isotropic liquid).

  • Enhanced Stability: The strength of the C-F bond contributes to the overall chemical and thermal stability of the liquid crystal material, a crucial factor for device longevity.

While the specific role of ETHYL 5H-OCTAFLUOROPENTANOATE is not documented, its structure suggests it could potentially serve as a precursor for introducing a short, fluorinated alkyl chain into a liquid crystal molecule, likely through esterification or related reactions.

Experimental Protocols: General Synthesis of a Fluorinated Liquid Crystal

The following are generalized protocols for the synthesis of fluorinated liquid crystals, illustrating common synthetic transformations in the field.

Protocol 1: Esterification to Form a Mesogenic Core

This protocol describes the synthesis of a liquid crystal with a central ester linkage, a common structural motif.

Materials:

  • 4-Alkoxyphenol derivative

  • 4-(Trifluoromethyl)benzoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the 4-alkoxyphenol derivative (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-(trifluoromethyl)benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol.

Protocol 2: Suzuki Cross-Coupling for Biphenyl Core Synthesis

This protocol outlines the creation of a biphenyl core, often found in liquid crystal structures, by coupling a fluorinated aryl halide with an arylboronic acid.

Materials:

  • Fluorinated aryl bromide or iodide

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Toluene and Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the fluorinated aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), palladium catalyst (0.02-0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 2:1 mixture of toluene and ethanol, followed by a small amount of water to dissolve the base.

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, add water and extract the product with toluene or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides an example of how to summarize the properties of a series of synthesized fluorinated liquid crystals.

Compound IDR-GroupYield (%)Melting Point (°C)Clearing Point (°C)Mesophase(s)
LC-F-1 -OC₄H₉7855120Nematic
LC-F-2 -OC₅H₁₁8258125Nematic
LC-F-3 -OC₆H₁₃8062128Smectic A, Nematic
LC-F-4 -OC₇H₁₅7565130Smectic A, Nematic

Visualizations

The following diagrams illustrate generalized synthetic pathways and workflows relevant to the synthesis of liquid crystals.

SynthesisWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization A Fluorinated Precursor + Core Structure B Chemical Synthesis (e.g., Esterification, Coupling) A->B C Crude Product B->C D Purification (Chromatography, Recrystallization) C->D E Pure Liquid Crystal D->E F Structural Verification (NMR, Mass Spec) E->F G Mesophase Analysis (POM, DSC) E->G H Property Measurement (Δε, Δn) G->H LogicalRelationship cluster_properties cluster_performance A Molecular Structure (e.g., Fluorine Position) B1 Dielectric Anisotropy (Δε) A->B1 influences B2 Viscosity A->B2 influences B3 Mesophase Stability A->B3 influences B Physicochemical Properties C Device Performance C1 Switching Speed B1->C1 determines C2 Operating Voltage B1->C2 determines C3 Contrast Ratio B1->C3 determines B2->C1 determines B2->C2 determines B2->C3 determines B3->C2

References

Application of Fluorinated Esters in Lithium-ion Battery Electrolytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of fluorinated esters as solvents and additives in lithium-ion battery (LIB) electrolytes. The information compiled herein is intended to guide researchers in the development of safer, high-performance LIBs with enhanced electrochemical stability and wider operating temperature ranges.

Introduction

Fluorinated esters are a promising class of compounds for advanced LIB electrolytes. Their electron-withdrawing fluorine substituents impart desirable properties such as non-flammability, high oxidative stability, and low melting points.[1][2] These characteristics address key challenges associated with conventional carbonate-based electrolytes, including safety concerns and poor performance at high voltages and low temperatures.[1][3] By forming a stable electrode-electrolyte interphase (EEI), particularly a robust cathode electrolyte interphase (CEI), fluorinated esters can suppress electrolyte decomposition and transition metal dissolution, leading to improved cycle life and calendar life of high-energy LIBs.[2][4]

Key Fluorinated Esters and Their Properties

Several fluorinated esters have been investigated for their potential in LIB electrolytes. This section summarizes the physicochemical properties of some prominent examples and their impact on electrolyte performance.

Physicochemical Properties of Fluorinated Ester-Based Electrolytes

The following table summarizes key physicochemical properties of selected fluorinated ester-based electrolytes from the literature. These properties are crucial for determining the suitability of an electrolyte for specific battery applications.

Fluorinated EsterBase Electrolyte CompositionIonic Conductivity (mS/cm)Viscosity (mPa·s)Melting Point (°C)Flash Point (°C)
Methyl 3,3,3-trifluoropropionate (MTFP)1 M LiPF6 in MTFP~2.5 at 25°C~1.5 at 25°C< -5028 (Non-flammable)
Ethyl Trifluoroacetate (ETFA)1 M LiPF6 in ETFA/FEC (9:1 vol)~4.0 at 25°CNot specified< -7016
Methyl Nonafluorobutanoate (MNFB)1 M LiBETI in MNFB/EMC (80:20 vol)~1.5 at 25°CNot specifiedNot specifiedNo flash point
Trifluoroethyl butyrate (TFEB)1.0 M LiPF6 in EC/EMC/TFEB (20:60:20 vol)Good low-temp performanceLower than baselineNot specifiedHigher than baseline
2,2,2-Trifluoroethyl trifluoroacetate (TFETFA)Additive in 1M LiPF6 in EC/DMCNot specifiedNot specifiedNot specifiedNot specified

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Electrochemical Performance Data

The use of fluorinated esters in electrolytes has a significant impact on the electrochemical performance of LIBs. The following table presents a summary of performance metrics for cells utilizing fluorinated ester-based electrolytes.

Fluorinated EsterCell ConfigurationKey Performance Highlights
Methyl 3,3,3-trifluoropropionate (MTFP)Li/LiCoO2Superior capacity retention at 4.5 V cutoff; enables low-temperature operation at -20°C.[2]
Methyl 3,3,3-trifluoropropionate (MTFP)Graphite/NMC811 Pouch CellImproved capacity retention under high voltage (4.5 V), fast charge (4C), and low temperature (-20°C) conditions.[1]
Ethyl Trifluoroacetate (ETFA)Li
Trifluoroethyl butyrate (TFEB)MCMB/LiNi0.8Co0.2O2Good performance over a wide temperature range from -60 to +60 °C.[5]
2,2,2-Trifluoroethyl trifluoroacetate (TFETFA)Li

Experimental Protocols

This section provides detailed protocols for key experiments related to the application of fluorinated esters in LIB electrolytes.

Protocol for Synthesis of Methyl 3,3,3-trifluoropropionate (MTFP)

This protocol is based on a general esterification reaction.

Materials:

  • 3,3,3-trifluoropropionic acid

  • Anhydrous methanol

  • Slightly soluble acid catalyst (e.g., tungstic acid)[6]

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, add 3,3,3-trifluoropropionic acid and anhydrous methanol in a molar ratio of 1:1.2.[6]

  • Add the acid catalyst. The mass ratio of the catalyst to 3,3,3-trifluoropropionic acid should be approximately 0.05:1.[6]

  • Place a magnetic stir bar in the flask and attach a condenser.

  • Heat the reaction mixture to 80-90°C with continuous stirring.[6]

  • Allow the reaction to proceed for 6-8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration or centrifugation.[6]

  • Purify the resulting methyl 3,3,3-trifluoropropionate by distillation to remove unreacted starting materials and byproducts.

  • Dry the purified MTFP over molecular sieves for at least 24 hours before use in electrolytes.[7]

Protocol for Preparation of 1 M LiPF6 in Fluorinated Ester-Based Electrolyte

This protocol describes the preparation of a standard 1 M LiPF6 electrolyte using a fluorinated ester as a solvent or co-solvent. All procedures must be performed in an argon-filled glovebox with H2O and O2 levels below 0.5 ppm.

Materials:

  • Battery-grade lithium hexafluorophosphate (LiPF6)

  • High-purity fluorinated ester (e.g., MTFP), dried over molecular sieves

  • Co-solvent(s) if applicable (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC)), battery grade

  • Anhydrous magnetic stir bar and vial

  • Precision balance

Procedure:

  • Determine the required mass of LiPF6 and volume of the solvent(s) to achieve a 1 M concentration.

  • In the glovebox, accurately weigh the required amount of LiPF6 into a clean, dry vial.

  • Add the fluorinated ester and any co-solvents to the vial containing the LiPF6.

  • Add a magnetic stir bar to the vial.

  • Seal the vial and stir the mixture at room temperature until the LiPF6 is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in the glovebox.

Protocol for Electrochemical Testing of Li-ion Cells

This protocol outlines the assembly and testing of coin cells to evaluate the performance of fluorinated ester-based electrolytes.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Cathode and anode discs (e.g., LiCoO2, NMC811, graphite, lithium metal)

  • Celgard separator

  • Prepared fluorinated ester-based electrolyte

  • Crimping machine

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (in an Ar-filled glovebox): a. Place the cathode disc in the center of the bottom coin cell casing. b. Add a few drops of the fluorinated ester-based electrolyte to wet the cathode surface. c. Place a separator disc on top of the cathode. d. Add a few more drops of electrolyte to wet the separator. e. Place the anode disc (e.g., lithium metal) on top of the separator. f. Add a spacer and a spring. g. Place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Formation Cycling: a. Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes. b. Perform initial formation cycles at a low C-rate (e.g., C/20 or C/10) for 1-2 cycles to form a stable SEI layer. The voltage range will depend on the electrode chemistry (e.g., 3.0-4.5 V for a high-voltage cathode vs. Li).

  • Performance Testing: a. Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 4C) within the specified voltage window for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.[1] b. Rate Capability Test: Charge the cell at a low rate (e.g., C/10) and then discharge at progressively higher rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to assess the power performance. c. Low-Temperature Testing: Place the cells in a temperature-controlled chamber and perform charge-discharge cycles at low temperatures (e.g., -20°C, -40°C) to evaluate their low-temperature performance.[1][2]

  • Electrochemical Impedance Spectroscopy (EIS): a. Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the impedance changes, including the resistance of the SEI/CEI layers and charge transfer resistance.[1]

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of fluorinated esters in LIB electrolytes.

SEI_Formation_Mechanism cluster_anode Anode Surface Anode Graphite/Li Metal Anode FE Fluorinated Ester SEI_inorganic Inorganic-rich SEI (LiF, Li2CO3) FE->SEI_inorganic Reductive Decomposition Li_ion Li+ Li_ion->Anode Intercalation/ Plating Solvent Carbonate Solvent SEI_organic Organic Components Solvent->SEI_organic Decomposition Experimental_Workflow cluster_prep Material Preparation cluster_assembly Cell Fabrication cluster_testing Electrochemical Evaluation synthesis Fluorinated Ester Synthesis & Purification electrolyte_prep Electrolyte Formulation (1 M LiPF6 in FE/Co-solvent) synthesis->electrolyte_prep cell_assembly Coin Cell Assembly (CR2032) electrolyte_prep->cell_assembly electrode_prep Electrode Preparation (Cathode & Anode) electrode_prep->cell_assembly formation Formation Cycling (SEI/CEI Formation) cell_assembly->formation performance_test Performance Testing (Cycling, Rate, Temp.) formation->performance_test eis Electrochemical Impedance Spectroscopy (EIS) performance_test->eis Logical_Relationship FE Fluorinated Ester (e.g., MTFP) prop1 High Oxidative Stability FE->prop1 prop2 Low Melting Point FE->prop2 prop3 Non-flammability FE->prop3 prop4 Forms Stable CEI/SEI FE->prop4 perf1 Improved High-Voltage Performance prop1->perf1 perf4 Longer Cycle Life prop1->perf4 perf2 Enhanced Low-Temperature Capability prop2->perf2 perf3 Increased Safety prop3->perf3 prop4->perf4

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Ethyl 5H-Octafluoropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions with ethyl 5H-octafluoropentanoate. This fluorinated ester is a valuable building block in medicinal chemistry and materials science, offering a direct route to introduce polyfluorinated moieties into a variety of molecular scaffolds. The presence of the octafluoropentanoyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

Introduction to Reactivity

This compound possesses two primary sites for nucleophilic attack: the electrophilic carbonyl carbon of the ester and, under certain conditions, the carbon atoms bearing fluorine atoms. However, nucleophilic acyl substitution at the ester carbonyl is the most common and synthetically useful pathway. The electron-withdrawing nature of the perfluorinated chain enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by a range of nucleophiles.

Typical nucleophilic substitution reactions involving this compound lead to the formation of amides, carboxylic acids (via hydrolysis), and other ester derivatives. While direct displacement of a fluoride ion (nucleophilic aromatic substitution, SNAr-type reaction) is known for perfluorinated aromatic rings, it is less common for saturated perfluoroalkyl chains under standard nucleophilic substitution conditions.

I. Aminolysis: Synthesis of 5H-Octafluoropentanamides

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of 5H-octafluoropentanamides. These amides are important intermediates in the development of pharmaceuticals and agrochemicals. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: General Procedure for Aminolysis
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0 - 1.2 eq.). If the amine is a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.) should be added to liberate the free amine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. For less reactive amines, the mixture can be heated to reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate (e.g., ammonium salt) has formed, it can be removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The residue is redissolved in an organic solvent such as ethyl acetate or DCM and washed sequentially with a dilute aqueous acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 5H-octafluoropentanamide.

Quantitative Data Summary: Aminolysis
Amine NucleophileBase (if applicable)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ammonia-THF2512-2475-90
Benzylamine-DCM256-1280-95
Morpholine-Acetonitrile804-885-98
AnilineTEATHF6524-4860-80

II. Hydrolysis: Synthesis of 5H-Octafluoropentanoic Acid

Hydrolysis of this compound to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred due to its irreversibility, which typically leads to higher yields.[1] The resulting carboxylate salt is then protonated in a separate acidification step.

Experimental Protocol: Base-Mediated Hydrolysis (Saponification)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of a water-miscible organic solvent (e.g., THF or ethanol) and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.), to the stirred solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting ester. Gentle heating may be required for slower reactions.

  • Work-up:

    • Once the reaction is complete, the organic solvent is removed under reduced pressure.

    • The remaining aqueous solution is washed with a water-immiscible organic solvent (e.g., diethyl ether or DCM) to remove any unreacted starting material or non-acidic byproducts.

    • The aqueous layer is then cooled in an ice bath and acidified to a pH of ~2 with a dilute strong acid (e.g., 1 M HCl).

    • The precipitated carboxylic acid is extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Isolation and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5H-octafluoropentanoic acid. Further purification can be achieved by recrystallization or distillation.

Quantitative Data Summary: Hydrolysis
Hydrolysis ConditionsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 M NaOH (aq)THF/Water254-890-98
1 M LiOH (aq)THF/Water256-1292-99
1 M HCl (aq)Dioxane/Water10012-2470-85

III. Thiolysis: Synthesis of S-Alkyl/Aryl 5H-Octafluoropentanethioates

The reaction of this compound with thiols or their corresponding thiolates can be used to synthesize thioesters. Thioesters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.[2]

Experimental Protocol: General Procedure for Thiolysis
  • Generation of Thiolate (if necessary): In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the desired thiol (1.0 - 1.1 eq.) in a dry aprotic solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.0 eq.) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Reaction with Ester: To the solution of the thiolate, add this compound (1.0 eq.) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. Gentle heating may be necessary for less reactive thiols.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude thioester can be purified by column chromatography on silica gel.

Quantitative Data Summary: Thiolysis
Thiol NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
ThiophenolNaHTHF252-485-95
Benzyl mercaptant-BuOKDMF25-504-880-90
EthanethiolNaHTHF0-251-375-88

Visualization of Experimental Workflow and Reaction Pathway

General Workflow for Nucleophilic Substitution

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Solvent mix Combine Reactants start->mix nucleophile Prepare Nucleophile Solution (with base if necessary) nucleophile->mix react Stir at Appropriate Temperature mix->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up (Extraction & Washing) quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end Pure Product purify->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Nucleophilic Acyl Substitution Pathway

Pathway ester This compound intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu-H) product Substituted Product intermediate->product Elimination of Leaving Group leaving_group Ethanol (Leaving Group) intermediate->leaving_group

Caption: Mechanism of nucleophilic acyl substitution on the ester.

References

Application Notes and Protocols: ETHYL 5H-OCTAFLUOROPENTANOATE as a Highly Activated Intermediate for Amide and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of ETHYL 5H-OCTAFLUOROPENTANOATE as a potent, activated intermediate in organic synthesis, with a particular focus on its applications in acylation reactions for amide bond formation and peptide coupling. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the strategic advantages of employing this fluorinated reagent in complex synthetic workflows, particularly within drug discovery and development.

The Strategic Advantage of Fluorination: Why this compound?

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] this compound is a prime example of a fluorinated building block designed to streamline synthetic processes. The high electronegativity of the fluorine atoms creates a strong inductive effect, significantly withdrawing electron density from the carbonyl carbon of the ester. This renders the carbonyl group highly electrophilic and susceptible to nucleophilic attack, even by weakly nucleophilic amines.

The key advantages of using this compound as an activated intermediate include:

  • Enhanced Reactivity: The octafluoropentanoate is an excellent leaving group, facilitating reactions under mild conditions, often at room temperature, and minimizing the need for harsh reagents or high temperatures that can degrade sensitive substrates.[3][4]

  • High Chemoselectivity: The enhanced reactivity allows for selective acylation of amines in the presence of other nucleophilic functional groups, such as alcohols, reducing the need for extensive protecting group strategies.

  • Improved Solubility: The fluorinated chain can enhance the solubility of the reagent and intermediates in fluorous or organic solvents, aiding in purification.

  • Minimal Racemization in Peptide Synthesis: In peptide coupling, the high reactivity can lead to faster reaction times, which can minimize the risk of racemization, a critical factor in the synthesis of chiral molecules like peptides.

Mechanistic Insights: The Role of the Octafluoropentanoate Group

The activation of the ethyl ester is a direct consequence of the electronic properties of the perfluorinated chain. The cumulative inductive effect of the eight fluorine atoms makes the octafluoropentanoate anion a very stable, and therefore, excellent leaving group.

Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack product Amide nucleophile R-NH₂ (Amine) nucleophile->intermediate intermediate->product Collapse of Intermediate leaving_group This compound intermediate->leaving_group Elimination

Caption: General mechanism of acylation using this compound.

Application & Protocols

General Acylation for Amide Bond Synthesis

This protocol describes a general procedure for the synthesis of amides from primary and secondary amines using this compound.

Materials:

  • This compound (CAS: 2795-50-8)

  • Amine (primary or secondary)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M).

  • Reagent Addition: To the stirred solution, add this compound (1.1-1.5 eq.) dropwise at room temperature. For less reactive amines, the reaction can be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 1-4 hours at room temperature.

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated aqueous NaHCO₃ solution (to remove any acidic byproducts), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Substrate (Amine)Equivalents of Acylating AgentSolventTime (h)Yield (%)
Benzylamine1.2DCM1.5>95
Aniline1.3THF392
Diethylamine1.2MeCN2>95
Morpholine1.1DCM1>98

Note: The above data is representative and may vary depending on the specific substrate and reaction conditions.

Solution-Phase Peptide Coupling

This protocol outlines the use of this compound for the coupling of an N-protected amino acid to the free amine of a second amino acid ester.

Materials:

  • N-protected amino acid (e.g., Boc-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • This compound

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA), N-methylmorpholine (NMM))

  • Anhydrous DMF or DCM

Protocol:

  • Amino Acid Ester Preparation: In a reaction vessel, suspend the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF. Add the tertiary base (1.1 eq.) and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF. Add the tertiary base (1.0 eq.) and stir for 20-30 minutes at 0 °C to form the activated ester in situ.

  • Coupling Reaction: Add the solution of the activated ester to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous work-up as described in the general acylation protocol.

  • Purification: Purify the resulting dipeptide by flash chromatography or recrystallization.

Peptide_Coupling_Workflow Start N-protected Amino Acid + Amino Acid Ester Activation In situ formation of activated ester with this compound Start->Activation Coupling Peptide bond formation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Chromatography / Recrystallization Workup->Purification End Protected Dipeptide Purification->End

Caption: Solution-phase peptide coupling workflow.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient activation time or low reactivity of the amine.Increase the reaction time or gently heat the reaction mixture. Increase the equivalents of the acylating agent.
Low YieldProduct loss during work-up or purification.Optimize the extraction and purification procedures. Ensure complete removal of water before concentrating the product.
Presence of Side ProductsReaction with other nucleophilic groups or decomposition of starting materials.Use a more selective solvent. Ensure all reagents are pure and anhydrous.

Conclusion

This compound is a highly effective and versatile activated intermediate for the synthesis of amides and peptides. Its enhanced reactivity under mild conditions, coupled with high chemoselectivity, offers significant advantages for researchers in organic synthesis and drug development. The protocols provided herein serve as a valuable starting point for the successful implementation of this powerful reagent in various synthetic applications.

References

Application Notes and Protocols for ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of ETHYL 5H-OCTAFLUOROPENTANOATE (CAS: 2795-50-8). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development purposes.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 2795-50-8
Molecular Formula C7H6F8O2
Molecular Weight 274.11 g/mol [1]
Appearance Colorless to Almost colorless clear liquid
Purity >98.0% (GC)
Density 1.458 g/cm³[2][3]
Boiling Point 140-180°C[2][3]
Refractive Index 1.326[3]

Safety and Handling Protocols

This compound is a flammable liquid and requires careful handling to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is advisable to change gloves immediately if they become contaminated.

  • Skin and Body Protection: A laboratory coat must be worn. For procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.

General Handling Procedures
  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of vapors and aerosols.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[4] No smoking is permitted in the handling area.

  • Use non-sparking tools to prevent ignition.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, get medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Storage Procedures

Proper storage is essential for maintaining the stability and quality of this compound.

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place.

  • Keep away from heat, sparks, and open flames.

  • Protect from direct sunlight.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following is a representative protocol for preparing a standard solution of this compound.

Protocol: Preparation of a 10 mM Standard Solution

Objective: To prepare a 100 mL of a 10 mM standard solution of this compound in a suitable solvent (e.g., Acetonitrile).

Materials:

  • This compound (CAS: 2795-50-8)

  • Acetonitrile (HPLC grade or equivalent)

  • 100 mL volumetric flask

  • Analytical balance

  • Micropipette or glass pipette

  • Beaker

  • Spatula

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

Procedure:

  • Pre-calculation:

    • Molecular Weight (MW) of this compound = 274.11 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Volume of Solution (V) = 100 mL = 0.100 L

    • Calculate the required mass (m) of the compound:

      • m = C * V * MW

      • m = 0.010 mol/L * 0.100 L * 274.11 g/mol = 0.27411 g

  • Preparation:

    • Ensure all work is performed inside a chemical fume hood.

    • Don the appropriate PPE.

    • Place a clean, dry beaker on the analytical balance and tare it.

    • Carefully weigh approximately 0.274 g of this compound into the beaker. Record the exact mass.

    • Add a small amount of acetonitrile (approximately 20-30 mL) to the beaker and gently swirl to dissolve the compound completely.

    • Quantitatively transfer the dissolved solution into a 100 mL volumetric flask.

    • Rinse the beaker with small portions of acetonitrile and add the rinsings to the volumetric flask to ensure all the compound is transferred.

    • Add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the name of the compound, the exact concentration, the solvent, the date of preparation, and your initials.

  • Storage of the Solution:

    • Store the prepared solution in a tightly sealed container in a cool, dark place. Refer to the general storage guidelines for the neat compound.

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and workflows for handling and storage.

G Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Procedures start Obtain this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling fume_hood Work in a Chemical Fume Hood ppe->fume_hood dispense Dispense and Weigh Compound fume_hood->dispense dissolve Dissolve in Solvent dispense->dissolve spill In Case of Spill: Evacuate, Ventilate, Contain dispense->spill exposure In Case of Exposure: Follow First Aid Measures dispense->exposure transfer Transfer to Final Container dissolve->transfer storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources transfer->storage Store Unused Reagent waste Dispose of Waste According to Institutional Protocols transfer->waste Dispose of Empty Containers and Contaminated Materials

Caption: Workflow for Safe Handling of this compound.

G Decision Pathway for PPE Selection start Handling this compound? routine_handling Routine Weighing/Dissolving start->routine_handling Yes, small scale large_volume Large Volume Transfer or Potential for Splashing start->large_volume Yes, large scale ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat routine_handling->ppe_standard ppe_enhanced Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron large_volume->ppe_enhanced end Proceed with Experiment ppe_standard->end ppe_enhanced->end

References

Application Notes and Protocols for Reactions Involving Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common organic reactions involving fluorinated esters. The high electronegativity of fluorine atoms significantly influences the reactivity of the ester group, making these compounds valuable synthons in the development of pharmaceuticals and advanced materials. The following sections detail the experimental setup, safety precautions, and step-by-step protocols for key transformations of fluorinated esters.

Safety Precautions for Handling Fluorinated Compounds

Fluorinated organic compounds require careful handling due to their unique properties and potential hazards. Adherence to strict safety protocols is essential to ensure a safe laboratory environment.

General Safety Guidelines:

  • Ventilation: All manipulations of fluorinated compounds, especially volatile esters and reactive intermediates, must be performed in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. For highly reactive or corrosive compounds, double-gloving is recommended.[1]

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Storage: Store fluorinated esters in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Waste Disposal: Dispose of all fluorinated waste according to institutional and local regulations.

Experimental Protocols

Claisen Condensation of Ethyl Trifluoroacetate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base to form a β-keto ester. The trifluoromethyl group in ethyl trifluoroacetate makes the carbonyl carbon highly electrophilic and the α-protons of the reacting ester more acidic, facilitating the reaction.

Protocol for the Synthesis of Ethyl 4,4,4-trifluoroacetoacetate:

This protocol describes the crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as the base.

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide (20% solution in ethanol)

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stirrer, dropping funnel, and condenser

  • Ice bath

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add 200 mL of absolute ethanol.

  • Add 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol, followed by the addition of 105.6 g (1.2 mol) of ethyl acetate.

  • Cool the reaction mixture to 5-10 °C using an ice bath.

  • Slowly add 142 g (1.0 mol) of ethyl trifluoroacetate dropwise from the dropping funnel, maintaining the reaction temperature between 10-20 °C.

  • After the addition is complete, warm the mixture to 60 °C and stir for 2 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add 166.6 g (1.7 mol) of concentrated sulfuric acid dropwise to neutralize the reaction mixture, keeping the temperature between 20-30 °C.

  • After the addition of acid, continue stirring at 30 °C for 2.5 hours. A precipitate of sodium sulfate will form.

  • Filter the mixture to remove the sodium sulfate precipitate.

  • The filtrate can be purified by fractional distillation under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate.

Data Presentation:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl trifluoroacetateEthyl acetateSodium ethoxideEthanol10-602-482-86
Ethyl trifluoroacetateEthyl propionateSodium-Reflux--
Ethyl trifluoroacetateAcetophenoneSodium hydrideTHFRoom Temp.1292

Reaction Mechanism: Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation A Ethyl Acetate C Ester Enolate A->C Deprotonation B Base (EtO-) B->A E Tetrahedral Intermediate C->E Attack on carbonyl D Ethyl Trifluoroacetate D->E F β-Keto Ester (Product) E->F Collapse of intermediate G Ethoxide (EtO-) E->G Elimination H Enolate of β-Keto Ester F->H Deprotonation by EtO- J Final Product H->J I Acid Workup (H+) I->H

Caption: Mechanism of the Claisen condensation reaction.

Reformatsky Reaction with Fluorinated α-Haloesters

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc to form a β-hydroxyester. The use of fluorinated α-haloesters provides access to β-hydroxyesters with fluorine-containing moieties, which are of significant interest in medicinal chemistry.

Protocol for the Reaction of Ethyl Bromodifluoroacetate with a Ketone:

This protocol details a one-pot asymmetric Reformatsky reaction using diethylzinc for activation.[2]

Materials:

  • Aromatic ketone

  • Ethyl iododifluoroacetate

  • Diethylzinc (1.0 M solution in hexanes)

  • (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol (chiral ligand)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aromatic ketone (1.0 mmol) and the chiral ligand (1.2 mmol) in anhydrous toluene (5 mL).

  • Cool the solution to -40 °C.

  • Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise.

  • Stir the mixture at -40 °C for 30 minutes.

  • Add ethyl iododifluoroacetate (2.0 mmol) dropwise.

  • Continue stirring at -40 °C for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

Ketoneα-HaloesterActivating AgentSolventTemperature (°C)Time (h)Yield (%)
AcetophenoneEthyl iododifluoroacetateDiethylzincToluene-402490
PropiophenoneEthyl iododifluoroacetateDiethylzincToluene-402485
BenzophenoneEthyl bromodifluoroacetateZinc dustTHFReflux278

Experimental Workflow: Reformatsky Reaction

Reformatsky_Workflow start Start reagents Add ketone and chiral ligand to anhydrous toluene in a Schlenk flask. start->reagents cool Cool the mixture to -40 °C. reagents->cool add_zn Slowly add diethylzinc. cool->add_zn stir1 Stir at -40 °C for 30 min. add_zn->stir1 add_ester Add ethyl iododifluoroacetate dropwise. stir1->add_ester stir2 Stir at -40 °C for 24 h. add_ester->stir2 quench Quench with saturated aq. NH4Cl. stir2->quench workup Aqueous workup and extraction. quench->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for the asymmetric Reformatsky reaction.

Dieckmann Condensation of Fluorinated Diesters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4] This reaction is a powerful tool for the synthesis of five- and six-membered rings.

Protocol for the Intramolecular Condensation of a Diester:

This protocol describes the use of sodium hydride as a strong base to effect the cyclization.

Materials:

  • Diester

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Dry methanol

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stirrer and condenser, under an inert atmosphere

Procedure:

  • To a solution of the diester (22 mmol) in dry toluene (22 mL) under an argon atmosphere, carefully add sodium hydride (10.0 eq, 60% dispersion in mineral oil).

  • Slowly and carefully add dry methanol (27 mL). Note: Hydrogen gas will evolve vigorously.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 20 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired cyclic β-keto ester.

Data Presentation:

Diester SubstrateBaseSolventTemperature (°C)Time (h)Product Ring SizeYield (%)
Diethyl adipateSodium hydrideTolueneReflux205-membered75
Diethyl pimelateSodium ethoxideEthanolReflux126-membered80
Diethyl 3,3-difluoropimelatePotassium tert-butoxideTHFRoom Temp.66-membered72

Logical Relationship: Dieckmann Condensation

Dieckmann_Logic Diester Diester Substrate Enolate Intramolecular Enolate Formation Diester->Enolate Deprotonation Base Strong Base (e.g., NaH, NaOEt) Base->Diester Product Cyclic β-Keto Ester Base->Product Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic Tetrahedral Intermediate Cyclization->Intermediate Elimination Elimination of Alkoxide Intermediate->Elimination Elimination->Product Deprotonation Deprotonation of Product (Driving Force) Product->Deprotonation AcidWorkup Acid Workup Deprotonation->AcidWorkup FinalProduct Final Product AcidWorkup->FinalProduct

Caption: Logical flow of the Dieckmann condensation.

References

Application Notes and Protocols: ETHYL 5H-OCTAFLUOROPENTANOATE in the Development of Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE is a partially fluorinated ester that holds significant promise as a building block in the development of advanced materials. Its chemical structure, featuring a highly fluorinated carbon chain, imparts unique properties such as low surface energy, hydrophobicity, and chemical resistance. These characteristics make it a valuable monomer for the synthesis of fluorinated polymers and for the surface modification of various substrates to create high-performance coatings. Fluorinated polymers are sought after for a wide range of applications, including the creation of durable, weather-resistant, and low-friction surfaces.[1][2]

This document provides detailed application notes and hypothetical experimental protocols for utilizing this compound in the fabrication of advanced materials, specifically focusing on the development of hydrophobic coatings. Due to the limited availability of specific experimental data for this compound in the current literature, the following protocols and data are based on established principles of fluoropolymer chemistry and surface science.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and understanding the behavior of the molecule.

PropertyValueReference
CAS Number 2795-50-8[3][]
Molecular Formula C7H6F8O2[]
IUPAC Name ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate[]
Boiling Point 141.2°C at 760 mmHg[]
Density 1.458 g/cm³[]

Application: Development of Superhydrophobic Coatings

The incorporation of fluorinated compounds is a common strategy for creating superhydrophobic surfaces due to their ability to lower surface energy.[5][6] this compound can be used as a chemical precursor for the functionalization of surfaces to impart water-repellent properties. The following section details a hypothetical protocol for the surface modification of a silicon wafer to create a hydrophobic coating.

Experimental Protocol: Surface Modification of Silicon Wafers

This protocol describes a two-step process for the covalent attachment of a molecule derived from this compound to a silicon surface, resulting in a hydrophobic coating.

Step 1: Synthesis of a Silane-Terminated Fluorinated Monomer

This initial step involves the synthesis of a derivative of this compound that can readily react with a hydroxylated surface.

  • Materials:

    • This compound

    • 3-Aminopropyldimethylethoxysilane

    • Anhydrous Toluene

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware for organic synthesis

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous toluene.

    • Add a stoichiometric equivalent of 3-aminopropyldimethylethoxysilane to the solution.

    • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting silane-terminated fluorinated monomer using column chromatography.

Step 2: Surface Functionalization of Silicon Wafer

This step details the deposition of the synthesized fluorinated silane onto a silicon wafer to form a self-assembled monolayer (SAM).

  • Materials:

    • Synthesized silane-terminated fluorinated monomer

    • Silicon wafers

    • Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

    • Deionized water

    • Anhydrous ethanol

    • Nitrogen gas stream

  • Procedure:

    • Clean the silicon wafers by immersing them in Piranha solution for 30 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the wafers thoroughly with deionized water and then with anhydrous ethanol.

    • Dry the wafers under a stream of nitrogen gas.

    • Prepare a 1-5 mM solution of the silane-terminated fluorinated monomer in anhydrous ethanol.

    • Immerse the cleaned and dried silicon wafers in the monomer solution for 2-12 hours at room temperature to allow for the formation of a self-assembled monolayer.

    • After immersion, remove the wafers and rinse them with fresh anhydrous ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • Cure the wafers in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.

Expected Material Properties

The following table summarizes the expected properties of the silicon wafer surface after modification with the this compound derivative. These values are based on typical results for fluorinated self-assembled monolayers on silicon substrates.

PropertyExpected Value
Static Water Contact Angle > 110°
Contact Angle Hysteresis < 10°
Surface Energy < 20 mN/m
Coating Thickness 1 - 3 nm

Visualizations

Experimental Workflow for Surface Modification

The following diagram illustrates the key steps in the experimental protocol for creating a hydrophobic surface using this compound.

G cluster_synthesis Step 1: Monomer Synthesis cluster_surface_mod Step 2: Surface Functionalization start_synthesis Dissolve this compound and Silane in Toluene react Reflux Reaction (12-24h) start_synthesis->react evaporate Solvent Evaporation react->evaporate purify Column Chromatography evaporate->purify product Silane-Terminated Fluorinated Monomer purify->product prepare_solution Prepare Monomer Solution in Ethanol product->prepare_solution clean_wafer Clean and Hydroxylate Silicon Wafer (Piranha Solution) immerse Immerse Wafer in Monomer Solution (2-12h) clean_wafer->immerse prepare_solution->immerse rinse_dry Rinse with Ethanol and Dry immerse->rinse_dry cure Cure in Oven (110-120°C) rinse_dry->cure final_product Hydrophobic Coated Wafer cure->final_product

Caption: Workflow for surface modification.

Logical Relationship of Properties

This diagram illustrates how the chemical properties of this compound lead to the desired material properties.

G start ETHYL 5H- OCTAFLUOROPENTANOATE prop1 High Fluorine Content start->prop1 prop2 Ester Group for Derivatization start->prop2 intermediate Surface Modification prop1->intermediate prop2->intermediate outcome1 Low Surface Energy intermediate->outcome1 outcome2 Hydrophobicity intermediate->outcome2 application Advanced Material (e.g., Hydrophobic Coating) outcome1->application outcome2->application

Caption: Property-application relationship.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5H-Octafluoropentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 5H-octafluoropentanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 5H-octafluoropentanoic acid with ethanol using an acid catalyst.[1][2][3] This is an equilibrium-driven reaction where a carboxylic acid and an alcohol react to form an ester and water.[3][4]

Q2: What are the recommended catalysts for this esterification?

A2: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[2] For fluorinated carboxylic acids, alternative catalysts such as heterogeneous catalysts (e.g., UiO-66-NH₂) or reagents like XtalFluor-E can also be effective.[5][6][7]

Q3: How can I drive the reaction equilibrium towards the product side to maximize the yield?

A3: According to Le Chatelier's principle, the equilibrium can be shifted towards the formation of the ester by either using a large excess of one of the reactants (usually ethanol, as it can also serve as the solvent) or by removing the water produced during the reaction.[1] Methods for water removal include azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.

Q4: What are the typical reaction temperatures and times?

A4: Reaction temperatures typically range from refluxing the alcohol (for ethanol, the boiling point is 78 °C) to slightly higher temperatures if a higher-boiling solvent is used. Reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and the efficiency of the catalytic system. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q5: Are there any specific safety precautions for working with 5H-octafluoropentanoic acid and its derivatives?

A5: Yes, fluorinated compounds require careful handling. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Review the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of excess water in reactants or solvent. 4. Equilibrium not shifted towards the product.1. Use a fresh or properly stored acid catalyst. Consider alternative catalysts for fluorinated acids.[5][6][7] 2. Ensure the reaction is heated to the appropriate temperature (reflux) and monitor for completion using TLC or GC. 3. Use anhydrous ethanol and solvents. Dry glassware thoroughly before use. 4. Use a large excess of ethanol (e.g., 5-10 equivalents) or actively remove water using a Dean-Stark trap.[1]
Incomplete Reaction 1. Insufficient catalyst loading. 2. Short reaction time. 3. Reversible reaction reaching equilibrium.1. Increase the catalyst amount (typically 1-5 mol% of the carboxylic acid). 2. Extend the reaction time and monitor progress. 3. Implement strategies to drive the equilibrium forward (see Q3 in FAQs).
Formation of Side Products 1. Dehydration of ethanol at high temperatures with a strong acid catalyst. 2. Potential for side reactions involving the fluorine atoms under harsh conditions (less common for this specific molecule).1. Maintain a controlled reflux temperature. Avoid excessive heating. 2. Use milder reaction conditions or alternative catalytic systems if side reactions are observed.
Difficulties in Product Isolation/Purification 1. Incomplete removal of the acid catalyst. 2. Emulsion formation during aqueous workup. 3. Co-distillation of product with residual ethanol or solvent. 4. Presence of fluoride ion impurities.1. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during workup. 2. Add brine (saturated NaCl solution) to break up emulsions. 3. Carefully remove all volatile components under reduced pressure before distillation. Perform fractional distillation for purification. 4. Consider distillation in the presence of an organic base to reduce fluoride ion concentration.[9]
Product Hydrolysis 1. Exposure of the ester to acidic or basic aqueous conditions during workup or storage.1. Perform the aqueous workup quickly and with dilute, cold solutions. Ensure the final product is stored in a dry, neutral environment.

Experimental Protocols

Protocol 1: Fischer Esterification of 5H-Octafluoropentanoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification.

Materials:

  • 5H-Octafluoropentanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5H-octafluoropentanoic acid (1.0 eq) and a significant excess of anhydrous ethanol (5-10 eq).

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1-2 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Fischer_Esterification_Workflow Workflow for this compound Synthesis Reactants 1. Reactants 5H-Octafluoropentanoic Acid Anhydrous Ethanol Catalyst 2. Catalyst Addition (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Reflux (Heat to ~78°C) Catalyst->Reflux Workup 4. Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification 5. Purification (Fractional Distillation) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Reactants Check Reactant Purity & Dryness Start->Check_Reactants Check_Catalyst Verify Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Temp. & Time Start->Check_Conditions Check_Equilibrium Assess Equilibrium Shift Strategy Start->Check_Equilibrium Optimize_Reactants Use Anhydrous Reagents Check_Reactants->Optimize_Reactants Optimize_Catalyst Use Fresh Catalyst / Increase Loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Increase Time / Ensure Reflux Check_Conditions->Optimize_Conditions Optimize_Equilibrium Increase Ethanol Excess / Remove H₂O Check_Equilibrium->Optimize_Equilibrium Success Improved Yield Optimize_Reactants->Success Optimize_Catalyst->Success Optimize_Conditions->Success Optimize_Equilibrium->Success

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Purification of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of ETHYL 5H-OCTAFLUOROPENTANOATE. This resource is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Based on typical ester synthesis (esterification of the corresponding carboxylic acid with ethanol), common impurities include:

  • Unreacted 5H-octafluoropentanoic acid

  • Excess ethanol

  • Residual acid catalyst (e.g., sulfuric acid)

  • Water formed during the reaction

  • Byproducts from side reactions, which may include other esterified species or decomposition products.

Q2: What is the general workflow for purifying crude this compound?

A2: A standard purification workflow involves an initial aqueous workup to remove the bulk of polar impurities, followed by distillation or column chromatography for high-purity isolation. The process is concluded by solvent removal (if applicable) and characterization to confirm purity.

Q3: Which primary purification method is most effective: distillation, aqueous workup, or column chromatography?

A3: A combination of methods is typically the most effective strategy.

  • Aqueous Workup: Essential for a preliminary cleanup to remove water-soluble impurities like residual acid and ethanol.

  • Distillation: A highly effective method for purifying thermally stable liquids on a larger scale, separating compounds based on boiling point differences.

  • Column Chromatography: Ideal for achieving very high purity, especially on a smaller scale, by separating the target compound from impurities with different polarities.[1]

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography purification. For distillation, monitoring the boiling point of the collected fractions is a good indicator of purity. For final purity assessment of the isolated product, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q5: What are the key physical properties of this compound relevant to its purification?

A5: The most critical physical property for purification is its boiling point, which is reported to be approximately 141°C at atmospheric pressure. Its solubility in common organic solvents and immiscibility with water are also important for liquid-liquid extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield After Aqueous Workup 1. Incomplete reaction. 2. Product loss during aqueous extraction due to some solubility in the aqueous phase. 3. Hydrolysis of the ester back to the carboxylic acid, especially if a basic wash is too harsh or prolonged.1. Monitor the reaction progress by TLC or GC to ensure completion. 2. Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 3. Use a mild base like saturated sodium bicarbonate solution for washing and avoid prolonged contact.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of impurities acting as surfactants.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. If the emulsion persists, consider filtering the mixture through a pad of celite.
Final Product is Contaminated with 5H-Octafluoropentanoic Acid 1. Insufficient washing with a basic solution to remove the acidic impurity.1. Ensure the aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) is performed until no more gas evolution (CO₂) is observed.[2] 2. If the acid impurity persists, it can be removed by column chromatography.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. The sample was overloaded on the column.1. Optimize the eluent system using TLC. A good starting point for nonpolar compounds is a low percentage of ethyl acetate in hexane (e.g., 5-10%). 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude product by weight).
Product is Cloudy After Purification 1. Presence of residual water.1. After aqueous workup, dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent. 2. If the product is isolated by distillation, ensure the apparatus is dry.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 2795-50-8
Molecular Formula C₇H₅F₈O₂
Molecular Weight 289.10 g/mol
Boiling Point ~141 °C
Appearance Colorless liquid (expected)

Table 2: Suggested Purification Parameters (General Guidance)

Purification MethodParameterRecommended Value/SystemExpected Outcome
Aqueous Workup Washing Solutions1. Saturated NaHCO₃ solution 2. Water 3. Brine (Saturated NaCl)Removal of acidic impurities and water-soluble compounds.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄Removal of residual water from the organic phase.
Fractional Distillation PressureAtmospheric or VacuumSeparation based on boiling points. The product should distill at a constant temperature.
Boiling Point~141 °C at 760 mmHgHigh purity product (>98% possible).
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)High purity separation based on polarity.
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%)Elution of the product, leaving more polar impurities on the column.

Experimental Protocols

Protocol 1: Purification by Aqueous Workup and Distillation

This protocol is suitable for larger quantities of crude product where the main impurities have significantly different boiling points from the desired ester.

Materials and Equipment:

  • Crude this compound

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

Procedure:

  • Aqueous Wash: a. Transfer the crude product to a separatory funnel. b. Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and gently invert, venting frequently to release any pressure from CO₂ evolution. Continue until no more gas is evolved. c. Allow the layers to separate and discard the lower aqueous layer. d. Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

  • Drying: a. Transfer the organic layer to an Erlenmeyer flask. b. Add anhydrous MgSO₄ or Na₂SO₄, and swirl the flask. Add more drying agent until it no longer clumps together. c. Filter the dried organic solution into a dry round-bottom flask suitable for distillation.

  • Distillation: a. Add a few boiling chips to the round-bottom flask. b. Assemble the distillation apparatus. c. Heat the flask gently using a heating mantle. d. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~141 °C).

Protocol 2: High-Purity Purification by Silica Gel Column Chromatography

This protocol is ideal for isolating the final product to a high degree of purity, especially for smaller-scale experiments.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • TLC Analysis: a. Before running the column, determine an appropriate solvent system using TLC. Test various ratios of ethyl acetate in hexane. An ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform packed bed.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the initial, low-polarity eluent (e.g., hexane). b. Carefully load the sample onto the top of the packed column.

  • Elution: a. Begin eluting with the low-polarity solvent system determined from your TLC analysis. b. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to facilitate the separation.

  • Fraction Collection and Analysis: a. Collect fractions in separate test tubes. b. Monitor the separation by performing TLC on the collected fractions.

  • Product Isolation: a. Combine the fractions containing the pure product, as identified by TLC. b. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_purification High-Purity Purification crude Crude this compound workup Aqueous Workup (Wash with NaHCO3, Water, Brine) crude->workup drying Drying (Anhydrous MgSO4) workup->drying dried_product Dried Crude Product drying->dried_product distillation Fractional Distillation dried_product->distillation Large Scale chromatography Column Chromatography dried_product->chromatography Small Scale / High Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, HPLC, NMR) pure_product->analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue q1 Is the yield low after aqueous workup? start->q1 a1 Perform back-extractions of aqueous layers. q1->a1 Yes q2 Is the final product acidic (contains starting acid)? q1->q2 No a1->q2 a2 Ensure thorough washing with NaHCO3 solution. q2->a2 Yes q3 Is there poor separation on the column? q2->q3 No a2->q3 a3 Optimize eluent system using TLC analysis. q3->a3 Yes end Problem Resolved q3->end No a3->end

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of 5H-octafluoropentanoic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is an equilibrium process, and strategies are often employed to drive it towards the product.[1][2][3]

Q2: What are the primary reactants and catalysts involved?

A2: The primary reactants are 5H-octafluoropentanoic acid and ethanol. A strong protic acid like concentrated sulfuric acid (H₂SO₄) or a Lewis acid is typically used as a catalyst to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[1][2][4]

Q3: What is the main byproduct of this synthesis?

A3: The main byproduct of the Fischer esterification is water, which is formed from the hydroxyl group of the carboxylic acid and the hydrogen atom from the alcohol.[2]

Q4: Are there any common side reactions I should be aware of?

A4: Yes, a common side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially if the reaction temperature is not carefully controlled.[5][6] While less common under typical esterification conditions, the possibility of decarboxylation of the highly fluorinated carboxylic acid at elevated temperatures should also be considered, although this is more frequently observed under different reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Causes:

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[2][3]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of the starting materials.

  • Loss During Workup: The product may be lost during the aqueous workup and extraction steps if not performed carefully.

Solutions:

  • Shift the Equilibrium:

    • Use a large excess of ethanol to drive the reaction forward according to Le Chatelier's principle.

    • Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3]

  • Optimize Reaction Conditions:

    • Ensure the reaction is refluxed for an adequate amount of time (typically several hours).

    • Maintain the appropriate reaction temperature to ensure a sufficient reaction rate without promoting side reactions.

  • Improve Workup Procedure:

    • Carefully separate the organic and aqueous layers during extraction.

    • Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Byproducts and Impurities:

Byproduct/ImpurityChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Reason for Formation
WaterH₂O18.02100Primary byproduct of esterification.[2]
Diethyl Ether(C₂H₅)₂O74.1234.6Acid-catalyzed self-condensation of ethanol.[5][6]
Unreacted 5H-Octafluoropentanoic AcidC₅H₂F₈O₂246.06155-160Incomplete reaction.
Unreacted EthanolC₂H₅OH46.0778.37Used in excess.

Troubleshooting Steps:

  • Removal of Acidic Impurities:

    • Wash the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize and remove any unreacted 5H-octafluoropentanoic acid and the acid catalyst.[7] Be cautious of gas evolution (CO₂) during this step.

  • Removal of Water and Excess Ethanol:

    • Wash the organic layer with brine (saturated NaCl solution) to help break up emulsions and remove the bulk of the water.

    • Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification of the Final Product:

    • Distillation: Fractional distillation is an effective method to separate the desired ester from lower-boiling impurities like diethyl ether and ethanol, and higher-boiling impurities like unreacted carboxylic acid.

    • Column Chromatography: For higher purity, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from more polar or less polar impurities.

Issue 3: Formation of an Emulsion During Aqueous Workup

Possible Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of acidic or basic impurities that can act as surfactants.

Solutions:

  • Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Filtration: In persistent cases, filtering the emulsified layer through a pad of Celite or glass wool may be effective.

Experimental Protocols & Visualizations

General Experimental Protocol for Fischer Esterification

A representative protocol for the synthesis of an ester via Fischer esterification is outlined below. Note that specific quantities and reaction times may need to be optimized for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5H-octafluoropentanoic acid and a molar excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 5H-Octafluoropentanoic Acid + Ethanol (excess) catalyst H₂SO₄ (catalyst) reflux Reflux catalyst->reflux quench Cool & Quench reflux->quench wash Aqueous Wash (H₂O, NaHCO₃, Brine) quench->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_low_yield Low Yield cluster_impurities Impurities Present start Low Yield or Impure Product check_equilibrium Equilibrium Issue? start->check_equilibrium check_conditions Suboptimal Conditions? start->check_conditions check_workup Loss During Workup? start->check_workup acidic_impurities Acidic Impurities? start->acidic_impurities water_ethanol Water/Ethanol? start->water_ethanol other_byproducts Other Byproducts? start->other_byproducts solution_equilibrium Use Excess EtOH Remove H₂O check_equilibrium->solution_equilibrium solution_conditions Increase Reaction Time/ Optimize Temperature check_conditions->solution_conditions solution_workup Careful Extraction Back-extract Aqueous Layer check_workup->solution_workup solution_acidic Wash with NaHCO₃ acidic_impurities->solution_acidic solution_water_ethanol Brine Wash & Dry water_ethanol->solution_water_ethanol solution_other Fractional Distillation/ Column Chromatography other_byproducts->solution_other

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of Polyfluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polyfluorinated esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing polyfluorinated esters?

A1: The synthesis of polyfluorinated esters can be approached through several primary methods, depending on the starting materials and desired product. Key strategies include:

  • Direct Esterification: The reaction of a carboxylic acid with a polyfluorinated alcohol, often mediated by reagents like XtalFluor-E.[1] This method is suitable for a broad range of carboxylic acids.[1]

  • Reactions with Acyl Chlorides or Anhydrides: Vigorously reacting a polyfluorinated alcohol with an acyl chloride or, more slowly, with an acid anhydride.[2]

  • Transition Metal-Catalyzed Reactions: Methods like the Heck-Type coupling reaction can be employed to form certain types of fluorinated esters.[3]

  • Transesterification: Exchanging the organic group of an existing ester with a polyfluorinated alcohol.[4] This is often catalyzed by acids, bases, or specific catalysts like fluorinated distannoxanes for higher efficiency.[4][5]

  • Nucleophilic Substitution: This approach can be used for the synthesis of specific structures like perfluorinated sulfonic esters.[3]

Q2: Why is hydrolysis a significant challenge for polyfluorinated esters?

A2: Hydrolysis, the cleavage of the ester bond by water, is a major challenge due to the strong electron-withdrawing nature of fluorine atoms. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The stability of polyfluorinated esters against hydrolysis can vary significantly based on pH, temperature, and the specific structure of the molecule. For instance, the number of fluorine atoms in the ester group can decrease hydrolytic stability by up to two orders of magnitude.[6] Some studies have estimated hydrolytic half-lives ranging from days to millennia depending on the compound and environmental conditions.[7][8]

Q3: What are common side reactions during the synthesis of polyfluorinated esters?

A3: Besides incomplete conversion, several side reactions can occur. In reactions involving unsaturated precursors, by-products from additions to double bonds can be observed.[3] During transesterification, competing hydrolysis can occur if water is present, leading to the formation of carboxylic acids.[4] In fluorination reactions to create the ester precursors, rearrangements and eliminations are potential challenges.[9]

Q4: What types of catalysts are effective for polyfluorinated ester synthesis?

A4: Catalyst choice is crucial for efficient synthesis.

  • Acid/Base Catalysis: Strong acids (like sulfuric acid) or bases are traditionally used for transesterification by making the carbonyl group more electrophilic or the alcohol more nucleophilic, respectively.[4]

  • Organometallic Catalysts: Palladium acetate (Pd(OAc)₂) is used in Heck coupling reactions.[3] Fluorinated distannoxane catalysts have been developed for fluorous biphasic transesterification, allowing for near-100% conversion and easy catalyst recovery.[5] Perfluorinated oxasulphonates of metals have also been shown to be effective.[10]

  • Dehydrating Agents/Coupling Reagents: For direct esterification, reagents like XtalFluor-E can mediate the reaction between a carboxylic acid and a polyfluorinated alcohol, likely through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate.[1]

Troubleshooting Guide

Q5: My reaction yield is low. What are the potential causes and solutions?

A5: Low yield is a common issue with several potential root causes. Refer to the troubleshooting workflow below and the accompanying table for guidance.

G cluster_start cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Reversible Reaction/ Unfavorable Equilibrium start->cause1 cause2 Poor Reactivity start->cause2 cause3 Catalyst Inefficiency start->cause3 cause4 Sub-optimal Conditions start->cause4 sol1 Remove byproduct (e.g., water or alcohol) to shift equilibrium. cause1->sol1 sol2 Use more reactive starting materials (e.g., acyl chloride instead of carboxylic acid). cause2->sol2 sol3 Increase catalyst loading, screen different catalysts, or check for catalyst poisoning. cause3->sol3 sol4 Optimize temperature, pressure, and reaction time. cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

Problem Potential Cause Recommended Solution
Low Conversion Reaction is reversible and has reached equilibrium.Remove a byproduct to drive the reaction forward. For example, in esterification, remove water using a Dean-Stark trap. In transesterification, distill off the lower-boiling alcohol produced.[4]
Low reactivity of starting materials.Switch to a more reactive precursor, such as using an acyl chloride instead of a carboxylic acid.[2]
Ineffective catalysis.Increase catalyst concentration or try a different catalyst. For transesterification, specialized fluorous catalysts can achieve nearly 100% conversion.[5] Ensure the catalyst is not deactivated by impurities.
Non-optimal reaction conditions.Systematically vary the temperature and reaction time. Higher temperatures can increase reaction rates, but may also lead to degradation.
Product Degradation Ester is hydrolyzing during workup.Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures. Minimize contact time with water. The presence of perfluorinated atoms can make the ester bond more susceptible to hydrolysis.[11]
Thermal instability.If heating, determine if the product is stable at the reaction temperature. Consider running the reaction at a lower temperature for a longer time.
Difficult Purification Product and starting material have similar properties.Use a large excess of one reactant (if it's easily removable) to drive the reaction to completion.[5] For purification, consider chromatography or using a fluorous biphasic system where the catalyst and product separate into different layers upon cooling.[5]

Q6: I am struggling with the purification of my polyfluorinated ester. What techniques are most effective?

A6: Purification can be challenging due to the unique properties of fluorinated compounds.

  • Distillation: Effective for volatile esters, but care must be taken to avoid thermal degradation.

  • Chromatography: Flash column chromatography is a standard method. Due to the different polarity of fluorinated compounds, solvent system screening is critical. Sometimes reverse-phase chromatography is more effective.

  • Extraction: A fluorous biphasic system can be highly effective. The reaction is run in a perfluorinated solvent with a fluorous catalyst. Upon cooling, the system separates into a fluorinated layer (containing the catalyst) and an organic layer (containing the product), simplifying separation.[5]

  • Washing: Aqueous washes can remove water-soluble impurities. Washing with a dilute acid or base can remove basic or acidic starting materials/catalysts, respectively.[3] However, be mindful of potential hydrolysis.[6]

  • Treatment with Polysaccharides: For esters containing residual alcohols, treatment with water-soluble polysaccharide derivatives can be used to remove the alcohol impurities.[12]

Quantitative Data Summary

The stability of polyfluorinated esters is highly dependent on their structure and the conditions to which they are exposed. The following table summarizes hydrolysis rate data for different types of fluorinated esters.

Table 1: Hydrolytic Stability of Selected Polyfluorinated Esters

Compound TypepHTemperature (°C)Half-life (t₁/₂)Reference
N-acetylproline trifluoroethyl ester11256.4 ± 1.7 minutes[6]
N-acetylproline difluoroethyl ester725137 ± 17 days[6]
Fluorotelomer Iodides (FTIs)0-920~126 days[7]
Fluorotelomer Iodides (FTIs)1220~12 days[7]
Mono- and di-8:2-FTPEs950> 26 years[7]
Polymeric Fluorotelomer AcrylatesNatural WatersAmbientCenturies to Millennia[7][8]
Fluorotelomer Phosphate Esters

Key Experimental Protocols

Protocol 1: General Procedure for Transesterification using a Fluorous Biphasic System

This protocol is adapted from the work of Otera and coworkers on highly efficient transesterification.[5]

  • Reactant Preparation: In a reaction vessel, combine the starting ester (e.g., methyl or ethyl ester, 1.0 mmol) and a high-boiling alcohol (1.0 mmol) to form the organic layer.

  • Catalyst/Solvent System: In the same vessel, add the fluorinated distannoxane catalyst dissolved in a perfluorocarbon solvent (e.g., perfluorohexane). This forms a separate fluorous layer.

  • Reaction: Heat the biphasic mixture with vigorous stirring. The layers will become miscible at elevated temperatures, allowing the reaction to proceed. Monitor the reaction progress by GC-MS or NMR.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The organic and fluorous layers will separate.

  • Product Recovery: Carefully separate the top organic layer, which contains the desired polyfluorinated ester product and the alcohol byproduct. The bottom fluorous layer contains the catalyst, which can be recovered and reused.

  • Purification: Purify the product from the organic layer using distillation or chromatography to remove the alcohol byproduct.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification A Combine Reactants: Ester + Polyfluoro-alcohol C Heat & Stir (Biphasic -> Monophasic) A->C B Add Fluorous Catalyst in Perfluoro-solvent B->C D Cool Down (Monophasic -> Biphasic) C->D E Separate Layers D->E F_org Organic Layer: Product + Byproduct E->F_org G_flu Fluorous Layer: Catalyst E->G_flu H Purify Organic Layer (Distillation/Chromatography) F_org->H I Final Product H->I

Caption: Workflow for fluorous biphasic transesterification.

Protocol 2: Synthesis of a Fluorinated Ester via Oxidative Heck Coupling

This procedure is based on a literature method for preparing a perfluorinated phosphonyl ester.[3]

  • Catalyst Preparation: In a 25 mL round-bottom flask under a nitrogen atmosphere, add Pd(OAc)₂ (10 mol%) and Ag₂CO₃ (2.0 equiv).

  • Solvent Addition: Add DMF (2.4 mL) and DMSO (5%, 120 μL) with stirring.

  • Reactant Addition: Sequentially add the fluorinated arene (e.g., Pentafluorobenzene, 1.0 equiv) and the vinyl-containing reactant (e.g., dimethyl vinylphosphonate, 2.0–3.0 equiv).

  • Reaction: Heat the mixture in an oil bath at 120 °C. Monitor the reaction's completion using GC-MS (typically 2-4 hours).

  • Work-up: After cooling, wash the reaction mixture with 5% HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then dried and concentrated. Purify the crude product via column chromatography to yield the final ester.

References

Technical Support Center: Improving the Yield of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of ETHYL 5H-OCTAFLUOROPENTANOATE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of 5H-octafluoropentanoic acid with ethanol using a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This is a reversible reaction where the equilibrium is driven towards the product by using an excess of one reactant (typically ethanol) and/or by removing the water formed during the reaction.[4][5]

Q2: What are the key factors that influence the yield of the esterification reaction?

A2: Several factors can significantly impact the yield:

  • Reactant Purity: Use of anhydrous ethanol and pure 5H-octafluoropentanoic acid is crucial, as water can shift the equilibrium back towards the reactants.

  • Catalyst: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol.[1][4]

  • Reaction Temperature: The reaction is typically conducted at the reflux temperature of the alcohol to ensure a sufficient reaction rate.[5][6]

  • Water Removal: As a reversible reaction, the removal of water as it is formed will drive the equilibrium towards the formation of the ester, thereby increasing the yield.[4][5] This can be achieved by using a Dean-Stark apparatus or a drying agent.[1]

  • Reactant Ratio: Using a large excess of ethanol can also shift the equilibrium to favor the product.[4][7]

Q3: How does the octafluoropentyl group affect the reaction?

A3: The electron-withdrawing nature of the polyfluoroalkyl chain increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the carbonyl oxygen. This may necessitate slightly harsher reaction conditions (e.g., longer reaction times or a higher catalyst loading) compared to non-fluorinated analogues. The fluorinated chain also imparts unique solubility properties that need to be considered during workup and purification.

Q4: What are the common side reactions to be aware of?

A4: Potential side reactions include:

  • Dehydration of Ethanol: At elevated temperatures and in the presence of a strong acid catalyst, ethanol can dehydrate to form diethyl ether.

  • Elimination Reactions: While less likely with a primary alcohol like ethanol, elimination reactions can be a concern with more complex alcohols.

  • Charring/Degradation: Prolonged heating or use of excessive amounts of strong acid can lead to the degradation of the starting materials and product, especially if impurities are present.

Q5: What is the best method for purifying the final product?

A5: A combination of aqueous workup and distillation is typically effective. The workup involves neutralizing the acid catalyst and washing with water and brine to remove water-soluble impurities. Due to the likely volatility of this compound, fractional distillation under reduced pressure is the preferred method for obtaining a high-purity product. Column chromatography can also be employed, but the choice of solvent system will be critical due to the unique polarity of the fluorinated ester.[8][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or ensuring the reaction mixture is at a steady reflux.
Inactive or insufficient catalyst.Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH). Ensure an adequate catalytic amount is used.
Presence of water in reactants or glassware.Use anhydrous ethanol and ensure all glassware is thoroughly dried before use.
Formation of a Black or Brown Reaction Mixture (Charring) Reaction temperature is too high.Ensure the heating mantle is set to a temperature that maintains a gentle reflux, not vigorous boiling.
Catalyst concentration is too high.Reduce the amount of acid catalyst used.
Presence of impurities in the starting materials.Use purified starting materials.
Product Loss During Workup Emulsion formation during aqueous extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[10]
Product is partially soluble in the aqueous layer.Perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product.[10]
Difficulties in Purification by Distillation Product has a similar boiling point to impurities.Use a fractional distillation column with a higher number of theoretical plates for better separation.
Product decomposes at its boiling point.Perform the distillation under reduced pressure to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 5H-Octafluoropentanoic acid

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Standard laboratory glassware

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 5H-octafluoropentanoic acid (1.0 eq) and a significant excess of anhydrous ethanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC if possible.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. Dilute with diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Purification by Fractional Distillation

Materials:

  • Crude this compound

  • Boiling chips

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Vacuum source and gauge

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound and a few boiling chips into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities distill over.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 5H-Octafluoropentanoic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reflux Reflux Catalyst->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Distill Fractional Distillation (Reduced Pressure) Concentrate->Distill Product Pure ETHYL 5H-OCTAFLUOROPENTANOATE Distill->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_reaction_check Reaction Conditions cluster_reagent_check Reagent Quality cluster_workup_check Workup & Purification Start Low Yield Observed Check_Time Increase Reaction Time? Start->Check_Time Check_Anhydrous Use Anhydrous Reagents? Start->Check_Anhydrous Check_Extraction Perform Back-Extractions? Start->Check_Extraction Check_Temp Verify Reflux Temperature? Check_Time->Check_Temp Check_Catalyst Use Fresh/More Catalyst? Check_Temp->Check_Catalyst Solution Improved Yield Check_Catalyst->Solution Check_Purity Check Starting Material Purity? Check_Anhydrous->Check_Purity Check_Purity->Solution Check_Distillation Optimize Distillation? Check_Extraction->Check_Distillation Check_Distillation->Solution

References

Technical Support Center: Investigating the Degradation of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ETHYL 5H-OCTAFLUOROPENTANOATE is a highly fluorinated ester, and specific degradation pathway data is not extensively available in peer-reviewed literature. This guide provides researchers, scientists, and drug development professionals with a framework for investigating its stability and degradation. The following troubleshooting guides and frequently asked questions are based on general principles of ester chemistry and the known behavior of fluorinated compounds. The experimental protocols provided are standard methods for assessing the degradation of related substances and can be adapted for this compound.

Troubleshooting Guides

This section addresses potential issues that may arise during the experimental investigation of this compound degradation.

Question: My degradation experiment shows a very slow or no degradation of the compound. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors could contribute to the apparent stability of this compound. The presence of fluorine atoms can significantly increase the chemical and thermal stability of the molecule.

Troubleshooting Steps:

  • Verify Experimental Conditions:

    • Hydrolysis: For acid- or base-catalyzed hydrolysis, confirm the pH of your solution. Ensure the concentration of the acid or base is sufficient. Esters can be resistant to hydrolysis in neutral water.[1][2] Heating the reaction mixture under reflux is often necessary to accelerate slow reactions.[1]

    • Thermal Degradation: Ensure the temperature is high enough to induce degradation. The C-F bond is very strong, requiring significant energy to break. Consider using techniques like thermogravimetric analysis (TGA) to determine the decomposition temperature.

    • Biodegradation: The microbial culture used may not be adapted to metabolize highly fluorinated compounds. Consider using a mixed microbial culture from a relevant environment (e.g., industrial wastewater) and allow for an acclimatization period.[3]

  • Analytical Method Validation:

    • Confirm that your analytical method (e.g., GC-MS, LC-MS) is sensitive enough to detect small changes in the concentration of the parent compound and any potential degradation products.

    • Check for analyte loss due to adsorption to container walls or volatilization.

  • Accelerate Degradation:

    • For hydrolysis, increase the concentration of the acid or base catalyst and/or increase the reaction temperature.[1]

    • For thermal studies, incrementally increase the temperature.

    • For biodegradation, consider co-metabolism by providing an additional, more easily degradable carbon source to the microbial culture.

G cluster_0 Troubleshooting: Slow/No Degradation start Slow or No Degradation Observed cond1 Verify Experimental Conditions start->cond1 cond2 Validate Analytical Method cond1->cond2 Conditions OK step1a Check pH, Catalyst Conc., Temp. cond1->step1a Chemical step1b Check Microbial Culture Adaptation cond1->step1b Biological cond3 Consider Accelerated Conditions cond2->cond3 Method Valid step2a Confirm Method Sensitivity cond2->step2a Yes step2b Assess Analyte Loss cond2->step2b Yes step3a Increase Catalyst/Temp. cond3->step3a Chemical step3b Introduce Co-metabolites cond3->step3b Biological step1a->cond2 step1b->cond2 step2a->cond3 step2b->cond3 end Re-run Experiment step3a->end step3b->end

Caption: Troubleshooting workflow for slow degradation experiments.

Question: I am having difficulty identifying the degradation products. What strategies can I use?

Answer:

Identifying unknown degradation products, especially from complex fluorinated molecules, can be challenging. A combination of analytical techniques and deductive reasoning is often required.

Strategies for Identification:

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like LC-Q-TOF or Orbitrap MS to obtain accurate mass measurements of the degradation products. This allows for the determination of their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information. The fragmentation pattern can provide clues about the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR (¹H, ¹³C, ¹⁹F) can provide definitive structural information.

  • Reference Standards: If you can hypothesize potential degradation products (e.g., the corresponding carboxylic acid and alcohol from hydrolysis), try to synthesize or purchase these compounds to compare their analytical signatures (retention time, mass spectrum) with your experimental findings.

  • Derivatization: Chemically modify the degradation products to make them more amenable to analysis (e.g., by GC-MS) or to provide additional structural clues.

G cluster_1 Degradation Product Identification Workflow start Unknown Degradation Products Detected step1 HRMS Analysis (e.g., LC-Q-TOF) start->step1 step2 Determine Elemental Composition step1->step2 step3 MS/MS Fragmentation Analysis step2->step3 step4 Elucidate Structural Fragments step3->step4 step5 Compare with Reference Standards step4->step5 step6 Isolate and Perform NMR step4->step6 If isolatable end Structure Identified step5->end Match Found step6->end G cluster_2 Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis thermal Thermal Decomposition parent->thermal bio Biodegradation (Likely Slow) parent->bio prod1 5H-Octafluoropentanoic Acid + Ethanol hydrolysis->prod1 prod2 Various Gaseous & Smaller Fluorinated Fragments thermal->prod2 prod3 Initial hydrolysis to acid and alcohol is most probable bio->prod3

References

Side reactions of ETHYL 5H-OCTAFLUOROPENTANOATE with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and side reactions of ETHYL 5H-OCTAFLUOROPENTANOATE. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: Based on the general reactivity of esters and the influence of the highly electronegative octafluoropentanoyl group, the most common side reactions include hydrolysis, particularly under basic conditions, and reactions with strong nucleophiles. Thermal decomposition at elevated temperatures is also a consideration.

Q2: How stable is this compound to acidic and basic conditions?

A2: While specific data for this compound is limited, fluorinated esters are known to be susceptible to hydrolysis. Basic hydrolysis (saponification) is typically much faster and irreversible compared to acidic hydrolysis, which is a reversible equilibrium-driven process. The presence of the electron-withdrawing fluorinated chain likely increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by hydroxide ions.

Q3: Can I use Grignard reagents with this compound?

A3: Caution is advised. Esters typically react with two equivalents of a Grignard reagent to form a tertiary alcohol. This occurs through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. Therefore, if your desired reaction does not involve the formation of a tertiary alcohol, Grignard reagents should be considered incompatible.

Q4: What is the expected outcome of reacting this compound with amines?

A4: The expected reaction with primary or secondary amines is ammonolysis (or aminolysis), which would result in the formation of the corresponding amide (5H-octafluoropentanamide) and ethanol. This is a standard reaction for esters.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product in a Reaction Involving a Basic Reagent
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the ester The reaction mixture contains water and a basic reagent (e.g., NaOH, KOH, carbonate bases).The ester is consumed by saponification, forming the corresponding carboxylate salt (sodium 5H-octafluoropentanoate) and ethanol.
Experimental Protocol: 1. Ensure all glassware is thoroughly dried before use.2. Use anhydrous solvents.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.4. If the presence of a base is unavoidable, consider using a non-nucleophilic base or running the reaction at a lower temperature to minimize hydrolysis.Reduced or eliminated formation of the carboxylate salt byproduct, leading to a higher yield of the desired product.
Issue 2: Formation of an Unexpected Tertiary Alcohol When Using an Organometallic Reagent
Possible Cause Troubleshooting Step Expected Outcome
Reaction with Grignard or Organolithium Reagent The experimental design involves the use of a Grignard or organolithium reagent with the intent of a single substitution or another transformation.The ester undergoes a double addition reaction with the organometallic reagent, leading to the formation of a tertiary alcohol.
Experimental Protocol: 1. Avoid the use of Grignard or organolithium reagents if the formation of a tertiary alcohol is not the desired outcome.2. Consider using less reactive organometallic reagents, such as organocuprates (Gilman reagents), which may favor single addition under specific conditions.3. Protect the ester functionality if other parts of the molecule need to react with a strong organometallic reagent.Prevention of the double addition reaction and formation of the desired product.
Issue 3: Reaction with Nucleophilic Amines Leads to Amide Formation
Possible Cause Troubleshooting Step Expected Outcome
Ammonolysis/Aminolysis A primary or secondary amine is used in the reaction mixture, and the ester is not the intended reaction partner.The ester reacts with the amine to form the corresponding 5H-octafluoropentanamide and ethanol.
Experimental Protocol: 1. If the amine is a desired reagent for another part of the molecule, consider protecting the ester group.2. Alternatively, if the amine is a catalyst, explore non-nucleophilic alternatives.3. Running the reaction at lower temperatures may help to control the rate of aminolysis.The desired reaction proceeds without the formation of the amide byproduct.

Data Summary

Reagent Class Common Examples Potential Side Reaction Products Notes
Strong Bases NaOH, KOH, LiOHSaponification (Hydrolysis)5H-Octafluoropentanoate salt, EthanolReaction is generally rapid and irreversible. The fluorinated chain likely accelerates this reaction compared to non-fluorinated analogs.
Nucleophiles Ammonia, Primary/Secondary Amines, HydrazinesAmmonolysis/AminolysisN-substituted 5H-octafluoropentanamide, EthanolA common reaction for esters.
Organometallics Grignard Reagents (RMgX), Organolithiums (RLi)Double Nucleophilic AdditionTertiary alcohol, EthanolTwo equivalents of the organometallic reagent are consumed per mole of ester.
Strong Acids Concentrated H₂SO₄, HClAcid-catalyzed Hydrolysis5H-Octafluoropentanoic acid, EthanolThis reaction is reversible and typically requires heat and an excess of water to proceed to a significant extent.
Heat Elevated TemperaturesThermal DecompositionVarious decomposition productsPerfluorinated compounds can decompose at high temperatures, potentially releasing hazardous substances.[1]

Visualizations

Hydrolysis_Pathway Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ (Base) Hydroxide->Tetrahedral_Intermediate Carboxylate 5H-Octafluoropentanoate Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol

Caption: Basic Hydrolysis (Saponification) Pathway.

Grignard_Reaction_Pathway Ester This compound Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 Grignard1 R-MgX (1st eq.) Grignard1->Tetrahedral1 Nucleophilic Attack Ketone Fluorinated Ketone Intermediate Tetrahedral1->Ketone Elimination of EtO⁻ Alkoxide Tertiary Alkoxide Ketone->Alkoxide Grignard2 R-MgX (2nd eq.) Grignard2->Alkoxide Nucleophilic Attack Tertiary_Alcohol Tertiary Alcohol Alkoxide->Tertiary_Alcohol Workup H₃O⁺ Workup Workup->Tertiary_Alcohol Protonation

Caption: Reaction Pathway with Grignard Reagents.

Caption: Troubleshooting Workflow for Unexpected Reactions.

References

Technical Support Center: Purification of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of ETHYL 5H-OCTAFLUOROPENTANOATE.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, likely synthesized via Fischer esterification of 5H-octafluoropentanoic acid and ethanol with an acid catalyst.

Q1: My purified this compound has a low pH and a sharp, acidic odor. What is the likely impurity and how can I remove it?

A1: The most probable impurity is unreacted 5H-octafluoropentanoic acid or the acid catalyst (e.g., sulfuric acid) used in the esterification reaction. To remove these acidic impurities, a liquid-liquid extraction work-up is recommended.[1][2][3] This involves washing the crude product with a mild base.

Troubleshooting Steps:

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][2][4] This will neutralize the acidic impurities, converting them into their corresponding salts, which are soluble in the aqueous layer.

    • Caution: CO₂ gas will be evolved during neutralization. Ensure to vent the separatory funnel frequently to release pressure.[3]

  • Separate the aqueous layer. Repeat the washing step until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and dissolved salts.[1][4]

  • Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][5]

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, neutralized ester.

Q2: After the aqueous work-up, my product appears cloudy or contains water droplets. How do I remove residual water?

A2: The cloudiness indicates the presence of emulsified or dissolved water. It is crucial to thoroughly dry the organic solution before final purification.

Troubleshooting Steps:

  • Brine Wash: During the work-up, a wash with a saturated sodium chloride (brine) solution will help to draw water out of the organic layer.[4]

  • Efficient Drying: Use a sufficient amount of a suitable anhydrous drying agent like Na₂SO₄ or MgSO₄. Allow adequate contact time (e.g., 15-20 minutes with occasional swirling) for the drying agent to absorb the water.

  • Separation: Ensure complete separation of the aqueous layer during extractions. It is better to leave a small amount of the organic layer behind than to contaminate it with the aqueous phase.

  • Distillation: If water persists, it can sometimes be removed azeotropically during distillation, depending on the solvent used to dissolve the crude product. However, proper drying before distillation is highly recommended to prevent hydrolysis of the ester at elevated temperatures.

Q3: My final product still contains a low-boiling point impurity. What could it be and how can I remove it?

A3: A common low-boiling point impurity is the excess ethanol used to drive the Fischer esterification to completion.[6] Fractional distillation is the most effective method to separate this compound from ethanol.

Troubleshooting Steps:

  • Fractional Distillation: Set up a fractional distillation apparatus. The boiling point of ethanol is approximately 78°C, while this compound has a boiling point of 141.2°C at atmospheric pressure. This significant difference in boiling points allows for efficient separation.

  • Vigorous Heating: The distillation pot may need to be heated more vigorously than in a simple distillation to ensure the vapors travel up the fractionating column. Insulating the column with glass wool can help maintain the necessary temperature gradient.

  • Monitor Temperature: Carefully monitor the temperature at the head of the distillation column. The first fraction to distill will be the lower-boiling ethanol. The temperature should plateau near the boiling point of ethanol.

  • Collect Fractions: Once the ethanol has been removed, the temperature will rise. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.

Q4: I am having difficulty separating my product from other fluorinated byproducts using standard silica gel chromatography. What should I do?

A4: Standard silica gel may not be effective for separating structurally similar fluorinated compounds. The use of a fluorinated stationary phase is often more successful.

Troubleshooting Steps:

  • Fluorous Flash Chromatography: Employ flash chromatography with a column packed with a fluorinated stationary phase (e.g., silica gel modified with perfluoroalkyl groups). These phases exhibit different selectivity compared to standard silica and can effectively separate compounds based on their fluorine content.

  • Solvent System: Use a solvent system with a "fluorophilic" and a "fluorophobic" component. For example, a mixture of a fluorinated solvent and a common organic solvent can be used. Alternatively, standard reversed-phase solvent systems (like acetonitrile/water or methanol/water) can be used with fluorinated columns, as these phases can behave like reversed-phase media with unique selectivity.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually changed, can help to effectively separate the desired product from both more and less fluorinated impurities.

Data Presentation

PropertyValueReference
Boiling Point 141.2°C at 760 mmHg
Likely Impurities 5H-octafluoropentanoic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄), Water[1][6]

Experimental Protocols

Protocol 1: Work-up for Neutralization of Crude this compound

Objective: To remove acidic impurities (unreacted carboxylic acid and acid catalyst) from the crude reaction mixture.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the cooled crude reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether.

  • Add saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[3]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous Na₂SO₄ to the organic layer and swirl gently. Let it stand for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude, neutralized this compound

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a few boiling chips into the distilling flask.

  • Begin heating the distilling flask gently with the heating mantle.

  • Observe the temperature at the top of the column. Collect any low-boiling fractions (e.g., residual solvent or ethanol) in a separate receiving flask.

  • As the temperature approaches the boiling point of this compound (141.2°C), change the receiving flask.

  • Collect the fraction that distills at a constant temperature.

  • Stop the distillation when the temperature begins to rise significantly again or when only a small amount of residue remains in the distilling flask.

Protocol 3: Purification by Fluorous Flash Chromatography

Objective: To purify this compound from closely related fluorinated or non-fluorinated impurities.

Materials:

  • Crude this compound

  • Fluorinated silica gel

  • Chromatography column

  • Appropriate solvents (e.g., hexane/ethyl acetate or a fluorinated solvent system)

  • Collection tubes

Procedure:

  • Pack a chromatography column with fluorinated silica gel as a slurry in the initial, least polar eluent.

  • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system. A shallow gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate) is often effective.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

TroubleshootingWorkflow start Crude this compound acidic_check Is the product acidic? start->acidic_check workup Perform Aqueous Work-up (NaHCO3 wash) acidic_check->workup Yes water_check Is the product cloudy? acidic_check->water_check No workup->water_check drying Thorough Drying (Brine wash, Na2SO4) water_check->drying Yes distillation_check Low-boiling impurities present? water_check->distillation_check No drying->distillation_check distillation Fractional Distillation distillation_check->distillation Yes chromatography_check Other impurities remain? distillation_check->chromatography_check No distillation->chromatography_check chromatography Fluorous Flash Chromatography chromatography_check->chromatography Yes pure_product Pure this compound chromatography_check->pure_product No chromatography->pure_product

Caption: A troubleshooting workflow for the purification of this compound.

PurificationProcess crude Crude Product (Ester, Acid, Alcohol, Water) extraction Liquid-Liquid Extraction (NaHCO3 wash) crude->extraction Step 1: Neutralization drying Drying (Anhydrous Na2SO4) extraction->drying Step 2: Water Removal distillation Fractional Distillation drying->distillation Step 3: Final Purification final_product Pure this compound distillation->final_product

Caption: A generalized experimental workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE (CAS No. 2795-50-8). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method is the Fischer esterification of 5H-Octafluoropentanoic acid with ethanol using a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Q2: What are the critical process parameters to monitor during a large-scale reaction? A2: When scaling up, it is crucial to control the reaction temperature to prevent side reactions, ensure efficient mixing to maintain homogeneity, manage the rate of reagent addition, and effectively remove water as it forms to drive the reaction to completion. Monitoring the reaction progress using techniques like GC or NMR is also essential.

Q3: What potential side reactions or byproducts should I be aware of? A3: A potential side reaction is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures. Incomplete reaction will leave unreacted 5H-Octafluoropentanoic acid, which must be removed during purification.

Q4: How can I effectively monitor the progress of the esterification reaction? A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting carboxylic acid and the appearance of the ethyl ester product. Thin Layer Chromatography (TLC) can also be a quick, qualitative method.

Q5: What are the recommended purification strategies for this compound on a larger scale? A5: Post-reaction, the typical workup involves neutralizing the acid catalyst, followed by aqueous washes to remove salts and any remaining water-soluble impurities.[1][2][3] The crude ester is then dried using an anhydrous drying agent like sodium sulfate.[1] Final purification is best achieved by fractional distillation under atmospheric or reduced pressure to obtain the high-purity product.[1]

II. Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Product Yield Incomplete Reaction: The esterification equilibrium was not sufficiently shifted towards the products.Increase the molar excess of ethanol, use a more efficient water-removal technique (e.g., Dean-Stark apparatus), or extend the reaction time. Monitor reaction completion via GC or TLC.[4][5]
Loss of Product During Workup: The product may be lost during aqueous extraction phases if emulsions form or if separation is incomplete.During aqueous workup, add brine (saturated NaCl solution) to help break up emulsions and decrease the solubility of the organic product in the aqueous layer.[4]
Inefficient Stirring: On a larger scale, poor agitation can lead to a heterogeneous mixture with localized temperature gradients and incomplete reactions.Use a mechanical stirrer appropriately sized for the reaction vessel to ensure vigorous and efficient mixing.[4]
Product is Contaminated with Starting Acid Incomplete Reaction: The reaction was stopped before all the carboxylic acid was consumed.Ensure the reaction has gone to completion by monitoring via GC/TLC before proceeding with the workup.
Inefficient Purification: The aqueous wash was not sufficient to remove the unreacted acid.Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and extract the residual carboxylic acid.[1][2][3] Observe for effervescence to cease, indicating complete neutralization.[1][2]
Presence of Low-Boiling Impurities Formation of Diethyl Ether: Reaction temperature was too high, causing the acid-catalyzed dehydration of ethanol.Maintain a controlled reaction temperature, typically at the reflux temperature of the ethanol/ester mixture without excessive heating.
Residual Ethanol: Incomplete removal of the excess ethanol reactant after the reaction.Perform a thorough aqueous wash and ensure the final distillation is carried out carefully to separate the lower-boiling ethanol from the product.
Difficulty in Final Purification Azeotrope Formation: Water can form azeotropes with ethanol and the ester, making separation by distillation difficult.Thoroughly dry the crude product with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before distillation.[1]
Improper Distillation: Inefficient fractional distillation setup.Use a distillation column with sufficient theoretical plates (e.g., a Vigreux column) and maintain a slow, steady distillation rate to ensure good separation of components based on their boiling points.[6]

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (100g Scale)

Materials:

  • 5H-Octafluoropentanoic acid (1.0 equivalent)

  • Anhydrous Ethanol (3.0-5.0 equivalents)

  • Concentrated Sulfuric Acid (0.1-0.2 equivalents)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask of appropriate size (e.g., 1L)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1L round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 5H-Octafluoropentanoic acid and anhydrous ethanol.

  • Catalyst Addition: Begin stirring the mixture and cool the flask in an ice bath. Slowly and carefully add the concentrated sulfuric acid to the stirred solution.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with vigorous stirring for 4-8 hours. Monitor the reaction's progress by GC.

  • Work-up: After the reaction is complete (as determined by GC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the mixture sequentially with:

    • Deionized water.

    • Saturated sodium bicarbonate solution (add slowly to control effervescence) until no more gas evolves.

    • Brine.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation to yield pure this compound.

Protocol 2: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Transfer the crude this compound into the distillation flask and add a few boiling chips.

  • Fraction Collection: Heat the flask gently. Collect any low-boiling fractions (likely residual ethanol and other volatiles) first. Collect the main fraction at the expected boiling point of the product (141.2°C at 760 mmHg).[]

  • Purity Analysis: Analyze the purity of the collected fraction using GC or NMR spectroscopy.

IV. Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2795-50-8[]
Molecular Formula C₇H₆F₈O₂[]
IUPAC Name ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate[]
Boiling Point 141.2°C at 760 mmHg[]
Density 1.458 g/mL[]

Table 2: Typical Reaction Parameters for Esterification

ParameterRecommended RangePurpose
Reactant Ratio (Ethanol:Acid) 3:1 to 5:1 (molar)Serves as both reactant and solvent; drives equilibrium forward.
Catalyst Loading (H₂SO₄) 1-5 mol%To catalyze the reaction effectively without excessive side reactions.
Reaction Temperature 78-85°CMaintained at reflux to ensure a sufficient reaction rate.
Reaction Time 4 - 12 hoursDependent on scale and efficiency of water removal.
Expected Yield > 85%Typical yields after purification for Fischer esterifications.

V. Visual Guides

Synthesis_Workflow reactants Starting Materials: - 5H-Octafluoropentanoic Acid - Ethanol - H₂SO₄ Catalyst reaction Esterification Reaction (Reflux, 4-8h) reactants->reaction workup Aqueous Workup - Neutralization (NaHCO₃) - Washing (Brine) reaction->workup drying Drying (Anhydrous Na₂SO₄) workup->drying purification Purification - Solvent Removal - Fractional Distillation drying->purification product Pure ETHYL 5H-OCTAFLUOROPENTANOATE purification->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Yield Observed check_rxn Check Reaction Completion (GC/TLC) start->check_rxn incomplete Reaction Incomplete check_rxn->incomplete Starting material remains complete Reaction Complete check_rxn->complete No starting material action_rxn Action: - Extend reaction time - Add more ethanol - Improve water removal incomplete->action_rxn check_workup Review Workup & Purification Steps complete->check_workup emulsion Emulsion or product loss during extraction? check_workup->emulsion action_emulsion Action: - Add brine during wash - Ensure phase separation emulsion->action_emulsion Yes distillation_loss Loss during distillation? emulsion->distillation_loss No action_distill Action: - Check for leaks - Optimize column/rate distillation_loss->action_distill Yes

References

Technical Support Center: A Troubleshooting Guide for Reactions in Fluorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for chemical reactions conducted in fluorinated solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Solubility of Reactants or Catalysts

Question: My starting materials or catalyst are not dissolving in the fluorinated solvent. What can I do?

Answer: Solubility issues are a common challenge in fluorous chemistry due to the unique properties of fluorinated solvents, which are often both hydrophobic and lipophobic. Here are several strategies to address this problem:

  • Co-solvent Addition: The use of a co-solvent can significantly improve the solubility of non-fluorinated reactants.[1] A common approach is to add a conventional organic solvent in which your reactants are soluble. The choice of co-solvent will depend on the specific reaction and the fluorinated solvent being used.

  • Temperature Adjustment: For some systems, increasing the reaction temperature can lead to the formation of a single phase from an initially biphasic mixture, improving solubility and reaction rates.[2]

  • "Fluorous Ponytails": Attaching a perfluorinated alkyl chain, or "fluorous ponytail," to a reactant or catalyst can dramatically increase its solubility in fluorinated solvents.[3] This strategy is often employed in fluorous biphasic catalysis to ensure the catalyst preferentially resides in the fluorous phase.[4]

  • Solvent Selection: Not all fluorinated solvents are the same. Their properties can vary significantly. Consulting a table of solvent properties can help in selecting a more suitable fluorinated solvent for your specific application.

Issue 2: Biphasic or Multiphase Reaction Management

Question: My reaction is running as a two-phase system. How can I ensure an efficient reaction?

Answer: Biphasic reactions are a hallmark of fluorous chemistry and can be advantageous for product separation.[5] To ensure an effective reaction in a multiphase system, consider the following:

  • Vigorous Stirring: Adequate mixing is crucial to maximize the interfacial area between the phases, which is where the reaction primarily occurs. Use a high-speed overhead stirrer or a powerful magnetic stir bar and stir plate.

  • Phase Transfer Catalysts: A phase transfer catalyst can be employed to shuttle a reactant from one phase to another, thereby accelerating the reaction.

  • Thermomorphic Behavior: Some fluorous and organic solvent systems become miscible at elevated temperatures.[2] Running the reaction at a higher temperature to form a homogeneous solution and then cooling it to induce phase separation for work-up can be a highly effective strategy.

  • CO2-Induced Miscibility: The addition of gaseous CO2 can induce miscibility in fluorous-organic biphasic systems at temperatures well below their normal critical solution temperature. This can enhance reaction rates by creating a single phase.[6]

Issue 3: Low or No Reaction Conversion

Question: My reaction is not proceeding to completion or is giving a low yield. What are the possible causes and solutions?

Answer: Low conversion can stem from a variety of factors, some of which are unique to fluorinated solvent systems.

  • Mass Transfer Limitation: In biphasic systems, the rate of reaction can be limited by the speed at which reactants can move between phases. Increasing the stirring rate or using a phase transfer catalyst can help.

  • Catalyst Inactivity or Immiscibility: If your catalyst is not soluble in the phase containing your reactants, the reaction will be slow or may not occur at all. Consider using a fluorous-tagged catalyst to ensure it resides in the fluorous phase with fluorous-soluble reactants, or vice-versa.

  • Inappropriate Reaction Temperature: As with any chemical reaction, temperature plays a critical role. If the reaction is too slow, a modest increase in temperature may be necessary. Conversely, if side reactions are observed, lowering the temperature could be beneficial.

  • Solvent Effects on Kinetics: Fluorinated solvents can influence reaction rates and equilibria. For instance, some fluorinated alcohols have been shown to increase reaction rates in certain cases.[4] It may be necessary to screen different fluorinated solvents or co-solvents to find the optimal conditions.

Issue 4: Difficult Product Isolation and Purification

Question: How can I effectively separate my product from the fluorinated solvent and fluorous-tagged catalysts or reactants?

Answer: One of the primary advantages of using fluorinated solvents is the potential for simplified purification.[5] Two main techniques are employed:

  • Fluorous Liquid-Liquid Extraction (LLE): This technique takes advantage of the immiscibility of fluorinated solvents with many common organic solvents.[5] The product, being non-fluorous, will reside in the organic phase, while the fluorous-tagged catalyst and any unreacted fluorous starting materials will be in the fluorous phase. Simple separation of the layers can achieve a high degree of purification.

  • Fluorous Solid-Phase Extraction (F-SPE): This method uses a solid support, typically silica gel, that has been modified with a fluorocarbon bonded phase.[7] Non-fluorous compounds are eluted with a "fluorophobic" solvent mixture (e.g., methanol/water), while fluorous-tagged compounds are retained on the column and can be eluted later with a "fluorophilic" solvent (e.g., a fluorinated solvent or a more organic-rich mobile phase).[8]

Data Presentation

Table 1: Physical Properties of Common Fluorinated Solvents
SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
PerfluorohexaneC₆F₁₄338.04561.67
PerfluoromethylcyclohexaneC₇F₁₄350.05761.78
PerfluorodecalinC₁₀F₁₈462.081421.91
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)C₃H₂F₆O168.04591.60
2,2,2-Trifluoroethanol (TFE)C₂H₃F₃O100.04741.38
α,α,α-TrifluorotolueneC₇H₅F₃146.111021.19

Experimental Protocols

Protocol 1: General Procedure for Fluorous Liquid-Liquid Extraction
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature to ensure phase separation if the reaction was conducted at an elevated temperature.

  • Solvent Addition: Add a conventional organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with the fluorinated solvent used in the reaction. The volume of the added organic solvent should be sufficient to fully dissolve the desired product.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel.

  • Mixing: Gently invert the separatory funnel several times to allow for the partitioning of the components between the two phases. Periodically vent the funnel to release any pressure buildup.[9][10]

  • Separation: Allow the layers to fully separate. The denser fluorous phase will typically be the bottom layer.[11]

  • Collection: Carefully drain the lower fluorous layer. Then, collect the upper organic layer containing the product.

  • Back Extraction (Optional): To maximize recovery, the fluorous phase can be extracted again with a fresh portion of the organic solvent.

  • Drying and Concentration: Dry the combined organic layers over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the product.

Protocol 2: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)

This protocol is for the separation of a non-fluorous product from fluorous impurities.

  • Cartridge Preparation: Pre-condition a fluorous SPE cartridge by washing it with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether), followed by a fluorophobic solvent system (e.g., 80:20 methanol/water).[7]

  • Sample Loading: Dissolve the crude reaction mixture in a small amount of a suitable solvent and load it onto the pre-conditioned cartridge.[7]

  • Elution of Non-Fluorous Compounds: Elute the cartridge with a fluorophobic solvent mixture.[8] The non-fluorous product will elute from the cartridge. Collect the eluent in fractions.

  • Elution of Fluorous Compounds: After the non-fluorous product has been collected, switch the elution solvent to a fluorophilic one to elute the retained fluorous-tagged compounds.[8] This fraction can be collected separately for catalyst recovery.

  • Analysis and Concentration: Analyze the collected fractions (e.g., by TLC or LC-MS) to identify those containing the desired product. Combine the product-containing fractions and remove the solvent to obtain the purified product.

Protocol 3: Reaction Monitoring using ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for monitoring reactions involving fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[12][13]

  • Reference Standard: Before starting the reaction, record a ¹⁹F NMR spectrum of the fluorinated starting material with a known concentration of an internal standard (e.g., trifluorotoluene). This will serve as your t=0 reference.

  • Reaction Setup: Set up the reaction in a standard reaction vessel.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation for NMR: Quickly prepare the sample for NMR analysis. This may involve diluting the aliquot in a deuterated solvent and filtering it into an NMR tube.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum of the sample.

  • Data Analysis: By comparing the integration of the starting material and product signals relative to the internal standard, the progress of the reaction can be quantitatively monitored over time.[14]

Mandatory Visualizations

TroubleshootingWorkflow start Reaction Issue Identified solubility Poor Solubility? start->solubility biphasic Biphasic System? start->biphasic conversion Low Conversion? start->conversion purification Purification Difficulty? start->purification sol_sol1 Add Co-solvent solubility->sol_sol1 sol_sol2 Adjust Temperature solubility->sol_sol2 sol_sol3 Use Fluorous Ponytail solubility->sol_sol3 bip_sol1 Increase Stirring Rate biphasic->bip_sol1 bip_sol2 Use Phase Transfer Catalyst biphasic->bip_sol2 bip_sol3 Induce Homogeneity (Temp/CO2) biphasic->bip_sol3 con_sol1 Address Mass Transfer conversion->con_sol1 con_sol2 Check Catalyst Activity/Solubility conversion->con_sol2 con_sol3 Optimize Temperature conversion->con_sol3 pur_sol1 Fluorous Liquid-Liquid Extraction purification->pur_sol1 pur_sol2 Fluorous Solid-Phase Extraction purification->pur_sol2 end Problem Resolved sol_sol1->end sol_sol2->end sol_sol3->end bip_sol1->end bip_sol2->end bip_sol3->end con_sol1->end con_sol2->end con_sol3->end pur_sol1->end pur_sol2->end

Caption: Troubleshooting workflow for reactions in fluorinated solvents.

LLE_Workflow start Completed Reaction Mixture (Biphasic) step1 Transfer to Separatory Funnel start->step1 step2 Add Immiscible Organic Solvent step1->step2 step3 Gently Mix and Vent step2->step3 step4 Allow Layers to Separate step3->step4 step5 Drain Lower Fluorous Layer (Contains Catalyst/Fluorous Reagents) step4->step5 step6 Collect Upper Organic Layer (Contains Product) step5->step6 step7 Dry and Concentrate Organic Layer step6->step7 end Isolated Product step7->end

Caption: Experimental workflow for Fluorous Liquid-Liquid Extraction.

FSPE_Workflow start Crude Reaction Mixture step1 Prepare F-SPE Cartridge (Pre-condition) start->step1 step2 Load Sample onto Cartridge step1->step2 step3 Elute with Fluorophobic Solvent (e.g., MeOH/H2O) step2->step3 collect_product Collect Non-Fluorous Product step3->collect_product step4 Elute with Fluorophilic Solvent (e.g., Perfluorohexane) step3->step4 end_product Purified Product collect_product->end_product collect_fluorous Collect Fluorous Components (Catalyst Recovery) step4->collect_fluorous

Caption: Experimental workflow for Fluorous Solid-Phase Extraction.

References

Technical Support Center: Managing Viscosity in ETHYL 5H-OCTAFLUOROPENTANOATE Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETHYL 5H-OCTAFLUOROPENTANOATE formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on viscosity management.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is viscosity a critical parameter in its formulations?

This compound is a fluorinated ester with the chemical formula C7H6F8O2. Due to its unique properties, such as high density and potential for specialized solvency, it is explored in various advanced applications, including as a carrier solvent or excipient in pharmaceutical formulations.

Viscosity is a critical quality attribute for these formulations as it can significantly impact:

  • Manufacturability: High viscosity can lead to challenges in pumping, mixing, and sterile filtering.

  • Syringeability and Injectability: For parenteral formulations, high viscosity can make it difficult to withdraw the product from a vial and inject it smoothly, potentially causing patient discomfort.

  • Stability: Changes in viscosity over time can indicate physical or chemical instability of the formulation.

  • Performance: The viscosity of a formulation can influence release rates of active ingredients in drug delivery systems.

Q2: What are the primary factors that influence the viscosity of this compound formulations?

The viscosity of this compound formulations is primarily influenced by:

  • Temperature: Like most liquids, the viscosity of this compound is inversely proportional to temperature. An increase in temperature will lead to a decrease in viscosity.

  • Concentration of Solutes: The concentration of active pharmaceutical ingredients (APIs) or other excipients dissolved or suspended in this compound will directly affect the formulation's viscosity. Higher concentrations generally lead to higher viscosity.

  • Co-solvents and Excipients: The choice and concentration of co-solvents or other excipients can significantly alter the viscosity. Some may decrease viscosity, while others can increase it through molecular interactions.

  • Shear Rate: Some complex formulations may exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate (e.g., during mixing or injection).

Troubleshooting Guide

Problem 1: My this compound formulation is too viscous to handle or inject.

Possible Causes and Solutions:

  • Low Temperature: Ensure that the formulation and processing equipment are at the appropriate temperature. A slight increase in temperature can significantly reduce viscosity.

  • High Concentration of Components: The concentration of the API or other excipients may be too high.

    • Action: Evaluate if the concentration can be lowered while maintaining therapeutic efficacy.

  • Inappropriate Solvent System: The inherent viscosity of this compound may be too high for your application at the desired concentration.

    • Action: Consider the addition of a low-viscosity, miscible co-solvent. The selection of a suitable co-solvent can be guided by solubility parameters.

Problem 2: I am observing batch-to-batch variability in the viscosity of my formulation.

Possible Causes and Solutions:

  • Inconsistent Material Attributes: There may be slight variations in the purity or grade of this compound or other excipients between batches.

    • Action: Implement stringent quality control checks on incoming raw materials.

  • Process Parameter Drifts: Minor fluctuations in manufacturing process parameters can lead to viscosity variations.

    • Action: Tightly control and monitor process parameters such as temperature, mixing speed, and mixing time.

  • Environmental Factors: Changes in ambient temperature and humidity can affect the formulation process.

    • Action: Maintain a controlled and consistent manufacturing environment.

Data Presentation

Table 1: Hypothetical Temperature Dependence of Viscosity for a 10% API Formulation in this compound

Temperature (°C)Viscosity (cP)
525.0
1518.5
2512.0
358.5

Table 2: Hypothetical Effect of Co-solvent on Viscosity of a 10% API Formulation at 25°C

Co-solventCo-solvent Concentration (% v/v)Viscosity (cP)
None012.0
Ethanol109.5
Ethanol207.0
Propylene Glycol1015.0
Propylene Glycol2020.0

Experimental Protocols

Protocol 1: Viscosity Measurement of this compound Formulations

Objective: To accurately measure the dynamic viscosity of a formulation.

Apparatus:

  • Rotational viscometer or rheometer

  • Temperature-controlled sample holder

  • Appropriate spindle or geometry for the viscometer

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the formulation sample to the desired temperature in the temperature-controlled holder.

  • Select a spindle and rotational speed appropriate for the expected viscosity range.

  • Immerse the spindle into the sample to the marked level.

  • Start the rotation and allow the reading to stabilize.

  • Record the viscosity reading and the corresponding temperature and shear rate.

  • Repeat the measurement at different temperatures and shear rates as required.

Protocol 2: Screening of Co-solvents to Reduce Viscosity

Objective: To identify a suitable co-solvent to reduce the viscosity of an this compound formulation.

Materials:

  • This compound formulation

  • A selection of candidate co-solvents (e.g., ethanol, isopropanol, ethyl acetate)

  • Volumetric flasks and pipettes

  • Viscometer

Procedure:

  • Prepare a series of formulations containing different concentrations of each candidate co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

  • Ensure all components are fully dissolved and the solutions are homogeneous.

  • Measure the viscosity of each formulation at a controlled temperature using the protocol described above.

  • Observe the samples for any signs of precipitation or instability.

  • Plot the viscosity as a function of co-solvent concentration for each candidate.

  • Select the co-solvent and concentration that provides the desired viscosity reduction without compromising the stability of the formulation.

Mandatory Visualizations

TroubleshootingWorkflow start High Viscosity Observed check_temp Check Formulation Temperature start->check_temp temp_low Temperature Too Low? check_temp->temp_low increase_temp Increase & Monitor Temperature temp_low->increase_temp Yes check_conc Review Component Concentrations temp_low->check_conc No optimize Optimize Formulation increase_temp->optimize conc_high Concentration Too High? check_conc->conc_high reduce_conc Evaluate Lowering Concentration conc_high->reduce_conc Yes eval_solvent Evaluate Solvent System conc_high->eval_solvent No reduce_conc->optimize add_cosolvent Consider Adding a Co-solvent eval_solvent->add_cosolvent screen_cosolvents Screen Suitable Co-solvents add_cosolvent->screen_cosolvents screen_cosolvents->optimize

Caption: Troubleshooting workflow for high viscosity in formulations.

ViscosityFactors viscosity Formulation Viscosity temperature Temperature viscosity->temperature Inverse Relationship concentration Solute Concentration viscosity->concentration Direct Relationship cosolvent Co-solvent Type & Concentration viscosity->cosolvent Modifies shear Shear Rate viscosity->shear Can be Dependent

Caption: Key factors influencing the viscosity of formulations.

Validation & Comparative

ETHYL 5H-OCTAFLUOROPENTANOATE vs. perfluorinated esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: ETHYL 5H-OCTAFLUOROPENTANOATE vs. Perfluorinated Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate solvents and reagents is a critical consideration in research, development, and manufacturing across the pharmaceutical and chemical industries. Fluorinated organic compounds, in particular, have garnered significant interest due to their unique properties, including high thermal stability, chemical inertness, and specific solvency characteristics. This guide provides a detailed comparison of this compound, a hydrofluoroether (HFE), and a representative perfluorinated ester, ethyl nonafluoropentanoate.

This comparison aims to provide an objective overview of their performance, supported by available data and standardized experimental methodologies, to aid in the informed selection of these compounds for various applications.

Chemical Structures

A key differentiator between these two compounds is the presence of a carbon-hydrogen bond in the perfluoroalkyl chain of this compound, which is absent in the fully fluorinated chain of ethyl nonafluoropentanoate. This structural difference has significant implications for their physicochemical properties and environmental fate.

G cluster_0 This compound cluster_1 Ethyl Nonafluoropentanoate a CF3-CF2-CF2-CHF-COO-CH2-CH3 b CF3-CF2-CF2-CF2-COO-CH2-CH3 a->b Structural Difference: -CHF- vs. -CF2-

Caption: Structural comparison of this compound and Ethyl Nonafluoropentanoate.

Physicochemical Properties

PropertyThis compoundEthyl Nonafluoropentanoate
CAS Number 2795-50-8424-36-2
Molecular Formula C7H6F8O2C7H5F9O2
Molecular Weight 278.11 g/mol 292.09 g/mol
Boiling Point 141 °C121 °C
Density 1.458 g/cm³1.484 g/cm³ (predicted)
Vapor Pressure Data not availableData not available
Viscosity Data not availableData not available
Solubility Data not availableData not available

Performance Comparison

A direct experimental comparison of performance metrics such as solvency power, material compatibility, and utility in specific applications for these two compounds is not extensively documented in peer-reviewed literature. However, based on the general characteristics of hydrofluoroethers (HFEs) and perfluorinated esters, we can infer certain performance aspects.

Solvency: Both compounds are expected to exhibit good solubility for many fluorinated compounds and some hydrocarbons. The presence of the C-H bond in this compound may impart slightly different solvency characteristics compared to the fully fluorinated ethyl nonafluoropentanoate.

Stability: Perfluorinated compounds are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. While this compound is also a stable molecule, the C-H bond represents a potential site for chemical reaction compared to the fully fluorinated backbone of ethyl nonafluoropentanoate.

Experimental Protocols

To generate the data required for a comprehensive, direct comparison, the following standardized experimental protocols are recommended:

Determination of Physicochemical Properties

The following is a generalized workflow for characterizing and comparing fluorinated esters.

G cluster_0 Solvent Characterization Workflow start Obtain Pure Samples of This compound and Perfluorinated Ester density Density Measurement (ASTM D4052) start->density viscosity Viscosity Measurement (ASTM D445) start->viscosity bp Boiling Point Determination start->bp vp Vapor Pressure Measurement (OECD 104) start->vp solubility Solubility Testing (OECD 105) start->solubility data_analysis Data Analysis and Comparison density->data_analysis viscosity->data_analysis bp->data_analysis vp->data_analysis solubility->data_analysis report Generate Comparative Report data_analysis->report

Caption: Workflow for comparative solvent characterization.

1. Density Measurement

  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Protocol Summary:

    • Calibrate the digital density meter with dry air and deionized water.

    • Equilibrate the sample to the desired temperature (e.g., 20°C).

    • Introduce the sample into the oscillating U-tube of the density meter.

    • Record the stable density reading.

    • Clean and dry the instrument between samples.

2. Viscosity Measurement

  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • Protocol Summary:

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity range.

    • Fill the viscometer with the sample and place it in a constant-temperature bath until it reaches thermal equilibrium.

    • Measure the time it takes for the liquid to flow between two marked points under gravity.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

3. Vapor Pressure Determination

  • Method: OECD Guideline 104 - Vapour Pressure.

  • Protocol Summary (Static Method):

    • Introduce a small amount of the degassed sample into a vacuum-tight apparatus.

    • Maintain the apparatus at a constant temperature.

    • Measure the pressure exerted by the vapor in equilibrium with the liquid using a pressure gauge.

    • Repeat the measurement at different temperatures to establish a vapor pressure curve.

4. Solubility Testing

  • Method: OECD Guideline 105 - Water Solubility.

  • Protocol Summary (Flask Method):

    • Add an excess amount of the test substance to a flask containing deionized water.

    • Agitate the flask at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Separate the aqueous phase from the undissolved substance by centrifugation or filtration.

    • Determine the concentration of the substance in the aqueous phase using a suitable analytical method (e.g., gas chromatography).

Toxicology and Biocompatibility

Detailed toxicological and biocompatibility data for this compound and ethyl nonafluoropentanoate are limited in publicly accessible literature. The discussion below is based on the general properties of their respective chemical classes.

General Toxicity of Fluorinated Compounds: Many per- and polyfluoroalkyl substances (PFAS) have come under scrutiny for their persistence, bioaccumulation, and potential adverse health effects. However, it is crucial to distinguish between different classes and chain lengths of PFAS. Long-chain perfluorinated carboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs) have been the primary focus of regulatory concern.

Shorter-chain compounds and hydrofluoroethers are generally considered to have more favorable toxicological and environmental profiles. The presence of the C-H bond in this compound provides a point of atmospheric degradation, leading to a shorter atmospheric lifetime compared to fully perfluorinated analogues.

Biocompatibility (ISO 10993): For applications in drug development and medical devices, biocompatibility is a critical parameter. The ISO 10993 standard provides a framework for the biological evaluation of medical devices. A comprehensive biocompatibility assessment would involve a series of in vitro and in vivo tests. Without specific test data for these esters, a risk-based approach should be adopted, considering the potential for leachables and extractables.

The following diagram illustrates a typical workflow for biocompatibility assessment.

G cluster_0 Biocompatibility Assessment Workflow (ISO 10993) start Material Characterization risk_assessment Risk Assessment (ISO 14971) start->risk_assessment in_vitro In Vitro Testing (e.g., Cytotoxicity - ISO 10993-5) risk_assessment->in_vitro in_vivo In Vivo Testing (e.g., Sensitization - ISO 10993-10) risk_assessment->in_vivo hemocompatibility Hemocompatibility (ISO 10993-4) risk_assessment->hemocompatibility evaluation Biological Evaluation Report in_vitro->evaluation in_vivo->evaluation hemocompatibility->evaluation

Caption: Biocompatibility assessment workflow based on ISO 10993.

Environmental Fate

The environmental fate of these compounds is largely influenced by their chemical structure.

  • This compound (HFE): Hydrofluoroethers are known to have significantly lower global warming potentials (GWPs) and shorter atmospheric lifetimes compared to perfluorocarbons (PFCs) and many hydrofluorocarbons (HFCs). The C-H bond is susceptible to attack by hydroxyl radicals in the atmosphere, initiating a degradation cascade.

  • Ethyl Nonafluoropentanoate (Perfluorinated Ester): As a fully fluorinated compound, ethyl nonafluoropentanoate is expected to be more persistent in the environment. The absence of C-H bonds makes it resistant to atmospheric degradation by hydroxyl radicals. The environmental fate of perfluorinated esters is a subject of ongoing research, with concerns about their potential to hydrolyze and form persistent perfluorinated carboxylic acids.

Conclusion

This compound and perfluorinated esters like ethyl nonafluoropentanoate offer a range of useful properties for scientific and industrial applications. The primary distinction lies in the hydrofluoroether structure of the former, which contains a C-H bond, and the fully perfluorinated nature of the latter.

  • This compound is likely to have a more favorable environmental profile due to its lower atmospheric persistence. Its solvency and stability are expected to be suitable for many applications where extreme inertness is not the primary requirement.

  • Perfluorinated esters like ethyl nonafluoropentanoate offer exceptional thermal and chemical stability. However, their environmental persistence is a significant consideration.

The selection between these two classes of compounds should be based on a thorough evaluation of the specific application requirements, weighing the need for ultimate chemical inertness against environmental and potential toxicological concerns. It is strongly recommended that for any critical application, direct experimental testing of the key performance and safety parameters be conducted using the standardized protocols outlined in this guide.

A Comparative Analysis of Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of modern chemical and pharmaceutical research, the choice of solvent is a critical parameter that can dictate the success of a reaction, the stability of a biomolecule, or the environmental impact of a process. Fluorinated solvents, a class of solvents characterized by the presence of carbon-fluorine bonds, have emerged as powerful tools due to their unique physicochemical properties. This guide provides an objective comparison of fluorinated solvents with their non-fluorinated counterparts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Overview

The distinct properties of fluorinated solvents stem from the high electronegativity and small size of the fluorine atom, which imparts high thermal and chemical stability.[1] These solvents often exhibit low surface tension, low viscosity, and are generally non-flammable.[2][3] The table below summarizes key physicochemical properties of selected fluorinated and non-fluorinated solvents.

PropertyHexafluoroisopropanol (HFIP)Trifluoroethanol (TFE)PerfluorohexaneDichloromethane (DCM)Acetonitrile (MeCN)Methanol (MeOH)
Boiling Point (°C) 597457408265
Density (g/mL) 1.5961.3831.681.330.7860.792
Dielectric Constant 16.726.51.89.137.532.7
pKa 9.3[4]12.4--2515.5
Polarity (ET(30)) 65.359.531.141.146.055.5
Viscosity (cP at 20°C) 1.891.770.640.430.340.59
Surface Tension (dyn/cm) 162312282923

Note: Values are approximate and can vary with conditions. Data compiled from various chemical data sources.

Performance in Key Applications

Organic Synthesis: Fluorinated alcohols like HFIP and TFE have shown remarkable efficacy in promoting challenging organic reactions, particularly in C-H functionalization.[5] Their high polarity, low nucleophilicity, and ability to stabilize radical intermediates make them superior to conventional solvents in certain contexts.[4] For instance, in some electrophilic fluorination reactions, the choice of a fluorinated solvent can be crucial for the reaction's success, whereas traditional solvents like methanol or acetonitrile may not yield any product.[4]

Protein Chemistry and Crystallography: The unique properties of fluorinated compounds are also leveraged in protein science. Fluorination can enhance the thermal and chemical stability of proteins.[6] The "fluorous effect," which describes the tendency of fluorinated compounds to segregate from non-fluorinated ones, has been explored for purifying fluorinated molecules.[6] While it was initially thought that "fluorous interactions" could direct protein-protein interactions, it is now understood that the stabilizing effect is largely due to the hydrophobic effect.[6] In protein crystallization, the use of fluorinated detergents can be advantageous, and fluorescently labeling proteins can aid in distinguishing protein crystals from salt crystals, especially in lipidic meso-phase crystallization.[7]

Experimental Protocols

To ensure the reproducibility of comparative studies, detailed experimental protocols are essential.

Experimental Protocol: Comparative Solvent Effect in a Catalytic Reaction

  • Preparation of Reactants:

    • Prepare stock solutions of the starting material (e.g., an alkene for an amino-oxygenation reaction), the amine derivative, and the catalyst in a non-reactive, volatile solvent (e.g., dichloromethane).

  • Reaction Setup:

    • In separate, inert-atmosphere reaction vials, add the catalyst and any necessary additives.

    • Evaporate the volatile solvent used for stock solutions under a stream of nitrogen.

    • To each vial, add the respective solvent to be tested (e.g., HFIP, TFE, DCM, MeCN, MeOH).

    • Add the starting material and amine derivative stock solutions to each vial.

  • Reaction Execution:

    • Stir the reaction mixtures at a constant temperature (e.g., room temperature or a specified elevated temperature).

    • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up and Analysis:

    • Once the reaction is complete (or after a set time), quench the reaction with a suitable reagent.

    • Extract the product using an appropriate organic solvent.

    • Dry the organic layer, concentrate it, and purify the product using column chromatography.

    • Determine the yield of the product for each solvent tested.

  • Data Comparison:

    • Tabulate the yields obtained for each solvent to directly compare their effect on the reaction outcome.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactant Stock Solutions setup Set up Reaction Vials with Different Solvents prep_reactants->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup execute Run Reactions under Controlled Conditions setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor workup Quench, Extract, and Purify monitor->workup compare Compare Yields and Selectivity workup->compare

Comparative Solvent Screening Workflow

signaling_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Fluorinated Isoquinoline Inhibitor Inhibitor->PI3K

PI3K/Akt/mTOR Pathway Inhibition

solvent_selection_logic start Start: Solvent Selection reactivity Reaction Compatibility & Performance? start->reactivity physicochemical Suitable Physicochemical Properties? reactivity->physicochemical Yes reconsider Re-evaluate / Choose Alternative reactivity->reconsider No environmental Acceptable Environmental Profile (GWP, ODP)? physicochemical->environmental Yes physicochemical->reconsider No cost Cost-Effective? environmental->cost Yes environmental->reconsider No select Select Solvent cost->select Yes cost->reconsider No

Solvent Selection Decision Process

Environmental and Safety Considerations

A significant driver for the adoption of fluorinated solvents is their improved environmental and safety profile compared to many traditional solvents.[8]

  • Environmental Impact: It is crucial to distinguish between different generations of fluorinated solvents. Older compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have high Ozone Depletion Potential (ODP) and are being phased out under the Montreal Protocol.[9] Newer generations, such as hydrofluoroethers (HFEs) and hydrofluoroolefins (HFOs), have zero ODP and low Global Warming Potential (GWP).[2][9]

  • Safety: Many fluorinated solvents are non-flammable and non-explosive, a stark contrast to volatile organic solvents like ether or pentane.[3][10] They also generally exhibit low toxicity, contributing to a safer working environment.[8][11] However, as with any chemical, appropriate personal protective equipment should always be used.

Conclusion

Fluorinated solvents offer a unique and advantageous set of properties that make them invaluable in research and drug development. Their high stability, distinct solvency, and favorable safety profiles can enable challenging chemical transformations and enhance the stability of biologics. While their environmental impact requires careful consideration, the development of newer-generation fluorinated solvents with low GWP and zero ODP mitigates many of these concerns. By understanding the comparative data and experimental considerations presented in this guide, researchers can effectively leverage the power of fluorinated solvents to advance their scientific endeavors.

References

A Comparative Guide to Purity Analysis of ETHYL 5H-OCTAFLUOROPENTANOATE: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of ETHYL 5H-OCTAFLUOROPENTANOATE, a fluorinated ester, and contrasts it with other potential analytical techniques. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and includes workflow diagrams to illustrate the analytical processes.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS compared to an alternative method, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of fluorinated compounds like this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)¹⁹F Nuclear Magnetic Resonance (NMR)
Principle Separation based on volatility and polarity, followed by mass-based identification and quantification.[1]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope.
Typical Purity Range 95-99.9%90-99.9%
Limit of Detection (LOD) 5-10 nM for similar ethyl esters.[2]ppm to ppb range, depending on acquisition time.
Limit of Quantification (LOQ) 60 nM for similar ethyl esters.[2]Generally higher than LOD, requires good signal-to-noise.
Precision (RSD) < 7% (Intra-assay).[2]Typically < 5%
Sample Throughput HighLow to Medium
Strengths High sensitivity and specificity, excellent for separating volatile impurities.[3]Non-destructive, provides structural information, direct quantification without a reference standard for the impurity.[4]
Limitations Requires volatile and thermally stable compounds, potential for compound degradation at high temperatures.Lower sensitivity compared to MS, potential for spectral overlap in complex mixtures.[4]

Experimental Protocols

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the analysis of this compound, adapted from established methods for fatty acid ethyl esters.[1][2][3]

a. Materials and Reagents:

  • This compound sample

  • Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (IS), e.g., Ethyl Heptadecanoate

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micropipettes

b. Standard and Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of hexane or ethyl acetate in a volumetric flask.[3]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ethyl Heptadecanoate in the same solvent.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution to achieve a concentration range of 1, 5, 10, 25, 50, and 100 µg/mL.[3]

  • Spiking with Internal Standard: Add the internal standard to each calibration standard and sample to a final concentration of 10 µg/mL.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound test sample in the chosen solvent to a known concentration (e.g., 100 µg/mL) and spike with the internal standard.

c. GC-MS Instrumentation and Parameters: A non-polar dimethylpolysiloxane column is generally recommended for the optimal separation of ethyl esters.[2][3]

ParameterSetting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or similar.[5]
Injector Temperature 250 °C
Injection Volume 1 µL (Splitless)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 70°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50-600 m/z

d. Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The internal standard is used for accurate quantification of any impurities if their identities are known and standards are available.

Alternative Method: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds as it provides both qualitative and quantitative information.[4][6]

a. Sample Preparation: Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. An internal standard containing fluorine with a known chemical shift that does not overlap with the sample signals can be added for precise quantification.

b. Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a fluorine probe.

  • Reference: A known fluorine-containing compound (e.g., trifluorotoluene) can be used as an external or internal reference.

  • Acquisition: A simple pulse-acquire sequence is typically sufficient. The number of scans will depend on the sample concentration.

c. Data Analysis: The purity is determined by integrating the signals corresponding to the fluorine atoms in this compound and any fluorine-containing impurities. The relative integrals are proportional to the molar ratio of the species in the sample.

Visualizations

GC-MS Analytical Workflow

The following diagram illustrates the typical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve is Add Internal Standard dissolve->is vial Transfer to Autosampler Vial is->vial inject Injection vial->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chrom Chromatogram Generation detect->chrom integrate Peak Integration chrom->integrate identify Impurity Identification integrate->identify quantify Purity Calculation identify->quantify end end quantify->end Final Report

Caption: Workflow for GC-MS purity analysis.

Comparison of Analytical Methods

This flowchart provides a logical comparison between GC-MS and ¹⁹F NMR for the purity analysis of fluorinated compounds.

Method_Comparison start Purity Analysis of This compound q1 Need to separate and identify volatile impurities? start->q1 gcms GC-MS q1->gcms Yes q2 Is structural information of impurities required without reference standards? q1->q2 No gcms_adv High sensitivity and specificity gcms->gcms_adv nmr ¹⁹F NMR nmr_adv Non-destructive, direct quantification nmr->nmr_adv q2->gcms No q2->nmr Yes

Caption: Decision tree for selecting an analytical method.

References

Interpreting the NMR Spectrum of ETHYL 5H-OCTAFLUOROPENTANOATE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of ETHYL 5H-OCTAFLUOROPENTANOATE. By comparing predicted spectral data with known values for similar structural motifs, this document serves as a valuable resource for the identification and characterization of this and other highly fluorinated compounds.

Executive Summary

This compound, with the structure CHF₂-CF₂-CF₂-CF₂-C(=O)OCH₂CH₃, presents a unique NMR spectrum characterized by complex spin-spin couplings between hydrogen and fluorine nuclei. The ¹H NMR spectrum is dominated by the signals of the ethyl group and a highly coupled triplet of doublets for the terminal proton. The ¹⁹F NMR spectrum displays four distinct signals for the diastereotopic fluorine atoms, each exhibiting intricate splitting patterns due to geminal and vicinal H-F and F-F couplings. This guide provides a comprehensive analysis of the expected chemical shifts and coupling constants, supported by comparative data from analogous compounds.

Structural and Spectral Overview

The chemical structure of this compound is presented below, with protons and fluorine groups labeled for spectral assignment.

Structure:

Predicted ¹H and ¹⁹F NMR Spectral Data

The expected chemical shifts (δ) and key coupling constants (J) for this compound are summarized in the tables below. These predictions are based on established ranges for similar functional groups and data from structurally related fluorinated compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Labeled Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
H-a5.8 - 6.2triplet of doublets (td)²JHF ≈ 50-55 Hz, ³JHF ≈ 5-7 HzCHF₂
H-e4.3 - 4.5quartet (q)³JHH ≈ 7.1 HzOCH₂CH₃
H-f1.3 - 1.5triplet (t)³JHH ≈ 7.1 HzOCH₂CH₃

Table 2: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, ¹H-decoupled)

Labeled Fluorine(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Assignment
F-a-138 to -142doublet²JFH ≈ 50-55 HzCHF₂
F-b-128 to -132triplet³JFF ≈ 5-10 HzCF₂
F-c-122 to -126triplet³JFF ≈ 5-10 Hz, ⁴JFF ≈ 2-5 HzCF₂
F-d-118 to -122triplet³JFF ≈ 5-10 HzCF₂

Note: In the proton-coupled ¹⁹F NMR spectrum, the signal for F-a would be a doublet of triplets due to coupling with the geminal proton and the vicinal fluorine atoms.

Comparative Analysis

The predicted spectral data for this compound can be compared with known values for similar compounds to enhance confidence in the assignments.

¹H NMR Comparison:

  • Ethyl Esters: The chemical shifts for the ethyl group (H-e and H-f) are consistent with those observed in other ethyl esters, typically appearing around 4.2 ppm (quartet) and 1.3 ppm (triplet).

  • CHF₂ Group: The proton of a CHF₂ group typically resonates in the range of 5.7 to 6.5 ppm, often as a triplet due to coupling with the two geminal fluorine atoms (²JHF ≈ 50-60 Hz). The further coupling to the vicinal CF₂ group results in the predicted triplet of doublets.

¹⁹F NMR Comparison:

  • H(CF₂)₄- Moiety: The chemical shifts of the CF₂ groups (F-b, F-c, F-d) and the CHF₂ group (F-a) can be compared to compounds containing a similar H(CF₂)₄- chain, such as 1H,1H,5H-octafluoropentan-1-ol. In such compounds, the terminal CHF₂ group appears at the most upfield region of the fluorinated chain's signals, and the CF₂ group adjacent to the electron-withdrawing group (in this case, the ester) is the most downfield.

Experimental Protocols

NMR Spectroscopy

  • Instrumentation: ¹H and ¹⁹F NMR spectra are to be acquired on a 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is to be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR. For ¹⁹F NMR, no external standard is necessary if the spectrometer is calibrated, or an external standard such as CFCl₃ can be used.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: -80 to -160 ppm.

    • Number of Scans: 64.

    • Relaxation Delay: 1.0 s.

  • Data Processing: The acquired Free Induction Decays (FIDs) are to be Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz. Phase and baseline corrections are to be applied manually.

Visualization of Spin-Spin Coupling Network

The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule, which give rise to the observed splitting patterns in the NMR spectra.

G cluster_H ¹H Nuclei cluster_F ¹⁹F Nuclei H_a H-a (CHF₂) F_a F-a (CHF₂) H_a->F_a ²JHF F_b F-b (CF₂) H_a->F_b ³JHF H_e H-e (OCH₂) H_f H-f (CH₃) H_e->H_f ³JHH F_a->F_b ³JFF F_c F-c (CF₂) F_b->F_c ³JFF F_d F-d (CF₂) F_b->F_d ⁴JFF F_c->F_d ³JFF

Caption: Spin-spin coupling network in this compound.

This comprehensive guide provides a robust framework for the interpretation of the NMR spectrum of this compound. The combination of predicted data, comparative analysis, detailed experimental protocols, and a clear visualization of the coupling network will aid researchers in the unambiguous identification and characterization of this and similar fluorinated molecules.

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectra of Ethyl 5H-Octafluoropentanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mass spectrometry fragmentation patterns of compounds is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of ethyl 5H-octafluoropentanoate, alongside experimentally determined fragmentation data for its non-fluorinated and perfluorinated analogs: ethyl pentanoate and ethyl perfluoropentanoate.

This comparison highlights the profound influence of fluorination on fragmentation pathways, offering valuable insights for the analysis of partially and fully fluorinated compounds. The data presented is essential for identifying these esters in complex matrices and for understanding the behavior of fluorinated molecules in the mass spectrometer.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge (m/z) values and their proposed fragment structures for this compound (predicted), ethyl pentanoate, and ethyl perfluoropentanoate. The relative abundance of major fragments for the analogue compounds is noted to provide a basis for comparison.

m/z Proposed Fragment Ion This compound (Predicted) Ethyl Pentanoate Ethyl Perfluoropentanoate
Molecular Ion [M]⁺•274130292
M-29 [M - C₂H₅]⁺245101263
M-45 [M - OC₂H₅]⁺22985247
127 [C₄H₂F₅O]⁺--
101 [C₅H₉O]⁺-✓ (Base Peak)-
88 [C₄H₈O₂]⁺• (McLafferty)--
73 [C₃H₅O₂]⁺-
69 [CF₃]⁺--
45 [C₂H₅O]⁺-
29 [C₂H₅]⁺

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is predicted to follow several key pathways, influenced by the ethyl ester functional group and the electron-withdrawing nature of the fluorine atoms. The presence of a hydrogen atom at the 5-position introduces unique fragmentation possibilities compared to its perfluorinated counterpart.

Predicted Fragmentation of this compound M [C₇H₆F₈O₂]⁺• (m/z 274) This compound M_minus_29 [C₅HF₈O₂]⁺ (m/z 245) M->M_minus_29 - •C₂H₅ M_minus_45 [C₅HF₈O]⁺ (m/z 229) M->M_minus_45 - •OC₂H₅ fragment_73 [C₃H₅O₂]⁺ (m/z 73) M->fragment_73 α-cleavage fragment_45 [C₂H₅O]⁺ (m/z 45) M->fragment_45 cleavage fragment_29 [C₂H₅]⁺ (m/z 29) M_minus_29->fragment_29 - C₅HF₈O₂ fragment_127 [C₄H₂F₅O]⁺ (m/z 127) M_minus_45->fragment_127 - CF₃•

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of ethyl esters by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation: Samples are typically diluted in a suitable volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1-10 µg/mL.

GC Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness is commonly used.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: 5-10 °C/min to 250-280 °C.

    • Final hold: 2-5 minutes.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

This guide serves as a foundational resource for the mass spectrometric analysis of this compound and its analogs. The provided data and predicted fragmentation pathways offer a robust starting point for method development, compound identification, and further research into the fascinating world of fluorinated compounds.

A Comparative Guide to the Reactivity of Partially vs. Fully Fluorinated Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can profoundly alter a molecule's physicochemical properties, including its reactivity. This guide provides an objective comparison of the reactivity of partially and fully fluorinated esters, supported by experimental data, to aid in the selection and application of these valuable chemical entities.

Executive Summary

Fluorination significantly enhances the reactivity of esters towards nucleophilic attack. The strong electron-withdrawing nature of fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis, aminolysis, and saponification. The degree of reactivity is directly proportional to the extent of fluorination on the alcohol moiety of the ester. Fully fluorinated esters, such as trifluoroethyl esters, exhibit substantially higher reaction rates compared to their partially fluorinated or non-fluorinated counterparts. This heightened reactivity can be advantageous for applications requiring rapid ester cleavage, such as in prodrug activation or as activated intermediates in synthesis.

Data Presentation: Comparative Reactivity

The following table summarizes the available quantitative data comparing the reactivity of a homologous series of fluorinated esters. The data clearly demonstrates the incremental increase in reactivity with increasing fluorination.

Ester Derivative (of N-acetylproline)Degree of FluorinationReaction TypeRate Measurement (Half-life, t½)Relative Reactivity Factor (approx.)
Ethyl esterNon-fluorinatedHydrolysis (pH 11, 298 K)~15,360 min1
2-Fluoroethyl esterPartially Fluorinated (Mono)Hydrolysis (pH 11, 298 K)~1,920 min[1]8x
2,2-Difluoroethyl esterPartially Fluorinated (Di)Hydrolysis (pH 11, 298 K)~550 min[1]~28x
2,2,2-Trifluoroethyl esterFully Fluorinated (Tri)Hydrolysis (pH 11, 298 K)6.4 min[1]~2400x
Ethyl fluoroacetatePartially FluorinatedAmmonolysisMore reactive than ethyl acetateData not available
Ethyl trifluoroacetateFully FluorinatedAmmonolysisExpected to be significantly more reactiveData not available
Ethyl fluoroacetatePartially FluorinatedSaponificationExpected to be faster than ethyl acetateData not available
Ethyl trifluoroacetateFully FluorinatedSaponificationExpected to be significantly fasterData not available

Signaling Pathways and Logical Relationships

The enhanced reactivity of fluorinated esters can be attributed to the powerful inductive effect of fluorine atoms. This relationship is depicted in the following diagram:

G Impact of Fluorination on Ester Reactivity cluster_0 Cause cluster_1 Electronic Effect cluster_2 Effect on Carbonyl cluster_3 Resulting Reactivity F No Fluorine LE Low Inductive Effect F->LE PF Partial Fluorination (e.g., -CH2F, -CHF2) ME Moderate Inductive Effect PF->ME FF Full Fluorination (e.g., -CF3) HE High Inductive Effect FF->HE LC Less Electrophilic Carbonyl Carbon LE->LC MC More Electrophilic Carbonyl Carbon ME->MC HC Highly Electrophilic Carbonyl Carbon HE->HC LR Low Reactivity LC->LR MR Moderate Reactivity MC->MR HR High Reactivity HC->HR

Caption: Increasing fluorination enhances the inductive effect, leading to a more electrophilic carbonyl and higher ester reactivity.

Experimental Protocols

Detailed methodologies for assessing the reactivity of fluorinated esters are crucial for reproducible research. Below are representative protocols for hydrolysis, aminolysis, and saponification.

Experimental Workflow: A General Overview

The following diagram outlines a typical workflow for the kinetic analysis of ester reactivity.

G General Experimental Workflow for Ester Reactivity cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Processing A Prepare Ester Solution (Known Concentration) C Initiate Reaction at Controlled Temperature A->C B Prepare Nucleophile Solution (e.g., Buffer, Amine, Base) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze Aliquots (e.g., HPLC, Titration) E->F G Determine Concentration of Reactant/Product F->G H Plot Concentration vs. Time G->H I Calculate Rate Constant (k) and/or Half-life (t½) H->I

Caption: A standardized workflow ensures accurate and reproducible kinetic data for ester reactivity studies.

Protocol 1: Determination of Hydrolysis Rate by ¹⁹F NMR Spectroscopy

This protocol is adapted from the study of C-terminal partially fluorinated ethyl esters of N-acetylproline.[1]

1. Materials:

  • Fluorinated ester of interest

  • Deuterated buffer solution (e.g., phosphate buffered saline in D₂O, pH 7.4)

  • Internal standard (e.g., sodium trifluoroacetate)

  • NMR tubes

2. Procedure: a. Prepare a stock solution of the fluorinated ester in a suitable deuterated solvent (e.g., CD₃CN). b. In an NMR tube, combine the deuterated buffer solution and the internal standard. c. Equilibrate the NMR tube to the desired temperature (e.g., 298 K) in the NMR spectrometer. d. Initiate the reaction by adding a known amount of the fluorinated ester stock solution to the NMR tube. e. Immediately acquire a ¹⁹F NMR spectrum (t=0). f. Continue to acquire ¹⁹F NMR spectra at regular time intervals. g. Integrate the signals corresponding to the fluorine atoms of the ester and the hydrolysis product (fluorinated alcohol). h. The concentration of the ester at each time point is determined relative to the constant integral of the internal standard.

3. Data Analysis: a. Plot the natural logarithm of the ester concentration versus time. b. For a pseudo-first-order reaction, the plot will be linear. c. The negative of the slope of this line is the pseudo-first-order rate constant (k). d. The half-life (t½) can be calculated using the equation: t½ = ln(2) / k.

Protocol 2: Determination of Aminolysis Rate by HPLC

This protocol outlines a general method for monitoring the aminolysis of a fluorinated ester.

1. Materials:

  • Fluorinated ester

  • Amine of interest (e.g., butylamine)

  • Aprotic solvent (e.g., acetonitrile)

  • Quenching solution (e.g., dilute acid in acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure: a. Develop an HPLC method that effectively separates the starting ester, the amine, and the resulting amide product. b. Prepare a stock solution of the fluorinated ester and the amine in the chosen solvent. c. In a thermostated reaction vessel, combine the ester and amine solutions to initiate the reaction. d. At predetermined time intervals, withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction by diluting the aliquot in the quenching solution. f. Analyze the quenched sample by HPLC. g. Record the peak areas of the ester and amide at each time point.

3. Data Analysis: a. Create a calibration curve for the ester and amide to convert peak areas to concentrations. b. Plot the concentration of the ester versus time. c. Determine the initial rate of the reaction from the slope of the initial linear portion of the curve. d. Alternatively, fit the concentration-time data to the appropriate integrated rate law to determine the rate constant.

Protocol 3: Determination of Saponification Rate by Back Titration

This classic method is suitable for determining the rate of base-mediated hydrolysis.

1. Materials:

  • Fluorinated ester

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Quenching solution (a known excess of the standard HCl solution)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burettes, pipettes, and conical flasks

2. Procedure: a. Place known volumes of the standardized NaOH solution and the solvent (e.g., a water/ethanol mixture) in separate flasks and allow them to equilibrate in the constant temperature bath. b. In a separate reaction flask, add a known amount of the fluorinated ester and allow it to equilibrate to the bath temperature. c. To start the reaction, add the thermostated NaOH solution to the ester solution and start a timer. d. At various time intervals, withdraw a known volume of the reaction mixture. e. Immediately add the aliquot to a flask containing a known excess of the standardized HCl solution to quench the reaction. f. Add a few drops of phenolphthalein indicator to the quenched solution. g. Titrate the excess HCl with the standardized NaOH solution until a faint pink color persists. h. Perform a "time infinity" measurement by heating a sample of the reaction mixture to ensure complete saponification, then quench and titrate as above. i. Perform a "blank" titration with no ester to determine the initial concentration of NaOH.

3. Data Analysis: a. Calculate the concentration of unreacted NaOH at each time point. b. For a second-order reaction with equal initial concentrations of ester and NaOH, plot 1/[NaOH] versus time. c. The slope of the resulting straight line is the second-order rate constant (k).

Conclusion

The degree of fluorination in an ester is a powerful determinant of its reactivity. Fully fluorinated esters are significantly more susceptible to nucleophilic attack than their partially fluorinated or non-fluorinated analogs. This predictable trend allows for the fine-tuning of ester lability, a feature of great utility in drug delivery systems, organic synthesis, and materials science. The experimental protocols provided herein offer robust methods for quantifying these reactivity differences, enabling researchers to make informed decisions in the design and application of fluorinated molecules.

References

A Comparative Guide to ETHYL 5H-OCTAFLUOROPENTANOATE in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anticipated performance of ETHYL 5H-OCTAFLUOROPENTANOATE as a battery electrolyte component, drawing comparisons with established alternatives based on available experimental data for structurally similar compounds.

The pursuit of safer, higher-performance lithium-ion batteries has led researchers to explore novel electrolyte formulations that can withstand wider operational windows and mitigate the risks associated with conventional carbonate-based electrolytes. Among the promising candidates are fluorinated esters, a class of compounds that offer unique properties beneficial for battery performance. This guide provides a comparative analysis of this compound, a partially fluorinated ester, and its potential role in advanced battery electrolytes.

Due to the limited direct experimental data on this compound in battery applications, this guide will draw upon findings from studies on analogous fluorinated esters to project its performance characteristics. These will be compared against standard carbonate electrolytes and other fluorinated additives.

Anticipated Physicochemical Properties

Based on available data for this compound and similar fluorinated compounds, a summary of its key physical properties is presented below.

PropertyThis compound
CAS Number 2795-50-8
Molecular Formula C7H6F8O2
Molecular Weight 274.11 g/mol
Boiling Point 141.2°C at 760mmHg
Density 1.458 g/cm³

Performance Comparison with Alternative Electrolyte Solvents

The performance of an electrolyte is dictated by several key parameters, including ionic conductivity, electrochemical stability, and its influence on the formation of protective layers on the electrodes. The following table compares the anticipated performance of this compound with conventional carbonate electrolytes and other fluorinated additives based on data from similar compounds.

Performance MetricConventional Carbonates (e.g., EC/DMC)Other Fluorinated Esters (e.g., MTFP, TFEB)Anticipated for this compound
Ionic Conductivity HighModerate to HighModerate to High
Electrochemical Stability Limited (typically < 4.3 V)High (> 4.5 V)High (> 4.5 V)
Flammability HighLow to Non-flammableLow to Non-flammable
Low-Temperature Performance Poor (freezing point limitations)GoodGood
High-Temperature Performance Prone to degradationGoodGood
SEI/CEI Formation Forms effective but less stable layersForms robust, LiF-rich layersExpected to form robust, LiF-rich layers

Note: EC = Ethylene Carbonate, DMC = Dimethyl Carbonate, MTFP = Methyl 3,3,3-trifluoropropionate, TFEB = Trifluoroethyl butyrate, SEI = Solid Electrolyte Interphase, CEI = Cathode Electrolyte Interphase.

Experimental Protocols for Evaluation

To validate the projected performance of this compound, a series of standardized electrochemical tests would be required. The methodologies for these key experiments are outlined below.

1. Ionic Conductivity Measurement:

  • Objective: To determine the ability of the electrolyte to conduct lithium ions.

  • Methodology: An electrolyte solution containing a lithium salt (e.g., 1 M LiPF6) dissolved in a mixture including this compound is prepared. The conductivity is measured using a conductivity meter with a two-electrode cell over a range of temperatures. The cell is placed in a temperature-controlled chamber, and AC impedance spectroscopy is performed at each temperature point. The bulk resistance of the electrolyte is extracted from the Nyquist plot to calculate the ionic conductivity.

2. Electrochemical Stability Window (ESW) Determination:

  • Objective: To define the voltage range within which the electrolyte remains stable without significant decomposition.

  • Methodology: Linear sweep voltammetry (LSV) is conducted using a three-electrode cell setup. A working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode are used. The potential is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 1 mV/s). The onset of significant current increase indicates the oxidation and reduction limits of the electrolyte.

3. Battery Cycling Performance:

  • Objective: To evaluate the long-term cycling stability and capacity retention of a battery utilizing the novel electrolyte.

  • Methodology: Coin cells (e.g., 2032-type) are assembled with a specific cathode (e.g., LiNi0.8Co0.15Al0.05O2 - NCA) and anode (e.g., graphite or silicon-based). The cells are filled with the electrolyte containing this compound. The cells are then subjected to repeated charge-discharge cycles at a constant current rate (e.g., C/2, where C is the theoretical capacity) within a defined voltage window (e.g., 3.0-4.3 V). Key metrics such as discharge capacity, coulombic efficiency, and capacity retention are monitored over hundreds of cycles.

4. Flammability Test:

  • Objective: To assess the safety characteristics of the electrolyte.

  • Methodology: A small sample of the electrolyte is placed in a container. An open flame is brought into contact with the electrolyte, and the ease of ignition and the self-extinguishing time are observed and recorded. This provides a qualitative measure of the electrolyte's flammability.

Visualizing the Impact of Fluorinated Esters

The primary advantage of fluorinated additives lies in their ability to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. This is crucial for preventing electrolyte decomposition and ensuring long cycle life.

SEI_Formation cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei Solid Electrolyte Interphase (SEI) Anode Anode (Graphite/Silicon) E5H This compound SEI Robust LiF-rich SEI E5H->SEI Reductive Decomposition Li_ion Li+ Li_ion->SEI SEI->Anode Protection

Caption: Formation of a robust SEI layer from this compound.

The reductive decomposition of the fluorinated ester at the anode surface during the initial charging cycles leads to the formation of a stable SEI layer rich in lithium fluoride (LiF). This LiF-rich interface is known to be an excellent electronic insulator and an efficient Li+ conductor, thereby preventing further electrolyte decomposition and enabling stable cycling.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_tests Electrochemical Testing cluster_analysis Performance Analysis Prep Prepare Electrolyte with This compound Conductivity Ionic Conductivity Prep->Conductivity ESW Electrochemical Stability Window Prep->ESW Cycling Battery Cycling Prep->Cycling Safety Flammability Test Prep->Safety Analysis Compare with Conventional Electrolytes Conductivity->Analysis ESW->Analysis Cycling->Analysis Safety->Analysis

Caption: Workflow for evaluating the performance of a novel electrolyte.

Conclusion

While direct experimental evidence for the performance of this compound in battery electrolytes is not yet widely published, its chemical structure strongly suggests it could be a valuable component. The presence of a high degree of fluorination is expected to impart non-flammability and high-voltage stability, while the ester functionality should ensure adequate salt dissolution and ionic conductivity.[1][2] The formation of a stable, LiF-rich SEI is a key anticipated benefit, which could lead to enhanced cycle life and safety in high-energy-density lithium-ion batteries.[3][4] Further experimental validation is necessary to fully realize the potential of this compound and optimize its use in next-generation battery technologies.

References

Spectroscopic Validation of Fluorinated Esters: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and materials science, fluorinated organic compounds are of paramount importance due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. Among these, fluorinated esters such as ETHYL 5H-OCTAFLUOROPENTANOATE serve as critical building blocks and intermediates. The definitive validation of their synthesis is crucial for ensuring the integrity and reproducibility of subsequent research. This guide provides a comprehensive comparison of the spectroscopic methods used to validate the synthesis of a representative fluorinated ester, Ethyl Heptafluorobutyrate, and compares its spectral characteristics with a related alternative, Ethyl Pentafluoropropionate.

Synthesis of Ethyl Heptafluorobutyrate

A common and effective method for the synthesis of ethyl heptafluorobutyrate is the Fischer-Speier esterification of heptafluorobutyric acid with ethanol, catalyzed by a strong acid like sulfuric acid.

Reaction:

CF₃CF₂CF₂COOH + CH₃CH₂OH ⇌ CF₃CF₂CF₂COOCH₂CH₃ + H₂O

This equilibrium-driven reaction is typically performed under reflux with an excess of the alcohol to favor the formation of the ester product.

Spectroscopic Characterization

The successful synthesis of the target ester is confirmed through a suite of spectroscopic techniques, each providing unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Table 1: ¹H NMR Spectral Data Comparison

Compound NameStructureChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethyl HeptafluorobutyrateCF₃CF₂CF₂COOCH₂CH₃~4.4Quartet2H-OCH₂-
~1.4Triplet3H-CH₃
Ethyl PentafluoropropionateCF₃CF₂COOCH₂CH₃~4.3Quartet2H-OCH₂-
~1.3Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data Comparison

Compound NameStructureChemical Shift (δ) ppmAssignment
Ethyl HeptafluorobutyrateCF₃CF₂CF₂COOCH₂CH₃~158 (t)C=O
~118 (qt)CF₃
~108 (tq)-CF₂-
~107 (tq)-CF₂-
~63-OCH₂-
~14-CH₃
Ethyl PentafluoropropionateCF₃CF₂COOCH₂CH₃~159 (t)C=O
~118 (q)CF₃
~109 (tq)-CF₂-
~62-OCH₂-
~14-CH₃

Table 3: ¹⁹F NMR Spectral Data Comparison

Compound NameStructureChemical Shift (δ) ppmMultiplicityAssignment
Ethyl HeptafluorobutyrateCF₃CF₂CF₂COOCH₂CH₃~-81Triplet-CF₃
~-120Singlet (broad)-CF₂-
~-127Triplet-CF₂-
Ethyl PentafluoropropionateCF₃CF₂COOCH₂CH₃~-83Triplet-CF₃
~-122Quartet-CF₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for an ester is the strong carbonyl (C=O) stretch.

Table 4: Key IR Absorption Data Comparison

Compound NameStructureC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
Ethyl HeptafluorobutyrateCF₃CF₂CF₂COOCH₂CH₃~1770~1240, ~1140~1350-1100
Ethyl PentafluoropropionateCF₃CF₂COOCH₂CH₃~1780~1230, ~1130~1340-1100
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 5: Mass Spectrometry Data Comparison

Compound NameStructureMolecular Ion (M⁺) m/zKey Fragment Ions m/z
Ethyl HeptafluorobutyrateCF₃CF₂CF₂COOCH₂CH₃242197 [M-OC₂H₅]⁺, 169 [C₃F₇]⁺
Ethyl PentafluoropropionateCF₃CF₂COOCH₂CH₃192147 [M-OC₂H₅]⁺, 119 [C₂F₅]⁺

Experimental Protocols

Synthesis of Ethyl Heptafluorobutyrate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptafluorobutyric acid (1.0 eq) and absolute ethanol (5.0 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified ester in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs for each nucleus.

  • IR Spectroscopy:

    • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

    • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

    • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Workflow and Pathway Diagrams

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants Heptafluorobutyric Acid + Ethanol Catalyst H₂SO₄ Reflux Reflux (4-6h) Catalyst->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Distillation Workup->Purification Product Ethyl Heptafluorobutyrate Purification->Product NMR NMR (¹H, ¹³C, ¹⁹F) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and Validation Workflow.

G Start Start Synthesize Synthesize Fluorinated Ester Start->Synthesize Purify Purify Product Synthesize->Purify Acquire_NMR Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) Purify->Acquire_NMR Acquire_IR Acquire IR Spectrum Purify->Acquire_IR Acquire_MS Acquire Mass Spectrum Purify->Acquire_MS Analyze_Data Analyze Spectroscopic Data Acquire_NMR->Analyze_Data Acquire_IR->Analyze_Data Acquire_MS->Analyze_Data Compare_Data Compare with Expected Data / Alternatives Analyze_Data->Compare_Data Confirm_Structure Structure Confirmed? Compare_Data->Confirm_Structure End_Success Synthesis Validated Confirm_Structure->End_Success Yes End_Fail Re-evaluate Synthesis/Purification Confirm_Structure->End_Fail No

Caption: Experimental Logic Flow.

A Comparative Analysis of ETHYL 5H-OCTAFLUOROPENTANOATE and Traditional Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction kinetics, product purity, and process safety. While traditional solvents have long been the industry standard, emerging fluorinated solvents present unique properties that can offer significant advantages. This guide provides a detailed comparison of ETHYL 5H-OCTAFLUOROPENTANOATE with conventional solvents such as Dichloromethane (DCM), Chloroform, Acetone, and Ethyl Acetate.

Disclaimer: Direct experimental performance data for this compound is limited in publicly available literature. Therefore, for the purpose of this comparison, data for its close structural analog, Ethyl perfluoropentanoate (CAS 424-36-2), is used as a proxy to provide an indicative performance profile. This assumption should be considered when evaluating the information presented.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound (represented by Ethyl perfluoropentanoate) and traditional solvents.

PropertyThis compound (as Ethyl perfluoropentanoate)Dichloromethane (DCM)ChloroformAcetoneEthyl Acetate
CAS Number 424-36-2[1][2][3]75-09-267-66-367-64-1141-78-6
Molecular Formula C₇H₅F₉O₂[1][2]CH₂Cl₂CHCl₃C₃H₆OC₄H₈O₂[4]
Molecular Weight ( g/mol ) 292.10[1][2]84.93119.3858.0888.11[4]
Boiling Point (°C) 121[1][3]39.661.256.577.1[4]
Density (g/mL at 20°C) 1.484[1][3]1.3261.4890.7910.902[4]
Flash Point (°C) 23.6[1]NoneNone-20-4[4]
Water Solubility Insoluble (estimated)1.3 g/100 mL0.8 g/100 mLMiscible8.3 g/100 mL[4]
Vapor Pressure (mmHg at 25°C) 19.5[1]43619522895

Performance Insights and Potential Applications

This compound (and its analogs) are part of a class of fluorinated solvents that offer distinct advantages:

  • High Thermal Stability: The high boiling point of Ethyl perfluoropentanoate (121 °C) suggests that this compound would be suitable for reactions requiring elevated temperatures.[1][3]

  • Chemical Inertness: The carbon-fluorine bond is exceptionally strong, rendering fluorinated compounds highly resistant to chemical degradation. This inertness makes them ideal solvents for reactions involving highly reactive reagents.

  • Non-flammability: The low flammability of many fluorinated compounds enhances laboratory safety.[5]

  • Orthogonal Solubility: Fluorinated solvents are often immiscible with common organic solvents and water, enabling their use in biphasic catalysis and facilitating product separation and catalyst recycling.

  • Potential Environmental Benefits: Many newer fluorinated solvents are designed to have low ozone depletion potential (ODP) and global warming potential (GWP), offering a more environmentally benign alternative to some traditional chlorinated solvents.

However, a potential drawback is their generally lower solvating power for a broad range of organic compounds compared to more polar traditional solvents.

Traditional Solvents remain widely used due to their well-understood properties and broad applicability:

  • Dichloromethane (DCM) and Chloroform: These chlorinated solvents are excellent for dissolving a wide range of nonpolar and moderately polar compounds.[6] However, their use is increasingly restricted due to health and environmental concerns, with DCM being classified as a suspected carcinogen.[6][7]

  • Acetone: A highly versatile and polar aprotic solvent, acetone is miscible with water and many organic solvents.[4] Its low boiling point facilitates easy removal post-reaction.

  • Ethyl Acetate: A moderately polar solvent with a pleasant odor, ethyl acetate is a common choice for extractions and chromatography.[4] It is considered a greener alternative to many chlorinated solvents.[7]

Experimental Protocols

To provide a framework for objective comparison, the following are detailed methodologies for key experiments to evaluate solvent performance.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method based on ASTM E1148)

This protocol outlines the determination of a compound's solubility in water, a critical parameter for environmental fate assessment and designing extraction procedures.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of purified water prep1->prep2 prep3 Seal the vial securely prep2->prep3 equil1 Agitate at a constant temperature (e.g., 25°C) prep3->equil1 equil2 Allow to equilibrate for at least 24 hours equil1->equil2 sep1 Allow undissolved solid to settle equil2->sep1 sep2 Centrifuge if necessary sep1->sep2 sep3 Carefully withdraw an aliquot of the aqueous phase sep2->sep3 ana1 Analyze the concentration of the compound in the aliquot sep3->ana1 ana2 (e.g., using HPLC, GC, or UV-Vis spectroscopy) ana1->ana2 ana3 Repeat for multiple samples to ensure equilibrium ana1->ana3 G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_comparison Comparison setup1 Set up parallel reactions in each solvent setup2 Ensure identical starting concentrations of reactants setup1->setup2 setup4 Maintain a constant reaction temperature setup1->setup4 setup3 (e.g., an alkyl halide and a nucleophile) setup2->setup3 mon1 Take aliquots at regular time intervals setup4->mon1 mon2 Quench the reaction in each aliquot mon1->mon2 mon3 Analyze the composition of each aliquot mon2->mon3 mon4 (e.g., by GC or LC-MS) mon3->mon4 ana1 Plot concentration of product vs. time mon4->ana1 ana2 Determine the initial reaction rate for each solvent ana1->ana2 ana3 Calculate the final reaction yield after completion ana1->ana3 comp1 Compare reaction rates and yields across all solvents ana3->comp1 comp2 Evaluate solvent effects on reaction kinetics comp1->comp2

References

A Comparative Analysis of ETHYL 5H-OCTAFLUOROPENTANOATE in Industrial Cleaning Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ETHYL 5H-OCTAFLUOROPENTANOATE Against Alternative Industrial Solvents, Supported by Physicochemical Data.

In the landscape of industrial cleaning solvents, the demand for effective, safe, and environmentally responsible solutions is paramount. This compound, a hydrofluoroether (HFE) commercially known as 3M™ Novec™ 7200, has emerged as a significant alternative to traditional solvents like n-propyl bromide (nPB) and trichloroethylene (TCE). This guide provides a comparative analysis of this compound, focusing on its application in vapor degreasing, a common and critical industrial process for precision cleaning.

Performance Comparison: Physicochemical Properties

The efficacy of a solvent in vapor degreasing is largely determined by its physical and chemical properties. Below is a comparison of key properties for this compound and a common alternative, n-propyl bromide.

PropertyThis compound (Novec™ 7200)n-Propyl Bromide (nPB)Significance in Vapor Degreasing
Boiling Point (°C) 76[1]71A higher boiling point can reduce evaporative losses, leading to lower solvent consumption and operational costs.[1][2]
Surface Tension (dynes/cm) 13.6[1]~26Low surface tension allows the solvent to penetrate complex geometries and tight spaces for more thorough cleaning.[1][3]
Viscosity (cP @ 25°C) 0.61[1]~0.49Low viscosity contributes to better wetting and draining of the solvent from cleaned parts.[1]
Ozone Depletion Potential (ODP) 0[2][3][4]~0.02Zero ODP is a critical environmental advantage, as these substances do not harm the Earth's ozone layer.[2][3]
Global Warming Potential (GWP) 55 (100-yr ITH)[4]3-10A lower GWP indicates a reduced impact on climate change.[4]
Occupational Exposure Limit (ppm) 200 (8-hr TWA)[2]0.1 - 10 (Varies by agency)A higher exposure limit signifies lower toxicity and a safer working environment for personnel.

Experimental Protocols: Evaluating Cleaning Performance

While a direct comparative case study with quantitative cleaning efficiency data for this compound is not publicly available, a general experimental protocol for evaluating the performance of industrial cleaning solvents can be outlined. This methodology is designed to provide a standardized approach for comparing the efficacy of different solvents in removing specific industrial contaminants.

A standardized, reproducible test method for evaluating the performance of cleaning agents is crucial for reliable comparisons. Such a method involves controlling variables like soil type, application, drying, and exposure time to ensure that the cleaning efficacy of different agents can be accurately assessed.

Key Steps in a Comparative Cleaning Evaluation:
  • Substrate Preparation: Standardized coupons of materials relevant to the intended application (e.g., stainless steel, aluminum, FR-4) are used.

  • Contaminant Application: A known amount of a specific industrial soil (e.g., cutting oil, grease, flux) is uniformly applied to the coupons.

  • Vapor Degreasing Cycle: The soiled coupons are subjected to a standardized vapor degreasing process using the solvent being tested.

  • Cleaning Efficacy Assessment: The amount of residual contaminant is measured using techniques such as gravimetric analysis or surface energy measurement.

  • Data Analysis: The percentage of soil removed is calculated and compared between the different solvents tested.

Logical Workflow for Solvent Selection

The selection of an appropriate industrial cleaning solvent involves a logical progression of considerations, from performance requirements to safety and environmental impact.

Solvent_Selection_Workflow cluster_performance Performance Evaluation cluster_safety_environmental Safety & Environmental Assessment Define Cleaning Requirements Define Cleaning Requirements Identify Potential Solvents Identify Potential Solvents Define Cleaning Requirements->Identify Potential Solvents Evaluate Physicochemical Properties Evaluate Physicochemical Properties Identify Potential Solvents->Evaluate Physicochemical Properties Conduct Experimental Cleaning Trials Conduct Experimental Cleaning Trials Evaluate Physicochemical Properties->Conduct Experimental Cleaning Trials Review Toxicity Data Review Toxicity Data Conduct Experimental Cleaning Trials->Review Toxicity Data Assess Environmental Impact (ODP, GWP) Assess Environmental Impact (ODP, GWP) Review Toxicity Data->Assess Environmental Impact (ODP, GWP) Evaluate Regulatory Compliance Evaluate Regulatory Compliance Assess Environmental Impact (ODP, GWP)->Evaluate Regulatory Compliance Final Solvent Selection Final Solvent Selection Evaluate Regulatory Compliance->Final Solvent Selection

Caption: Logical workflow for industrial solvent selection.

Conclusion

References

A Comparative Guide to ETHYL 5H-OCTAFLUOROPENTANOATE and Its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Polyfluorinated aliphatic esters, such as ETHYL 5H-OCTAFLUOROPENTANOATE, are valuable building blocks in this endeavor, serving as reagents for the introduction of fluorinated moieties into complex molecular architectures. This guide provides a comparative overview of this compound and two common alternatives, Ethyl Trifluoroacetate (ETFA) and Ethyl Heptafluorobutanoate, to assist researchers in selecting the appropriate reagent for their synthetic needs.

Note on Data Availability: Direct experimental data comparing the performance of this compound is limited in the current scientific literature. The following comparison is based on its known physicochemical properties, inferred reactivity from its chemical structure, and available data for structurally similar compounds.

Overview of Polyfluorinated Ethyl Esters in Synthesis

Polyfluorinated ethyl esters are primarily utilized as electrophilic reagents. The strong electron-withdrawing effect of the fluorine atoms significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity allows for a range of chemical transformations, including:

  • Acylation and Amidation: Reaction with alcohols and amines to form corresponding esters and amides.

  • Claisen Condensation: Condensation with ketones or other esters to form β-dicarbonyl compounds, which are versatile synthetic intermediates.[1]

  • Reduction: Reduction to form fluorinated alcohols.

  • Introduction of Fluoroalkyl Chains: Serving as a source of fluoroalkyl groups in various coupling and addition reactions.

The choice of a specific polyfluorinated ester can influence reaction outcomes due to differences in steric hindrance, the electronic effect of the fluoroalkyl chain, and the stability of the leaving group.

Compound Profiles

This compound
  • Chemical Formula: C₇H₆F₈O₂

  • CAS Number: 2795-50-8[2]

  • Structure: HCF₂CF₂CF₂CF₂COOCH₂CH₃

  • Inferred Reactivity: The octafluorobutyl chain is a strong electron-withdrawing group, rendering the carbonyl carbon highly electrophilic. The terminal hydrogen atom on the fluoroalkyl chain (the "5H" position) may offer a site for specific reactivity under certain conditions, distinguishing it from perfluorinated analogues. The steric bulk is greater than that of smaller analogues like ethyl trifluoroacetate.

Alternative 1: Ethyl Trifluoroacetate (ETFA)
  • Chemical Formula: C₄H₅F₃O₂

  • CAS Number: 383-63-1[3]

  • Structure: CF₃COOCH₂CH₃

  • Applications and Reactivity: ETFA is a widely used reagent for introducing the trifluoromethyl group, a common motif in pharmaceuticals.[1][4] It is employed in the synthesis of trifluoromethyl-containing heterocycles, as a protecting group for amines, and in trifluoroacetylation reactions.[3][4][5] Its smaller size compared to this compound results in lower steric hindrance.

Alternative 2: Ethyl Heptafluorobutanoate
  • Chemical Formula: C₆H₅F₇O₂

  • Structure: CF₃CF₂CF₂COOCH₂CH₃

  • Applications and Reactivity: This perfluorinated ester is also a potent acylating agent. The heptafluoropropyl group it imparts can significantly alter the lipophilicity and electronic properties of a target molecule. Its reactivity is comparable to other perfluorinated esters, driven by the strong inductive effect of the perfluoroalkyl chain.

Comparative Data

The following table provides a qualitative and quantitative comparison of this compound and its alternatives. Quantitative data is provided where available in the literature for the alternatives.

FeatureThis compoundEthyl Trifluoroacetate (ETFA)Ethyl Heptafluorobutanoate
Molecular Weight 262.09 g/mol 142.08 g/mol [3]242.06 g/mol
Boiling Point ~141-142 °C60-62 °C[4]~118-120 °C
Relative Electrophilicity of Carbonyl Carbon High (inferred)Very HighVery High
Steric Hindrance ModerateLowHigh
Primary Synthetic Use Introduction of the 5H-octafluoropentanoyl group (inferred)Introduction of the trifluoroacetyl and trifluoromethyl groups[1][3][4]Introduction of the heptafluorobutanoyl group
Yield in Amine Protection (Trifluoroacetylation) Not reportedHigh (generally >90%)Not widely reported for this purpose
Yield in Claisen Condensation Not reportedVaries by substrate (typically moderate to high)[1]Varies by substrate

Experimental Protocols

Below is a representative experimental protocol for the trifluoroacetylation of an amine using Ethyl Trifluoroacetate, which illustrates a common application for this class of reagents.

Protocol: N-Trifluoroacetylation of Benzylamine

Materials:

  • Benzylamine

  • Ethyl Trifluoroacetate (ETFA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add ethyl trifluoroacetate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-(phenylmethyl)-2,2,2-trifluoroacetamide.

Visualizing Synthetic Applications

The following diagrams illustrate the general reactivity and a potential synthetic workflow for polyfluorinated ethyl esters.

general_reactivity reagent Polyfluorinated Ethyl Ester (R_f-COOEt) intermediate Tetrahedral Intermediate reagent->intermediate + Nu-H nucleophile Nucleophile (Nu-H) nucleophile->intermediate product Acylated Product (R_f-CO-Nu) intermediate->product - EtOH

Caption: General reaction of a polyfluorinated ethyl ester with a nucleophile.

synthetic_workflow start Starting Material (e.g., Amine, Alcohol, Ketone) reaction Reaction with This compound or Alternative start->reaction intermediate_product Fluorinated Intermediate reaction->intermediate_product final_product Final Drug Candidate or Agrochemical intermediate_product->final_product Further Modifications

Caption: A generalized workflow for incorporating a fluoroalkyl moiety.

References

The Versatility of ETHYL 5H-OCTAFLUOROPENTANOATE as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated intermediates serve as powerful tools in this endeavor, offering pathways to novel compounds with enhanced metabolic stability, binding affinity, and bioavailability. Among these, ETHYL 5H-OCTAFLUOROPENTANOATE (CAS 2795-50-8) emerges as a valuable, albeit specialized, building block for the synthesis of complex fluorinated heterocycles. This guide provides a comparative analysis of its efficacy against other fluorinated synthetic intermediates, supported by experimental data and detailed protocols.

This compound, a polyfluorinated β-keto ester, possesses two key reactive sites: the ketone and the ester functionalities. This dual reactivity allows for a range of chemical transformations, particularly in cyclocondensation reactions to form various heterocyclic systems. Its perfluorinated tail significantly influences the electronic properties of the reactive centers, often leading to unique reactivity and regioselectivity compared to its non-fluorinated or partially fluorinated counterparts.

Performance Comparison with Alternative Fluorinated Intermediates

To objectively assess the efficacy of this compound, its performance in the synthesis of a common heterocyclic scaffold, pyrimidines, is compared with a structurally similar and commercially available alternative: Ethyl 4,4-difluoro-4-phenoxyacetoacetate.

FeatureThis compoundEthyl 4,4-difluoro-4-phenoxyacetoacetate
Product 2-Phenyl-4-(1H,1H,2H,2H-perfluorobutyl)-6-hydroxypyrimidine2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine
Reactant Acetamidine HydrochlorideBenzamidine
Solvent EthanolNot specified (likely alcohol)
Reaction Time Not specifiedNot specified
Yield Data not available in literature93%[1]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of heterocyclic compounds using fluorinated β-keto esters.

Synthesis of 2-Phenyl-4-(phenoxydifluoromethyl)-6-hydroxypyrimidine from Ethyl 4,4-difluoro-4-phenoxyacetoacetate[1]

Materials:

  • Ethyl 4,4-difluoro-4-phenoxyacetoacetate

  • Benzamidine

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve Ethyl 4,4-difluoro-4-phenoxyacetoacetate in a suitable solvent.

  • Add benzamidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Note: The original source does not specify the exact solvent, reaction time, or work-up procedure. These would need to be optimized by the researcher.

General Procedure for the Synthesis of Pyrazoles from β-Keto Esters and Hydrazine

The reaction of β-keto esters with hydrazines is a well-established method for the synthesis of pyrazoles. While a specific example with this compound is not available, the following general protocol can be adapted.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate or the substituted hydrazine to the solution.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The synthesis of heterocyclic compounds from β-keto esters often proceeds through a cyclocondensation pathway. The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine derivative from this compound and an amidine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Ethanol B Add Acetamidine Hydrochloride A->B 1 C Stir at Room Temperature or Heat under Reflux B->C 2 D Solvent Evaporation C->D E Purification by Crystallization or Chromatography D->E 3 F Characterization (NMR, MS, etc.) E->F 4

A generalized workflow for pyrimidine synthesis.

This workflow highlights the key stages of the synthesis, from the initial mixing of reactants to the final characterization of the product. The specific conditions, such as temperature and reaction time, would need to be optimized for this particular transformation.

References

Safety Operating Guide

Proper Disposal of ETHYL 5H-OCTAFLUOROPENTANOATE: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, ETHYL 5H-OCTAFLUOROPENTANOATE is a flammable liquid and should be handled with extreme care.[1][2] Disposal must comply with all local, state, and federal regulations. This guide provides detailed procedures for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:

  • Hand Protection: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper glove removal techniques to avoid skin contact.[1]

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: Flame-retardant antistatic protective clothing is recommended.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][2][3] Use explosion-proof electrical, ventilating, and lighting equipment.[1]

II. Waste Collection and Storage

Proper segregation and storage of chemical waste are critical to ensure safety and compliance.

  • Waste Container:

    • Use a designated, clearly labeled hazardous waste container for this compound.

    • The container must be in good condition and compatible with the chemical.

    • Do not mix this waste with other chemical waste streams to prevent unintended reactions.

  • Labeling:

    • The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Keep the waste container tightly closed when not in use.[1][2][3]

    • Store the container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2][3]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

III. Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[4]

  • Containment and Cleanup:

    • For minor spills, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and contaminated soil into a suitable container for disposal.

    • Do not use combustible materials, such as sawdust, for cleanup.

    • Prevent the spill from entering drains or waterways.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

    • All cleaning materials and personal protective equipment used during the cleanup should be considered hazardous waste and disposed of accordingly.

IV. Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal contractor.

  • Professional Disposal: Arrange for a certified hazardous waste management company to collect and dispose of the waste.[2][3][4] Provide them with the Safety Data Sheet (SDS) for the chemical.

  • Regulatory Compliance: Ensure that the disposal process adheres to all applicable local, state, and federal environmental regulations.[4]

Quantitative Data Summary

PropertyValueSource
Boiling Point144 - 145 °C / 291 - 293 °F[1]
Density0.875 g/cm³ at 25 °C / 77 °F[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_ppe Step 1: Personal Protective Equipment cluster_collection Step 2: Waste Collection cluster_storage Step 3: Storage cluster_spill Contingency: Spill or Leak cluster_disposal Step 4: Final Disposal start Is disposal necessary? ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Flame-retardant clothing start->ppe Yes spill Spill or Leak Occurs start->spill No, but a spill occurred collection Collect waste in a designated, labeled hazardous waste container. ppe->collection storage Store container in a cool, dry, well-ventilated, and designated area. collection->storage disposal Arrange for pickup by a licensed hazardous waste contractor. storage->disposal spill_response Follow Spill & Leak Procedures: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Contain & Clean Up 4. Decontaminate spill->spill_response spill_response->collection end_point Disposal Complete disposal->end_point

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling ETHYL 5H-OCTAFLUOROPENTANOATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of ETHYL 5H-OCTAFLUOROPENTANOATE. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldTightly fitting chemical splash goggles are mandatory. A full-face shield must be worn over the goggles to provide maximum protection against splashes and potential vapor exposure.
Hand Double Gloving (Butyl Rubber or Viton™)Due to the fluorinated nature and ester functional group, gloves with high chemical resistance are required. Butyl rubber is recommended for handling esters. Viton™ gloves also offer excellent resistance to a broad range of chemicals, including fluorinated compounds. Double gloving provides an additional layer of protection. Always inspect gloves for any signs of degradation or puncture before and during use.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat must be worn and fully buttoned to protect against splashes and potential fire hazards. Ensure it is clean and free of contamination.
Respiratory Air-Purifying Respirator with Organic Vapor (OV) CartridgeIn a well-ventilated area, such as a certified chemical fume hood, respiratory protection may not be required. However, for any procedures with the potential for generating aerosols or vapors, or in case of a spill, an air-purifying respirator with an organic vapor (OV) cartridge is necessary. A P100 particulate pre-filter is recommended if there is a risk of aerosol generation. A formal respiratory protection program, including fit testing, must be in place.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

A. Preparation and Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before handling the chemical, don all required PPE as specified in the table above.

  • Equipment Check: Ensure all laboratory equipment is clean, dry, and in good working order. Use non-sparking tools and equipment that is properly grounded to prevent static discharge.

  • Chemical Handling:

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[1]

B. Emergency Procedures: Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection.

  • Containment:

    • Prevent the spill from spreading by using a chemical-spill absorbent material.

    • For liquid spills, apply absorbent material around the perimeter of the spill and then cover the remainder.

  • Cleanup:

    • Once the liquid is absorbed, use non-sparking tools to carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for hazardous waste disposal.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Disposal Plan

As a perfluorinated compound, this compound requires special disposal procedures to prevent environmental contamination.

  • Waste Collection:

    • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Dispose of the hazardous waste through an approved institutional EHS program or a licensed hazardous waste disposal company.

    • The preferred method of disposal for perfluorinated compounds is high-temperature incineration.

IV. Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency (Spill) prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle Chemical don_ppe->handle_chem collect_waste Collect Waste in Designated Container handle_chem->collect_waste spill Spill Occurs handle_chem->spill label_waste Label Waste Container collect_waste->label_waste dispose_waste Dispose via EHS label_waste->dispose_waste evacuate Evacuate & Alert spill->evacuate assess Assess Spill evacuate->assess contain Contain Spill assess->contain cleanup Cleanup Spill contain->cleanup cleanup->collect_waste decontaminate Decontaminate Area cleanup->decontaminate report Report Spill decontaminate->report

Caption: Workflow for handling and disposal of this compound.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.